Physicochemical Profiling and Synthetic Methodologies of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Executive Summary (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a highly specialized aralkylamine scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. Characterized by a cons...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a highly specialized aralkylamine scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. Characterized by a constrained cyclopentyl ring and a highly lipophilic trifluoromethyl (-CF₃) group, this molecule serves as a privileged building block for central nervous system (CNS) therapeutics. This technical guide provides an authoritative breakdown of its molecular architecture, physicochemical properties, and the causal logic behind its synthesis and characterization.
The compound, systematically named [1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine, features a unique connectivity at the C1 position of the cyclopentane ring[2]. This central carbon is quaternary, bonded to an aryl group, an aminomethyl group, and two methylene units of the cyclopentyl ring.
Despite being a quaternary center, the C1 carbon is achiral due to the symmetry of the two identical –CH₂– pathways around the cyclopentane ring[2]. The SMILES notation (NCC1(C2=CC=C(C(F)(F)F)C=C2)CCCC1) accurately encodes this structural topology, highlighting the primary amine handle that is crucial for downstream derivatization[2].
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting the pharmacokinetic behavior of the scaffold. The quantitative data is summarized below:
The strategic placement of functional groups on this scaffold dictates its biological utility. The trifluoromethyl group enhances the compound's overall lipophilicity[1]. By occupying the para-position of the phenyl ring, the -CF₃ group effectively blocks cytochrome P450-mediated aromatic hydroxylation, thereby increasing the metabolic half-life of the scaffold.
Furthermore, the cyclopentyl ring imposes conformational rigidity, restricting the rotational degrees of freedom of the primary amine. This rigidification reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity.
The synthesis of 1-arylcycloalkylmethanamines requires precise control over carbon-carbon bond formation and subsequent functional group reduction. The following self-validating protocol outlines the robust two-step synthesis.
Fig 2: Two-step synthetic workflow for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine.
Step 1: Cycloalkylation via Double Sₙ2 Displacement
Causality & Mechanism: The reaction utilizes sodium hydride (NaH) to deprotonate the highly acidic benzylic carbon of 4-(trifluoromethyl)phenylacetonitrile. The resulting carbanion undergoes a sequential double nucleophilic substitution (Sₙ2) with 1,4-dibromobutane. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent because it heavily solvates the sodium cations, leaving the carbanion "naked" and maximizing its nucleophilicity.
Procedure:
Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere.
Dropwise, add a solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.1 eq) in DMF.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. The starting material (highly UV active) must completely disappear, replaced by a less polar UV-active spot corresponding to the cycloalkylated nitrile intermediate.
Step 2: Nitrile Reduction & Fieser Workup
Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) is employed as a powerful hydride donor capable of reducing the highly polarized C≡N triple bond to a primary amine [4]. The reduction proceeds via an iminium intermediate, which is rapidly reduced by a second equivalent of hydride[4]. To isolate the product safely, a is mandatory. The sequential addition of water, 15% NaOH, and water forces the aluminum byproducts to precipitate as a granular, filterable white solid (hydrated alumina), preventing the formation of intractable emulsions[5].
Procedure:
Suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
Dropwise, add a solution of the intermediate nitrile (1.0 eq) in THF.
Reflux the mixture for 4 hours.
Cool to 0 °C and perform the Fieser workup: For every
x
grams of LiAlH₄ used, slowly add
x
mL of H₂O, followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of H₂O[5].
Stir vigorously for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate to yield the primary amine.
Self-Validation System: Perform a ninhydrin stain on the TLC plate. The final product will emerge as a distinct purple/blue spot upon heating, confirming the successful generation of the primary aliphatic amine.
Analytical Characterization Protocol
To definitively confirm the structural identity and purity of the synthesized compound, the following analytical parameters should be observed:
in vitro pharmacological profile of CAS 1260837-31-7
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of BAY-876 (CAS 1260837-31-7) Executive Summary This document provides a comprehensive technical overview of the in vitro pharmacological properties of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of BAY-876 (CAS 1260837-31-7)
Executive Summary
This document provides a comprehensive technical overview of the in vitro pharmacological properties of BAY-876 (CAS 1260837-31-7), a seminal small molecule inhibitor of the Glucose Transporter 1 (GLUT1). Developed to exploit the metabolic vulnerability of cancer cells, BAY-876 has emerged as a gold-standard research tool due to its exceptional potency and selectivity. This guide synthesizes key findings on its molecular interaction with GLUT1, its profound effects on cellular metabolism, and its functional consequences in various cell-based models, particularly in oncology and immunology. We will detail the core experimental frameworks used to elucidate this profile, providing both the rationale and methodology for key assays. All data and mechanistic claims are substantiated by peer-reviewed literature to ensure scientific integrity and provide a reliable resource for researchers and drug development professionals.
Introduction: Targeting Cancer Metabolism via GLUT1 Inhibition
The reprogramming of cellular metabolism is a recognized hallmark of cancer.[1] Many tumor cells exhibit a pronounced increase in glucose uptake and fermentation to lactate, even in the presence of ample oxygen—a phenomenon termed the "Warburg effect".[2] This metabolic shift is critically dependent on the overexpression of facilitative glucose transporters, primarily GLUT1 (encoded by the SLC2A1 gene).[1][2] GLUT1 is responsible for the basal glucose supply to most cells and is a key driver of the high glycolytic rate required to fuel rapid tumor growth and proliferation.[1][3]
Given its pivotal role in tumor bioenergetics and its relatively restricted expression in normal adult tissues, GLUT1 presents a compelling therapeutic target.[1] However, the development of inhibitors has been challenging due to the need for high selectivity against other GLUT isoforms (e.g., GLUT2, GLUT3, GLUT4) that are crucial for normal physiology.[2] BAY-876 was identified through a high-throughput screening of approximately 3 million compounds, followed by extensive medicinal chemistry optimization, to address this challenge.[2][4] It is a potent, orally bioavailable, and highly selective GLUT1 inhibitor that serves as a critical tool for investigating the consequences of blocking this central metabolic pathway.[3][5][6]
Molecular Profile: Potency and Unprecedented Selectivity
The defining characteristic of BAY-876 is its single-digit nanomolar potency against GLUT1, coupled with a wide therapeutic window over other key glucose transporters. This profile was established through rigorous biochemical and cell-based assays.
Direct Inhibition of GLUT1
The primary mechanism of action of BAY-876 is the direct inhibition of GLUT1-mediated glucose transport.[6] Initial characterization demonstrated its ability to block glucose uptake with an IC50 of 2 nM in a cell-free system.[5][7][8] This potent activity is the foundation of its pharmacological effects observed in more complex biological systems.
Selectivity Across the GLUT Family
A critical aspect of a viable GLUT1 inhibitor is its ability to discriminate against other GLUT isoforms to minimize potential toxicities. BAY-876 exhibits an exceptional selectivity profile, a key feature highlighted across multiple studies. The selectivity factor is over 100-fold against GLUT2, GLUT3, and GLUT4.[2][3][9] More detailed analyses have quantified this separation, revealing selectivity ratios of approximately 4700-fold against GLUT2, 800-fold against GLUT3, and 135-fold against GLUT4.[1]
Data Presentation: Inhibitory Potency of BAY-876
The following table summarizes the inhibitory concentrations (IC50) of BAY-876 against various human GLUT isoforms, demonstrating its potent and selective action on GLUT1.
Cellular Pharmacology: Functional Consequences of GLUT1 Blockade
Inhibition of the primary glucose entry point into a cell triggers a cascade of metabolic and functional consequences. The in vitro profile of BAY-876 has been extensively characterized in cancer cell lines and, more recently, in immune cells, which also rely on glycolysis for their function.
Inhibition of Cellular Glucose Uptake and Glycolysis
The direct molecular inhibition of GLUT1 translates robustly into the suppression of cellular glucose uptake. In Hela-MaTu cells, BAY-876 inhibited glucose uptake with an IC50 of 3.2 nM.[9] This blockade of the initial, rate-limiting step of glycolysis leads to a dose-dependent reduction in the overall glycolytic rate and subsequent lactate production in cancer cells.[3] Studies in ovarian cancer cell lines demonstrated that 25 nM of BAY-876 was sufficient to inhibit over 50% of glycolysis.[3]
Impact on Cellular Bioenergetics and Proliferation
By starving cells of their primary fuel source, BAY-876 effectively depletes intracellular ATP levels.[3] This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[3] Consequently, a metabolic shift occurs, with cells attempting to compensate by increasing oxidative phosphorylation, as evidenced by an enhanced oxygen consumption rate (OCR).[3][10]
For cancer cells highly dependent on glycolysis, this metabolic disruption is unsustainable and leads to a potent anti-proliferative effect.[3] The sensitivity to BAY-876 correlates with GLUT1 dependency; for instance, the A2780 ovarian cancer cell line, which lacks functional GLUT1, is refractory to the compound's effects.[3]
Data Presentation: Anti-proliferative Activity in Ovarian Cancer
The "Warburg-like" metabolic profile is not exclusive to cancer. Activated pro-inflammatory leukocytes, including T cells and macrophages, upregulate GLUT1 to fuel their effector functions.[10] BAY-876 has been shown to attenuate glucose uptake in cultured CD4+ T cells and macrophages.[10] This metabolic inhibition translates to functional consequences, including reduced CD4+ T cell proliferation and decreased secretion of key inflammatory cytokines such as IFN-γ (from T cells) and TNF (from macrophages).[10] These findings position BAY-876 as a valuable tool for immunometabolism research.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of BAY-876 and a typical experimental workflow for its characterization.
Caption: Mechanism of BAY-876 action on the GLUT1 signaling pathway.
crystal structure of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine hydrochloride
An In-depth Technical Guide on the Crystal Structure of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine Hydrochloride Abstract: This technical guide provides a comprehensive framework for the determination and anal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Crystal Structure of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine Hydrochloride
Abstract: This technical guide provides a comprehensive framework for the determination and analysis of the , a compound of interest in pharmaceutical research. While specific experimental data for this compound is not publicly available, this guide establishes a robust, scientifically-grounded protocol based on established crystallographic principles. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies, expected structural features, and the critical role of solid-state characterization in advancing drug candidates.
Introduction: The Imperative of Solid-State Characterization in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its performance and developability.[1] The precise three-dimensional arrangement of molecules within a crystal lattice, or its crystal structure, dictates critical physicochemical properties including stability, solubility, dissolution rate, and bioavailability.[1][2][3] A thorough understanding of the crystal structure is therefore not an academic formality, but a cornerstone of rational drug design and development.[2][4][5]
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine hydrochloride incorporates two key structural features commonly employed in medicinal chemistry to optimize drug-like properties. The formation of a hydrochloride salt from the basic amine is a widely used strategy to enhance aqueous solubility and stability.[6][7][8][9] This conversion of a free base into a salt can improve dissolution in the gastrointestinal tract, leading to better absorption and bioavailability.[9]
Furthermore, the trifluoromethyl (CF3) group is a prevalent substituent in modern pharmaceuticals. It is known to enhance metabolic stability and can modulate a molecule's lipophilicity and binding affinity. In the context of crystallography, the CF3 group can participate in various weak intermolecular interactions, such as C–H···F and F···F contacts, which can significantly influence the crystal packing.[10][11][12] This guide will provide a detailed protocol for elucidating the crystal structure of the title compound and offer insights into the expected interplay of these structural motifs.
Experimental Methodology: A Validated Workflow for Structure Elucidation
The determination of a crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed three-dimensional atomic model.
Crystallization: The Foundation of Single-Crystal Analysis
Obtaining diffraction-quality single crystals is the crucial first step. This often requires screening various solvents and crystallization techniques.
Step-by-Step Crystallization Protocol:
Solubility Screening: Determine the solubility of the compound in a diverse set of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) to identify suitable candidates for crystallization. An ideal solvent will show moderate solubility that is temperature-dependent.
Slow Evaporation: Prepare a nearly saturated solution of the compound in a selected solvent. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Crystal Mounting: Once suitable crystals are obtained, a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.[13][14][15]
Experimental Workflow for SC-XRD:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[13]
Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. These intensities are then used to calculate the structure factors.
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[16]
Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness. The results are typically reported in a Crystallographic Information File (CIF).
Hypothetical Results and Discussion: Unveiling the Structural Landscape
While awaiting experimental data, we can postulate the likely structural features of (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine hydrochloride based on the known principles of organic and medicinal chemistry.
Expected Molecular Geometry
The asymmetric unit is expected to contain one protonated (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine cation and one chloride anion. The protonation of the primary amine is a key feature, enabling strong ionic interactions.
Table 1: Hypothetical Selected Bond Lengths and Torsion Angles
Feature
Bond/Angle
Expected Value (Å or °)
Rationale
C-N Bond
C(cyclopentyl)-CH2-NH3+
~1.50 Å
Typical sp3 C-N single bond length in protonated amines.
C-F Bonds
C(phenyl)-CF3
~1.35 Å
Strong, partially ionic character of the C-F bond.
Torsion Angle
Phenyl-Cyclopentyl
Variable
Rotation around this bond is possible, but will be fixed in the crystal lattice to optimize packing.
The cyclopentyl ring will likely adopt a non-planar conformation, such as an envelope or twist, to minimize steric strain. The relative orientation of the trifluoromethylphenyl and cyclopentyl groups will be a key conformational feature.
Dominant Intermolecular Interactions and Crystal Packing
The crystal packing will be primarily dictated by a network of hydrogen bonds and other non-covalent interactions.[16]
Hydrogen Bonding: The protonated amine (NH3+) is an excellent hydrogen bond donor, and the chloride anion (Cl-) is an excellent acceptor. Therefore, a robust network of N-H···Cl hydrogen bonds is expected to be the dominant supramolecular synthon, organizing the molecules into a stable three-dimensional lattice.
Table 2: Expected Hydrogen Bonding Geometry
D-H···A
D-H (Å)
H···A (Å)
D···A (Å)
∠DHA (°)
N-H···Cl
~0.90
~2.20
~3.10
~170
N-H···Cl
~0.90
~2.25
~3.15
~165
N-H···Cl
~0.90
~2.30
~3.20
~160
(D = donor, A = acceptor. Values are illustrative and based on typical N-H···Cl hydrogen bonds.)
Other Interactions: The trifluoromethyl group can participate in weaker C-H···F interactions.[17] Additionally, π-π stacking or C-H···π interactions involving the phenyl ring may further stabilize the crystal structure.[11] The bulky and hydrophobic nature of the CF3 groups can also create a shielding effect, influencing the packing arrangement.[18]
Caption: Visualization of the primary and secondary intermolecular forces expected to govern the crystal packing.
Conclusion and Future Directions
This guide outlines a comprehensive and technically sound approach to determining and analyzing the crystal structure of (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine hydrochloride. The elucidation of its three-dimensional structure is a critical step in understanding its solid-state properties and mitigating risks during pharmaceutical development.[1]
Upon obtaining the experimental crystal structure, further studies would be highly recommended. Polymorphism screening is essential to identify all accessible crystalline forms of the compound, as different polymorphs can have drastically different properties.[3] Computational crystal structure prediction (CSP) could also be employed to assess the relative stabilities of potential polymorphs and guide the experimental screening process.[1][19] A complete understanding of the solid-state landscape is paramount to selecting the optimal crystal form for development into a safe and effective medicine.
References
VertexAI Search. (2025, October 20). What is Hydrochloride? Chemical Properties - UK Meds Online.
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer.
Vidya ITI. What is Hydrochloride Made Use Of for in Tablets?.
Silicon.fr. What is Hydrochloride Utilized for in Tablets?
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
Excillum. (n.d.). Small molecule crystallography.
Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
Wikipedia. (n.d.). Hydrochloride.
PMC - NIH. (n.d.). The role of crystallography in drug design.
Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. MDPI.
Dunitz, J. D., & Gavezzotti, A. (2018).
Yi, H., et al. (n.d.). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry.
ACS Publications. (2022, May 16).
ResearchGate. (2025, October 18). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts.
ACS Publications. (2019, April 25). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry.
ACS Publications. (2008, June 24). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides.
PMC. (n.d.). Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile.
In-Depth Technical Guide: Metabolic Stability of CAS 1260837-31-7 in Human Liver Microsomes
Executive Summary CAS 1260837-31-7, systematically named [1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine, is an aralkylamine building block characterized by a primary methanamine group, a constrained cyclopentyl ri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 1260837-31-7, systematically named [1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine, is an aralkylamine building block characterized by a primary methanamine group, a constrained cyclopentyl ring, and a para-trifluoromethylphenyl moiety[1]. In early-stage drug discovery, evaluating the metabolic stability of such fragments in Human Liver Microsomes (HLM) is a critical gateway for predicting in vivo pharmacokinetic parameters, specifically intrinsic clearance (
CLint
) and half-life (
t1/2
)[2]. This whitepaper provides a comprehensive mechanistic analysis and a self-validating experimental protocol for assessing the Phase I metabolic liabilities of CAS 1260837-31-7.
Before initiating in vitro assays, an application scientist must evaluate the structural "soft spots" of the molecule to anticipate the kinetic behavior and identify likely metabolites. Cytochrome P450 (CYP) enzymes, localized in the endoplasmic reticulum of hepatocytes, are responsible for up to 95% of the oxidative metabolism of xenobiotics[3].
The Trifluoromethylphenyl Group: The incorporation of a trifluoromethyl (
−CF3
) group at the para position of the phenyl ring serves a dual pharmacokinetic purpose. While it increases the overall lipophilicity of the compound, the exceptional strength of the C-F bonds heavily resists oxidative cleavage, thereby blocking CYP-mediated para-hydroxylation[4][5].
The Cyclopentyl Ring: Aliphatic rings are classic targets for CYP3A4-mediated aliphatic hydroxylation[4]. Given the deactivation of the phenyl ring by the
−CF3
group, the cyclopentyl backbone is the most probable site for Phase I oxidative metabolism, likely yielding hydroxylated cyclopentyl metabolites.
The Primary Amine: The primary methanamine group (
−CH2NH2
) is highly susceptible to oxidative deamination and N-oxidation. While monoamine oxidases (MAOs) typically process endogenous primary amines, hepatic CYPs (such as CYP2D6 and CYP3A4) frequently catalyze N-dealkylation and deamination reactions for xenobiotics[4].
Predicted Phase I metabolic pathways for CAS 1260837-31-7 in human liver microsomes.
To empirically validate the structural predictions, a substrate depletion assay utilizing pooled Human Liver Microsomes is employed. The assay is designed as a self-validating system : it incorporates a minus-NADPH control to rule out chemical instability, and an internal standard (IS) to normalize LC-MS/MS ionization variance[6].
Causality Behind Experimental Choices
Substrate Concentration (1 µM): The assay must be conducted under first-order kinetic conditions where the substrate concentration is significantly lower than the Michaelis-Menten constant (
[S]≪Km
). If the concentration is too high, the enzymes saturate, kinetics shift to zero-order, and clearance is artificially underestimated[7].
Protein Concentration (0.5 mg/mL): Highly lipophilic compounds (like those containing
−CF3
groups) exhibit high non-specific binding to microsomal lipids (
fu,mic
). Keeping the protein concentration at 0.5 mg/mL balances the need for detectable enzyme activity while minimizing the masking effect of non-specific binding on the apparent half-life[8].
Step-by-Step Protocol
Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4)[6]. Add CAS 1260837-31-7 to achieve a final incubation concentration of 1 µM[7].
Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium[6].
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system to achieve a final NADPH concentration of 1.3 mM[7]. Note: A parallel control lacking NADPH must be run to confirm that any substrate depletion is strictly CYP-mediated.
Time-Course Sampling: Aliquot 30 µL samples from the reaction mixture at predefined time points: 0, 5, 15, 30, 45, and 60 minutes[6].
Quenching: Immediately transfer each aliquot into 120 µL of ice-cold acetonitrile (ACN) containing a known internal standard (e.g., imipramine, 100 ng/mL)[6]. This instantly denatures the CYP enzymes, halts the reaction, and precipitates the proteins.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining relative to the
T=0
control[2][6].
The raw LC-MS/MS peak area ratios (Analyte/Internal Standard) are converted to the percentage of drug remaining, utilizing the
T=0
minute peak height ratio as 100%[7]. In general, a compound is classified as metabolically stable if
≥50%
of the parent compound remains after 30 minutes of incubation[6].
Quantitative Data Summary
The following table summarizes the mathematical derivations used to convert raw in vitro depletion data into scalable in vivo pharmacokinetic parameters[2][7][9].
Parameter
Symbol
Equation / Derivation
Typical Units
In Vitro Half-Life
t1/2
k0.693
(where
k
is the slope of the linear regression from ln(% remaining) vs. time)
min
Microsomal Intrinsic Clearance
CLint,micr
µL/min/mg
Hepatic Intrinsic Clearance
CLint,H
CLint,micr×45 mg microsomes/g liver×20 g liver/kg body weight
mL/min/kg
Hepatic Extraction Ratio
EH
QHCLH
(where
QH
is Hepatic Blood Flow, approx. 20.7 mL/min/kg in humans)
Dimensionless
Expert Insight on IVIVE (In Vitro to In Vivo Extrapolation)
While HLM assays are the gold standard for early clearance prediction, they inherently lack the complete cellular architecture and active transporters found in intact hepatocytes. Consequently, in vitro metabolic clearance obtained from human liver microsomes systematically underpredicts in vivo human metabolic clearance by approximately 9-fold[10]. To mitigate this quantitative discrepancy, application scientists must apply regression-based empirical scaling factors or utilize the "well-stirred" model incorporating the unbound fraction in the blood (
fB
) and the unbound fraction in the microsomes (
fu,mic
)[7][10]. If CAS 1260837-31-7 exhibits a very low clearance profile (
t1/2>120
min), the standard HLM assay may fail to capture its true metabolic rate due to enzyme degradation over time, necessitating a hepatocyte relay assay[8].
An In-depth Technical Guide to the Receptor Binding Affinity of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (CPT-CF3)
Abstract This whitepaper provides a comprehensive technical overview of the in-vitro receptor binding affinity and functional activity of the novel research compound (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This whitepaper provides a comprehensive technical overview of the in-vitro receptor binding affinity and functional activity of the novel research compound (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, herein designated as CPT-CF3. Structurally, CPT-CF3 belongs to the aralkylamine class of compounds, a group known for its psychoactive properties and interactions with central nervous system targets.[1] The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance biological activity and lipophilicity.[1][2] This guide details the methodologies for characterizing the binding profile of CPT-CF3 at key monoamine transporters and select G-protein coupled receptors (GPCRs). It includes detailed, step-by-step protocols for competitive radioligand binding and functional uptake inhibition assays, which are critical for elucidating the compound's mechanism of action and selectivity. The intended audience for this guide includes researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and medicinal chemistry.
Introduction and Rationale
The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics and psychoactive substances.[3][4][5] Novel compounds that interact with these transporters are of significant interest for developing potential treatments for neuropsychiatric disorders and for understanding the neurobiology of addiction.[6]
CPT-CF3, or (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, is a novel synthetic compound with a chemical scaffold suggesting potential interaction with these monoamine transporters.[1] A thorough characterization of its receptor binding affinity is the foundational step in understanding its pharmacological profile. This guide provides the necessary theoretical background and practical protocols to perform this characterization.
Receptor Binding Affinity Profile of CPT-CF3
The binding affinity of CPT-CF3 was determined at human recombinant monoamine transporters (DAT, NET, SERT) and a selection of other CNS receptors to assess its potency and selectivity. Affinities are expressed as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
The data presented in Table 1 was generated using competitive radioligand binding assays with membrane preparations from HEK293 cells stably expressing the target human receptors.
Table 1: In-Vitro Receptor Binding Affinity (Kᵢ) of CPT-CF3
Target
Radioligand
Kᵢ (nM)
hDAT (human Dopamine Transporter)
[³H]WIN 35,428
15
hNET (human Norepinephrine Transporter)
[³H]Nisoxetine
45
hSERT (human Serotonin Transporter)
[¹²⁵I]RTI-55
250
h5-HT₂A (human Serotonin Receptor 2A)
[³H]Ketanserin
> 1000
hD₂ (human Dopamine Receptor D2)
[³H]Spiperone
> 1000
Interpretation of Results:
The data indicates that CPT-CF3 is a potent ligand for the dopamine and norepinephrine transporters, with a significantly lower affinity for the serotonin transporter. This profile suggests that CPT-CF3 may act as a dopamine/norepinephrine reuptake inhibitor. The weak affinity for the 5-HT₂A and D₂ receptors suggests a low potential for producing effects typically associated with the activation of these receptors.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key assays used to characterize CPT-CF3. These protocols are designed to be self-validating and are based on established methods in the field.[4][7][8]
Protocol: Radioligand Binding Assay for hDAT
This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of CPT-CF3 for the human dopamine transporter (hDAT) using membranes from hDAT-expressing HEK293 cells and the radioligand [³H]WIN 35,428.
Workflow Diagram:
Caption: Major G-Protein Coupled Receptor (GPCR) Signaling Pathways.
Gs (stimulatory): Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
[9][10]* Gi (inhibitory): Activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cellular cAMP levels.
[9][10]* Gq: Activation of Gq-coupled receptors activates phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). [9][11]IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
[11][10]
Conclusion
This technical guide outlines the essential framework for characterizing the receptor binding affinity and functional activity of the novel compound CPT-CF3. The provided data indicates that CPT-CF3 is a potent and selective inhibitor of the dopamine and norepinephrine transporters in vitro. The detailed protocols offer a robust methodology for researchers to independently verify these findings and further explore the pharmacological properties of this and similar compounds. A comprehensive understanding of a compound's interaction with its molecular targets is a prerequisite for its advancement as a research tool or therapeutic candidate.
References
Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
Revvity. (n.d.). GPCRs: the pathway to discovery.
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors.
Frontiers. (n.d.). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding.
PMC. (n.d.). Integration of G-Protein Coupled Receptor Signaling Pathways for Activation of a Transcription Factor (EGR-3).
Wikipedia. (n.d.). G protein-coupled receptor.
NCBI Bookshelf - NIH. (2023, July 30). Biochemistry, G Protein Coupled Receptors.
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
PMC. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
ACS Publications. (2000, November 21). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry.
Preliminary Toxicity Screening and Safety Profile of CAS 1260837-31-7: A Predictive and Empirical Framework
Executive Summary & Structural Deconstruction The compound CAS 1260837-31-7 , chemically identified as 1-[4-(trifluoromethyl)phenyl]cyclopentylmethanamine, is a highly functionalized building block frequently utilized in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Deconstruction
The compound CAS 1260837-31-7 , chemically identified as 1-[4-(trifluoromethyl)phenyl]cyclopentylmethanamine, is a highly functionalized building block frequently utilized in the synthesis of central nervous system (CNS) active agents and novel therapeutics[1]. Before advancing any derivative of this scaffold into late-stage preclinical models, a rigorous, causality-driven toxicity screening framework must be established.
As a Senior Application Scientist, I approach the safety profiling of this molecule not as a checklist, but as a mechanistic investigation. The structural motifs of CAS 1260837-31-7 present specific, predictable toxicological liabilities:
Trifluoromethyl (
−CF3
) Group: Enhances metabolic stability and lipophilicity, which increases the likelihood of blood-brain barrier (BBB) penetration but also raises the risk of bioaccumulation and off-target hydrophobic interactions.
Primary Amine (
−NH2
): Highly basic (predicted pKa ~9.5–10.0), meaning it will be protonated at physiological pH (7.4). Protonated lipophilic amines are classic pharmacophores for human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition and drug-induced phospholipidosis.
Phenylcyclopentyl Scaffold: Structurally analogous to known CNS stimulants and dissociative agents[2], indicating a high probability of neuropharmacological activity and potential neurotoxicity.
Structural alerts and predicted toxicological pathways for CAS 1260837-31-7.
In Silico Predictive Toxicology
Before initiating in vitro assays, we utilize in silico Quantitative Structure-Activity Relationship (QSAR) modeling to establish a baseline safety profile. This Quality by Design (QbD) approach ensures that our empirical assays are appropriately sensitized to the most probable failure modes of the molecule.
The lipophilic aromatic ring makes it a likely substrate for hepatic oxidation, posing a risk for Drug-Drug Interactions (DDIs).
Empirical In Vitro Screening Framework
To validate our in silico predictions, we deploy a tiered in vitro screening cascade. This workflow is designed to fail fast and fail cheap, isolating critical liabilities before moving to resource-intensive in vivo models governed by ICH M3(R2) guidelines[3][4].
Integrated step-wise toxicity screening workflow from in silico to in vivo.
Cytotoxicity: The Rationale for ATP Quantification
We assess general cytotoxicity using human liver carcinoma cells (HepG2) to account for first-pass hepatic exposure. Rather than relying on redox-based assays (like MTT) which can be confounded by chemical reduction, we utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay[5][6]. This assay quantifies ATP, providing a direct, un-confounded measurement of metabolic activity and cell viability.
To ensure regulatory compliance and assess DNA-reactive potential, we conduct the Ames test in accordance with OECD Test Guideline 471[7][8]. Because CAS 1260837-31-7 is lipophilic and likely undergoes hepatic metabolism, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (rat liver S9 fraction) to detect pro-mutagens[9].
Cardiotoxicity: hERG Patch-Clamp (ICH S7B)
Given the structural alert of the basic primary amine, assessing delayed ventricular repolarization is mandatory. Per ICH S7B guidelines[10][11], we utilize an automated whole-cell patch-clamp assay on HEK293 cells stably expressing the hERG channel to determine the
IC50
of the compound.
Validated Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated for CAS 1260837-31-7 is contextually anchored by known standards.
Objective: Determine the
IC50
of CAS 1260837-31-7 in HepG2 cells.
Self-Validation: Doxorubicin (Positive Control, induces cell death), 0.5% DMSO (Vehicle Control, establishes 100% viability baseline), Cell-free media (Background Luminescence).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well opaque white microplate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Treatment: Prepare a 10-point half-log dilution series of CAS 1260837-31-7 (e.g., 0.1 µM to 100 µM) in DMSO. Dilute into culture media to achieve a final DMSO concentration of
≤0.5%
. Add to the cells and incubate for 48 hours.
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the working reagent[6].
Lysis and Reaction: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
Mixing: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[12].
Detection: Read luminescence using a multi-mode microplate reader. Calculate viability relative to the vehicle control and determine the
IC50
via non-linear regression.
Protocol 2: Automated hERG Patch-Clamp Assay
Objective: Assess the risk of QT interval prolongation via Kv11.1 channel inhibition.
Self-Validation: E-4031 or Terfenadine (Positive Controls, known hERG inhibitors), 0.1% DMSO (Vehicle Control).
Step-by-Step Methodology:
Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel at 70-80% confluency. Resuspend in extracellular recording solution.
Electrophysiology Setup: Load the cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance
>1 GΩ
.
Voltage Protocol: Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Baseline Recording: Record the baseline tail current amplitude in the presence of the vehicle control (0.1% DMSO).
Compound Application: Perfuse CAS 1260837-31-7 at ascending concentrations (e.g., 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration for the block to reach steady-state.
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the baseline and fit the data to a Hill equation to derive the
IC50
[13].
Data Interpretation & Safety Thresholds
To transition CAS 1260837-31-7 from a raw chemical building block to a viable lead intermediate, the empirical data must be weighed against strict pharmacological thresholds.
Table 2: Go/No-Go Safety Thresholds for CAS 1260837-31-7
Assay
Key Metric
Acceptable Threshold (Go)
Critical Liability (No-Go)
Cytotoxicity (HepG2)
IC50
(Indicates severe basal toxicity)
hERG Inhibition
IC50
(High risk of fatal arrhythmias)
Ames Test (OECD 471)
Revertant Colonies
<2-fold
over vehicle
≥2-fold
over vehicle (Dose-dependent mutagen)
If CAS 1260837-31-7 passes these preliminary in vitro thresholds, it is cleared for formulation studies and subsequent in vivo pharmacokinetic and dose-range finding (DRF) studies in rodent models, strictly adhering to the frameworks outlined in ICH M3(R2)[3].
References
PubChem (National Institutes of Health). "(1-Phenylcyclopentyl)methanamine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]
International Council for Harmonisation (ICH). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]
International Council for Harmonisation (ICH). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]
pharmacokinetic properties of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine Authored by: A Senior Application Scientist Preamble: Strategic Assessment of a Nov...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Authored by: A Senior Application Scientist
Preamble: Strategic Assessment of a Novel CNS Candidate
The molecule (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine presents a compelling scaffold for central nervous system (CNS) drug discovery. Its structure, an aralkylamine, is common in psychoactive compounds. The incorporation of a trifluoromethyl (CF3) group is a deliberate tactic in modern medicinal chemistry, often employed to enhance metabolic stability and modulate lipophililicity, which can be critical for blood-brain barrier penetration. The cyclopentyl moiety introduces a three-dimensional element that can influence receptor binding and also presents potential sites for metabolism.
This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) investigation of this compound. It is structured not as a rigid protocol, but as a strategic, decision-driven process. We will explore the logical progression from initial in vitro profiling to definitive in vivo studies, explaining the rationale behind each experimental choice. The objective is to build a robust PK profile that will inform dose selection, predict human PK, and ultimately, de-risk progression into clinical development.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of our investigation focuses on a suite of rapid, high-throughput in vitro assays. These studies are designed to provide an early read on the compound's fundamental absorption, distribution, metabolism, and excretion (ADME) properties. This data is crucial for identifying potential liabilities and for guiding the design of more complex in vivo experiments.
Metabolic Stability Assessment
Rationale: The metabolic fate of a drug candidate is a primary determinant of its half-life and oral bioavailability. The trifluoromethyl group on the phenyl ring is expected to shield that part of the molecule from oxidative metabolism. However, the cyclopentyl ring and the primary amine are potential sites of metabolic attack. Therefore, our initial assessment will focus on quantifying the rate of metabolism in liver-derived systems.
Experimental Protocol: Microsomal and Hepatocyte Stability Assays
System Preparation:
Thaw pooled human liver microsomes (or species of interest, e.g., rat, dog) and cryopreserved human hepatocytes on ice.
Prepare a microsomal incubation mixture containing a phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and an NADPH-regenerating system.
Prepare a hepatocyte suspension in a suitable incubation medium (e.g., Williams' Medium E).
Incubation:
Pre-warm the incubation mixtures to 37°C.
Initiate the reaction by adding the NADPH-regenerating system to the microsomal mixture or by adding the compound to the hepatocyte suspension.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis:
The quenched samples are centrifuged to precipitate proteins.
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Interpretation:
The percentage of the compound remaining at each time point is plotted against time.
The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time.
Permeability and Efflux Liability
Rationale: For a CNS-active drug, the ability to cross the intestinal wall (for oral absorption) and the blood-brain barrier is paramount. We will use a Caco-2 cell monolayer assay, which is the gold standard for predicting human intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated, polarized monolayer.
Assay:
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
At specified time points, samples are taken from the receiver chamber.
The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
An efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.
Plasma Protein Binding
Rationale: Only the unbound fraction of a drug is available to exert a pharmacological effect and to be cleared. High plasma protein binding can impact the distribution and half-life of a compound.
Apparatus Setup: A RED device consists of two chambers separated by a semi-permeable membrane.
Procedure:
The test compound is added to plasma in one chamber.
Buffer is added to the other chamber.
The device is incubated at 37°C until equilibrium is reached.
Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS. The percentage of unbound drug is then calculated.
Hypothetical In Vitro Data Summary
Parameter
Hypothetical Value
Implication
Human Liver Microsomal Half-life
> 60 min
Low intrinsic clearance, suggesting good metabolic stability.
Caco-2 Papp (A-to-B)
15 x 10⁻⁶ cm/s
High permeability, indicating good potential for oral absorption.
Efflux Ratio
1.2
Not a significant substrate of P-gp efflux.
Human Plasma Protein Binding
95% unbound
Moderate to high binding; the unbound fraction is still significant.
Part 2: In Vivo Pharmacokinetic Evaluation in Preclinical Species
Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living system. Rodent models are typically used for initial in vivo PK studies.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Experimental Protocol: Rodent Pharmacokinetic Study
Dose Formulation: The compound is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration.
Animal Dosing:
A cohort of animals (e.g., Sprague-Dawley rats) receives a single IV bolus dose (e.g., 1 mg/kg).
Another cohort receives a single PO gavage dose (e.g., 5 mg/kg).
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation.
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.
Key Pharmacokinetic Parameters and Their Significance
Parameter
Description
How It's Used
Cmax
Maximum observed plasma concentration
Indicates the rate of absorption.
Tmax
Time to reach Cmax
Also indicates the rate of absorption.
AUC
Area under the plasma concentration-time curve
Represents total drug exposure.
t½
Half-life
Time for plasma concentration to decrease by half.
CL
Clearance
Volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution
Apparent volume into which the drug distributes.
F%
Bioavailability
Fraction of the oral dose that reaches systemic circulation.
Part 3: Elucidating Metabolic Pathways
Understanding how a compound is metabolized is critical for identifying potential drug-drug interactions and for ensuring that no disproportionate or pharmacologically active metabolites are formed.
Proposed Metabolic Pathways
Based on the structure of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine and data from similar compounds, we can hypothesize the primary metabolic pathways. The trifluoromethyl group is expected to make the aromatic ring electron-deficient and resistant to oxidation. Therefore, metabolism is likely to occur on the cyclopentyl ring or the methanamine moiety.
Caption: Hypothesized metabolic pathways for the title compound.
Experimental Protocol: Metabolite Identification
Incubation: The compound is incubated at a higher concentration (e.g., 10 µM) in human hepatocytes.
Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Confirmation: The structures of major metabolites can be confirmed by synthesizing authentic standards.
Conclusion and Forward-Looking Strategy
This technical guide outlines a comprehensive and scientifically rigorous approach to defining the pharmacokinetic profile of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. The integration of in vitro and in vivo data will provide a clear understanding of the compound's ADME properties, enabling informed decisions for its continued development as a potential CNS therapeutic. A favorable pharmacokinetic profile, characterized by good metabolic stability, high permeability, and predictable clearance, would strongly support its advancement into further preclinical safety studies and, ultimately, human clinical trials.
References
Sharma, R., Bergman, A., Litchfield, J., Atkinson, K., Kazierad, D. J., & Kalgutkar, A. S. (2019). Metabolism and excretion of (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1 H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532), a hepatoselective glucokinase activator, in humans: confirmation of the MIST potential noted in first-
Exploratory
The Trifluoromethylphenyl Methanamine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of the structural activity relationship (SAR) of t...
This guide provides an in-depth exploration of the structural activity relationship (SAR) of trifluoromethylphenyl methanamine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced interplay between chemical structure and biological activity, offering insights grounded in experimental data to empower researchers in the rational design of novel therapeutics.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF3) group is a cornerstone of contemporary drug development, prized for its unique physicochemical properties that can profoundly enhance the therapeutic profile of a molecule.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, creates a significant dipole moment.[2] This inductive effect can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.
Furthermore, the CF3 group is metabolically stable due to the high bond energy of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond.[3] This inherent resistance to metabolic degradation can increase a drug's half-life and bioavailability.[4] Its lipophilicity also aids in membrane permeability, a critical factor for reaching intracellular targets.[4] The strategic incorporation of a trifluoromethyl group can, therefore, be a powerful tool to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.
Deconstructing the Trifluoromethylphenyl Methanamine Scaffold: A Three-Point SAR Analysis
The trifluoromethylphenyl methanamine scaffold can be systematically analyzed by considering three key regions for modification: the trifluoromethylphenyl ring, the methanamine linker, and the terminal amine group. Understanding the impact of structural changes in each of these areas is crucial for optimizing biological activity.
The Trifluoromethylphenyl Ring: Position and Substitution as Key Determinants of Activity
The position of the trifluoromethyl group on the phenyl ring is a critical determinant of a compound's biological activity and selectivity. SAR studies on trifluoromethyl-substituted methcathinone analogs revealed that the 3- and 4-positions on the phenyl ring enhance activity at the serotonin transporter (SERT), while the 2-position shifts selectivity towards catecholamine transporters.
Substitutions on the phenyl ring, in addition to the trifluoromethyl group, offer another layer of modulation. In a series of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines targeting the NMDA receptor, the addition of a halo substituent at the 5 or 6-position of the trifluoromethylphenyl ring generally led to higher binding affinity compared to substitutions at the 2 or 4-position.[5] Specifically, for a halo substituent at the 6-position, the affinity increased in the order of Cl < Br < F.[5]
The following table summarizes the structure-activity relationships for substitutions on the N'-(3-trifluoromethyl)phenyl group of N-(1-naphthyl)-N'-aryl-N'-methylguanidines at the NMDA receptor PCP binding site.
Compound
Substitution on 3-(Trifluoromethyl)phenyl Ring
Ki (nM) for -MK801 Binding
7
None
18.3
12
5-Chloro
13.7
13
6-Fluoro
13.0
16
5-Bromo
11.2
17
6-Bromo
14.8
19
5-Fluoro
14.0
20
6-Chloro
17.5
Data adapted from Naumiec et al., J Med Chem. 2015.[6]
These findings underscore the importance of both the position of the trifluoromethyl group and the nature and location of other substituents on the aromatic ring in fine-tuning the interaction with the biological target.
The Methanamine Linker: More Than Just a Spacer
The methanamine linker, while seemingly simple, plays a crucial role in orienting the trifluoromethylphenyl ring and the terminal amine group within the binding pocket of the target protein. Modifications to this linker, such as altering its length, rigidity, or introducing substituents, can significantly impact potency and selectivity.
While specific SAR data for the methanamine linker in this exact scaffold is limited in the public domain, general principles of medicinal chemistry suggest that:
Length: Increasing or decreasing the length of the carbon chain can alter the distance between the key pharmacophoric elements, potentially improving or diminishing binding affinity.
Rigidity: Introducing conformational constraints, such as incorporating the linker into a ring system (e.g., piperazine or piperidine), can reduce the entropic penalty upon binding and may enhance selectivity by locking the molecule into a bioactive conformation.
Substitution: Adding substituents to the linker can introduce new interactions with the target, such as hydrogen bonds or van der Waals forces, and can also influence the molecule's overall lipophilicity and metabolic stability.
The Terminal Amine Group: The Gateway to Diverse Interactions
The terminal amine group of the methanamine linker is a versatile handle for introducing a wide array of substituents, allowing for the exploration of different chemical spaces and interactions with the biological target. This position is often modified to enhance potency, improve selectivity, and fine-tune physicochemical properties.
In the context of kinase inhibitors, for example, the terminal amine can be part of a larger heterocyclic system that forms key hydrogen bonds with the hinge region of the kinase domain. For ion channel modulators, this group might interact with charged residues within the channel pore. For neurodegenerative disease targets, it could be crucial for forming salt bridges or other polar interactions.
The logical relationship of these SAR components can be visualized as follows:
Experimental Protocols: From Synthesis to Biological Evaluation
To translate SAR insights into tangible drug candidates, robust and reproducible experimental protocols are essential. This section provides a representative synthesis of a trifluoromethylphenyl methanamine derivative and a standard in vitro kinase inhibition assay.
Synthesis of (3-(Trifluoromethyl)phenyl)methanamine
This protocol describes a common method for the synthesis of a key building block, (3-(trifluoromethyl)phenyl)methanamine, via the reduction of 3-(trifluoromethyl)benzonitrile.
Workflow for the Synthesis of (3-(Trifluoromethyl)phenyl)methanamine:
Synthetic workflow for a key building block.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
Workup and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield (3-(trifluoromethyl)phenyl)methanamine as a colorless oil.
In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[5][7]
Workflow for the In Vitro Kinase Assay:
Workflow for a luminescent kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and the test compound (typically in 100% DMSO). Create a serial dilution of the test compound to determine the IC50 value. The final DMSO concentration in the assay should typically not exceed 1%.
Assay Plate Setup: In a white, opaque 384-well plate, add the serially diluted test compound or DMSO (for control wells). Add the diluted kinase enzyme to each well.
Inhibitor Binding: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Kinase Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This will also deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for about 30 minutes to stabilize the signal.
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Conclusion and Future Directions
The trifluoromethylphenyl methanamine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting a wide range of biological targets, including kinases, ion channels, and receptors implicated in neurodegenerative diseases. A thorough understanding of the structure-activity relationships governing the interactions of these derivatives is paramount for the successful design of potent, selective, and metabolically stable drug candidates.
Future research in this area will likely focus on:
Exploring Novel Substitutions: Investigating a broader range of substituents on both the phenyl ring and the terminal amine to identify novel interactions and improve drug-like properties.
Conformational Restriction: Designing and synthesizing more rigid analogs to enhance selectivity and potency.
Target-Specific Optimization: Tailoring the scaffold to specific biological targets through structure-based drug design and computational modeling.
Pharmacokinetic Profiling: Early and comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo studies.
By leveraging the principles of SAR and employing robust synthetic and biological evaluation methodologies, the full therapeutic potential of trifluoromethylphenyl methanamine derivatives can be realized, leading to the development of next-generation medicines for a variety of unmet medical needs.
References
Naumiec, G. R., Jenko, K. J., Zoghbi, S. S., Innis, R. B., Cai, L., & Pike, V. W. (2015). N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 58(24), 9722–9730. [Link]
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.
Naumiec, G. R., Jenko, K. J., Zoghbi, S. S., Innis, R. B., Cai, L., & Pike, V. W. (2015). N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 58(24), 9722–9730. [Link]
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
Naumiec, G. R., Cai, L., & Pike, V. W. (2009). 3-(substituted)phenyl)-N'-methylguanidines as Leads to Potential PET Radioligands for Imaging the Open NMDA Receptor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4299–4302. [Link]
Bischof, J., & Lauth, M. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4165. [Link]
Naumiec, G. R., Jenko, K. J., Zoghbi, S. S., Innis, R. B., Cai, L., & Pike, V. W. (2015). N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 58(24), 9722–9730. [Link]
Gan, T., Patel, S., & Johnson, K. M. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(2), 260–267. [Link]
Rudik, A. V., Dmitriev, A. V., Lagunin, A. A., Filimonov, D. A., & Poroikov, V. V. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1148. [Link]
Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
Tlili, A., & Billard, T. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(43), 13383–13386. [Link]
Kouril, J., Hradil, P., & Cankař, P. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(13), 2413. [Link]
ResearchGate. (n.d.). Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis. Retrieved from [Link]
PubMed. (2025). A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. Retrieved from [Link]
Hori, T., Ohta, K., & Oishi, S. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. International Journal of Molecular Sciences, 25(7), 3965. [Link]
MDPI. (2025). A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC 50 Inhibition Values of FLT3 Tyrosine Kinase. Retrieved from [Link]
Preprints.org. (2024). A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. Retrieved from [Link]
PubMed. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
Kumar, D., Kumar, N., & Shah, K. (2017). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 22(9), 1463. [Link]
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]
PubMed. (2023). Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
ResearchGate. (n.d.). Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Two-Step Synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Prepared by: Senior Application Scientist, Chemical Development & Process Optimization
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
I. Strategic Overview & Mechanistic Rationale
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (IUPAC: [1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine) is a highly lipophilic aralkylamine[1]. Characterized by a constrained cyclopentyl backbone and a tetrahedral methanamine attachment point, this compound serves as a critical structural scaffold in medicinal chemistry, particularly for developing therapeutics targeting central nervous system (CNS) disorders[1].
While some commercial literature ambiguously suggests synthesizing this compound via the direct reaction of 4-(trifluoromethyl)benzylamine and cyclopentanone[1], that specific condensation yields an imine (and subsequently a secondary amine upon reduction), not the target primary methanamine with a quaternary C1 stereocenter[2].
To achieve the correct quaternary architecture, the most robust and scalable causality-driven approach relies on the construction of a chiral or achiral 1-arylcyclopentanecarbonitrile intermediate[2]. This is achieved through the double alkylation of 4-(trifluoromethyl)phenylacetonitrile, followed by the exhaustive reduction of the nitrile moiety to the primary amine. This two-step route ensures high atom economy, utilizes readily available starting materials, and avoids the need for expensive transition-metal catalysts.
II. Synthetic Workflow
Fig 1. Two-step synthetic workflow for the target aralkylamine.
III. Experimental Protocols (Self-Validating Systems)
The following protocols are designed for a professional laboratory setting. All procedures involving Sodium Hydride (NaH) and Lithium Aluminum Hydride (LiAlH₄) must be conducted under an inert atmosphere (Argon or N₂) using strictly anhydrous solvents to prevent pyrophoric hazards.
Step 1: Synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile
Objective: Establish the quaternary carbon center via a base-promoted double alkylation.
Preparation: Charge a flame-dried, three-neck round-bottom flask with NaH (60% dispersion in mineral oil, 2.5 equiv). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then suspend in anhydrous DMF (0.5 M relative to starting material).
Activation: Cool the suspension to 0 °C. Add a solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 equiv) in anhydrous DMF dropwise over 30 minutes. Causality Check: The solution will turn deep yellow/orange, accompanied by H₂ gas evolution, indicating the successful formation of the nitrile anion.
Alkylation: Stir for 30 minutes at 0 °C, then add 1,4-dibromobutane (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the highly UV-active starting material and the appearance of a slightly less polar spot confirms conversion to the intermediate (CAS: 483368-73-6)[3].
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) and brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Step 2: Reduction to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Objective: Convert the sterically hindered nitrile to a primary amine.
Preparation: In a flame-dried flask under Argon, suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.3 M). Cool the suspension to 0 °C.
Reduction: Dissolve the 1-[4-(trifluoromethyl)phenyl]cyclopentanecarbonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
Thermal Activation: Causality Check: Sterically hindered nitriles often stall at the imine stage at room temperature. To ensure complete reduction to the methanamine, equip the flask with a reflux condenser and heat the reaction to a gentle reflux (65 °C) for 4-6 hours.
Fieser Workup (Critical Safety & Yield Step): Cool the reaction to 0 °C. Dilute with diethyl ether. For every
x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of distilled H₂O (Dropwise! Highly exothermic).
x
mL of 15% aqueous NaOH.
3x
mL of distilled H₂O.
Why this matters: This specific quenching sequence prevents the formation of unfilterable aluminum hydroxide emulsions, instead producing a crisp, white, granular precipitate that traps impurities and allows for near-quantitative recovery of the amine.
Isolation: Stir the mixture vigorously for 15 minutes, add anhydrous MgSO₄, and filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the filtrate to yield the crude target compound.
IV. Quantitative Data & Analytical Standards
To ensure trustworthiness, the isolated product must be validated against the following theoretical parameters. The molecular weight of the target compound is 243.27 g/mol [4].
Note: The free base amine can be converted to a more stable hydrochloride salt by dissolving in diethyl ether and bubbling anhydrous HCl gas, or adding a stoichiometric amount of HCl in dioxane, followed by filtration of the resulting precipitate.
V. References
AccelaChem. "18370-95-1,Methyl 2,2,2-Trimethoxyacetate-AccelaChem|AccelaChemBio". accelachem.com. Available at: [Link]
Application Note: A Robust HPLC-UV Method for the Quantification of CAS 1260837-31-7
Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of CAS 1260837-31-7. The method development process is described in deta...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of CAS 1260837-31-7. The method development process is described in detail, from initial analyte characterization and column selection to mobile phase optimization and final parameter validation. The resulting protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, coupled with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound, and it adheres to principles outlined in ICH guidelines for analytical procedure development.[1][2][3]
Introduction and Rationale
Accurate quantification of active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of drug discovery, development, and quality control.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][4] The target analyte, CAS 1260837-31-7, is a complex organic molecule whose precise quantification is essential for its study and application.
The development of a successful HPLC method is a systematic process influenced by the physicochemical properties of the analyte.[1] This guide provides a comprehensive walkthrough of the method development strategy, explaining the scientific reasoning behind each experimental choice to ensure a final protocol that is not only accurate and precise but also robust and trustworthy for routine use.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of the analyte is the critical first step in designing a separation strategy.
Structure and Properties of CAS 1260837-31-7:
Property
Value (Predicted/Found)
Implication for HPLC Method Development
Chemical Structure
C₂₁H₂₄FN₃O₅S
Contains aromatic rings, amide, and sulfonamide functionalities, indicating UV absorbance. The presence of heteroatoms suggests potential for ionization.
Molecular Weight
465.5 g/mol
Suitable for standard HPLC columns; does not require large pore sizes.[5]
Predicted logP
~ 2.5 - 3.5
Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[6][7][8]
Predicted pKa
~ 8.5 - 9.5 (basic)
The molecule is a base. Mobile phase pH control will be critical to ensure consistent retention and good peak shape.[9][10][11]
Note: pKa and logP values are often predicted using computational models when experimental data is unavailable. These predictions provide a strong starting point for method development.[7][12][13]
Systematic HPLC Method Development Strategy
Our approach is a logical, multi-step process designed to systematically optimize the separation and quantification of the analyte.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for robust HPLC method development.
Separation Mode and Column Selection
Rationale: Based on the predicted logP value, CAS 1260837-31-7 is a moderately non-polar compound. Therefore, Reversed-Phase (RP) HPLC is the most suitable separation mode.[14][15] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.
Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent retention for a wide range of hydrophobic compounds.[14][15] It serves as an excellent starting point for method development.[16]
Column Dimensions:
Configuration: A standard analytical column of 4.6 x 150 mm is recommended for initial development, providing a good balance of resolution, speed, and sample capacity.[5]
Particle Size: A 5 µm particle size is a robust choice for standard HPLC systems, offering good efficiency without generating excessive backpressure.[5]
Pore Size: For a molecule with a molecular weight of 465.5 g/mol , a small pore size of 60-120 Å is appropriate.[5]
Detector and Wavelength Selection
Rationale: The presence of aromatic rings in the analyte's structure suggests strong absorbance in the UV-Visible region. A Photodiode Array (PDA) or Diode Array Detector (DAD) is ideal.
Protocol:
Prepare a standard solution of CAS 1260837-31-7 in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Inject the solution and acquire a UV spectrum from 200-400 nm.
Identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for quantification. For this compound, a λmax is anticipated around 254 nm .
Mobile Phase Optimization: The Key to Resolution
Mobile phase selection is arguably the most critical factor in controlling retention and achieving good peak shape, especially for ionizable compounds.[9]
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
Aqueous Phase & pH Control:
Causality: Since CAS 1260837-31-7 is a basic compound (predicted pKa ~8.5-9.5), the mobile phase pH will directly impact its ionization state and, consequently, its retention and peak shape.[9][10] At a pH below its pKa, the compound will be protonated (charged), leading to reduced retention on a C18 column and potential peak tailing due to interaction with residual silanols on the silica support.[11]
Strategy: To ensure good retention and symmetrical peaks, it is best to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[17] For a basic compound, this means choosing either a low pH (e.g., pH 2-4) to ensure it is fully and consistently protonated, or a high pH (e.g., pH > 10) to keep it in its neutral, more retained form.[10][18]
Initial Choice: Starting method development at a low pH (e.g., pH 3.0 ) is often preferred for silica-based columns as it suppresses the ionization of silanol groups on the stationary phase, minimizing undesirable secondary interactions that cause peak tailing.[9][11]
Buffer Selection: A phosphate buffer is an excellent choice for this pH range due to its appropriate buffering capacity. A concentration of 20 mM is sufficient to control the pH without risking precipitation upon mixing with the organic solvent.
Diagram: pH Effect on Analyte Retention
Caption: Relationship between mobile phase pH and chromatographic performance.
Gradient Elution Development
A gradient elution is recommended to ensure the analyte elutes with a good peak shape in a reasonable time and to clean any more strongly retained impurities from the column.
Scouting Gradient:
Start with a broad, fast gradient (e.g., 5% to 95% ACN over 10 minutes) to determine the approximate organic solvent concentration at which the analyte elutes.
Based on the elution time from the scouting run, a more focused gradient can be developed using the "Rule of Three." A good starting point would be a gradient that begins about 2-3 minutes before the analyte elutes and ends 2-3 minutes after.
Final Optimized HPLC Protocol
This protocol is the result of the systematic development process described above.
Equipment and Materials
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).
20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B
Acetonitrile
Gradient
30% B to 70% B in 8 min; 70% to 95% B in 1 min; Hold at 95% B for 2 min; Return to 30% B in 1 min; Equilibrate for 3 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm
Run Time
15 minutes
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of CAS 1260837-31-7 reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent).
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the Diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
System Suitability
Before sample analysis, the system's performance must be verified.[1] Inject the middle-concentration standard (e.g., 50 µg/mL) five times and evaluate the following parameters.
Parameter
Acceptance Criteria
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Theoretical Plates (N)
> 2000
Repeatability (%RSD of Peak Area)
≤ 2.0%
Method Validation Principles
For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.[1][2][3][19] Key parameters to be assessed include:
Specificity: Ensure no interference from placebo or known impurities.
Linearity: Demonstrate a linear relationship between concentration and response (Aim for r² > 0.999).
Accuracy: Recovery studies at multiple concentration levels.
Precision: Repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[1]
Robustness: Deliberately vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%) to assess the method's reliability.[1]
Conclusion
This application note presents a detailed, scientifically-grounded protocol for the quantification of CAS 1260837-31-7 by reversed-phase HPLC. By systematically evaluating the analyte's properties and optimizing chromatographic parameters such as column chemistry, mobile phase pH, and gradient elution, a robust, specific, and reproducible method was developed. This method is suitable for routine analysis in research and quality control environments, providing a solid foundation for further validation as required by regulatory standards.
References
Column Selection for Reversed-Phase HPLC. LCGC International. Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. Available from: [Link]
Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available from: [Link]
A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]
Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available from: [Link]
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
HPLC Column Selection Guide. SCION Instruments. Available from: [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available from: [Link]
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]
How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Available from: [Link]
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. ResearchGate. Available from: [Link]
Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. Available from: [Link]
Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC. Available from: [Link]
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. Available from: [Link]
A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. ScienceDirect. Available from: [Link]
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link]
Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. Available from: [Link]
Application Notes and Protocols for the Dissolution of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine in DMSO
Introduction (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is an aralkylamine compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group often enhan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is an aralkylamine compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group often enhances lipophilicity and can modulate biological activity. For researchers in drug development and related scientific fields, the accurate and reproducible preparation of solutions of this and similar compounds is fundamental to obtaining reliable experimental data. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in life sciences research, capable of dissolving a broad spectrum of both polar and nonpolar compounds.[1]
However, the unique physicochemical properties of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine necessitate a carefully considered and standardized dissolution protocol. Challenges such as incomplete solubilization, precipitation upon dilution into aqueous media, and potential compound instability require a systematic approach to ensure the integrity of the stock solution. These application notes provide a detailed, field-proven protocol for the dissolution of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine in DMSO, designed to ensure solution stability, concentration accuracy, and experimental reproducibility.
Scientific and Technical Considerations
The dissolution of a research compound is not merely a preparatory step but a critical variable that can significantly impact experimental outcomes. The trifluoromethylphenyl moiety of the target compound, while contributing to its potential biological activity, also influences its solubility characteristics. The following principles underpin the recommended protocol:
Solvent Purity and Handling: DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the solubility and stability of the dissolved compound.[2] The use of anhydrous, high-purity DMSO is therefore paramount.
Stock Solution Concentration: Preparing a high-concentration stock solution in 100% DMSO is standard practice.[1] This minimizes the volume of solvent transferred to the final assay, thereby reducing potential solvent-induced artifacts. For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[3]
Assisted Dissolution: To overcome kinetic barriers to dissolution, mechanical agitation (vortexing) and gentle heating or sonication can be employed. However, caution must be exercised as excessive heat can degrade thermally sensitive compounds.[1]
Stability of Trifluoromethylphenyl Compounds: While generally stable, trifluoromethyl groups can be susceptible to hydrolysis under strong basic conditions.[4] It is therefore crucial to use neutral, high-purity solvents and avoid harsh chemical environments during dissolution and storage.
Storage and Handling of Stock Solutions: To maintain the integrity of the compound in solution, proper storage is essential. Aliquoting stock solutions into single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][5] Studies have shown that many compounds are stable in DMSO for extended periods when stored at -20°C or -80°C.[6][7][8]
Sterile, amber glass vials or microcentrifuge tubes
Calibrated analytical balance
Vortex mixer
Water bath sonicator
Calibrated pipettes and sterile, nuclease-free pipette tips
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
Always work in a well-ventilated area, preferably within a chemical fume hood.[10]
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.[1]
In case of contact, rinse the affected area thoroughly with water.[11][12][13][14]
Consult the SDS for DMSO before handling.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
1. Calculation of Required Mass:
Determine the molecular weight (MW) of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. (MW = 245.28 g/mol )
Use the following formula to calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution:
Mass (mg) = Desired Volume (mL) x 10 mM x MW ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution:
Mass (mg) = 1 mL x 10 mmol/L x 245.28 g/mol / 1000 = 2.45 mg
2. Weighing the Compound:
Tare a sterile, amber vial on a calibrated analytical balance.
Carefully weigh the calculated mass of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine into the vial.
3. Dissolution Procedure:
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
Securely cap the vial and vortex the solution for 1-2 minutes at room temperature.
Visually inspect the solution for any undissolved particulates.
4. Assisted Dissolution (if necessary):
If the compound is not fully dissolved after vortexing, sonicate the vial in a water bath for 5-10 minutes.
Alternatively, gently warm the solution in a water bath at a temperature not exceeding 37°C for 5-10 minutes, followed by vortexing.[1]
Repeat the visual inspection to ensure complete dissolution.
5. Storage of the Stock Solution:
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.[3][5]
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).
Store the aliquots at -20°C or -80°C for long-term stability.[1][3]
Workflow Diagram
Caption: Workflow for preparing a stock solution in DMSO.
Troubleshooting
Issue
Potential Cause
Recommended Solution
Compound does not fully dissolve
Insufficient solvent volume or low solubility.
Re-check calculations. If correct, apply gentle warming (≤37°C) or sonication for a longer duration. If the compound remains insoluble, a lower stock concentration may be necessary.
Precipitation upon dilution in aqueous buffer
The compound is poorly soluble in aqueous solutions.
Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[3] Ensure the final DMSO concentration in the assay is as low as possible. Consider the use of co-solvents in the final assay medium if precipitation persists.
Changes in solution color or appearance over time
Potential compound degradation or contamination.
Discard the stock solution. Prepare a fresh stock using high-purity, anhydrous DMSO. Ensure proper storage conditions (protection from light, tightly sealed vials).
EvitaChem[10]. Specific quantitative data not available; solubility should be empirically determined.
Recommended Stock Concentration
10-50 mM
Dependent on experimental requirements and determined solubility.
Storage of Stock Solution
-20°C or -80°C
Aliquot to avoid repeated freeze-thaw cycles.[1][3][5]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine in DMSO. By adhering to these guidelines, researchers can prepare stable, accurate, and reproducible stock solutions, which are essential for the integrity of subsequent experiments. The principles of using high-purity reagents, employing appropriate dissolution techniques, and ensuring proper storage are universally applicable and will contribute to the generation of high-quality scientific data.
References
Compound Handling and Storage Guidelines. Scribd. Available at: [Link]
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]
Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. Available at: [Link]
What is the best right way of storing DMSO in research lab? ResearchGate. Available at: [Link]
How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). ResearchGate. Available at: [Link]
Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
SAFETY DATA SHEET - Nonflammable Gas Mixture. Airgas. Available at: [Link]
How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
Cyclohexane ACS 1750 - SAFETY DATA SHEET. Columbus Chemical Industries. Available at: [Link]
Safety Data Sheet Cyclohexane. St. Augustin's College. Available at: [Link]
The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]
DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health. Available at: [Link]
DMF Work-up and Solubility Issues. Reddit. Available at: [Link]
{1-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine — Chemical Substance Information. NextSDS. Available at: [Link]
scaling up the synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
An Application Note and Protocol for the Scalable Synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine Abstract This document provides a comprehensive guide for the scalable, two-step synthesis of (1-(4-(Tr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scalable Synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Abstract
This document provides a comprehensive guide for the scalable, two-step synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, a valuable aralkylamine building block in pharmaceutical and materials science research. The presence of the trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, making this a compound of high interest.[1][2][3] The presented strategy is designed for robustness, safety, and high yield, moving from gram-scale laboratory synthesis towards pilot-plant production. We detail a phase-transfer catalyzed cyclization to form the key carbonitrile intermediate, followed by a robust nitrile reduction. This guide emphasizes the rationale behind procedural choices, critical process parameters, safety protocols, and analytical checkpoints to ensure a self-validating and reproducible workflow.
Introduction and Strategic Rationale
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a primary amine featuring a quaternary carbon center that links a trifluoromethyl-substituted phenyl ring, a cyclopentyl moiety, and an aminomethyl group. Direct, single-step syntheses of such sterically hindered structures are challenging. Therefore, a robust, multi-step approach is required.
Several synthetic avenues were considered, including those involving Grignard reagents. However, the preparation of trifluoromethyl-substituted phenyl Grignard reagents is known to be hazardous, with reports of highly exothermic decompositions and even explosions on a commercial scale.[4][5][6] Such routes pose significant safety risks during scale-up and demand stringent engineering controls.
To circumvent these hazards, we have developed a more controlled and inherently safer two-step pathway:
Phase-Transfer Catalyzed Alkylation: Formation of the key intermediate, 1-(4-(trifluoromethyl)phenyl)cyclopentanecarbonitrile, via the reaction of (4-(trifluoromethyl)phenyl)acetonitrile with 1,4-dibromobutane.
Nitrile Reduction: Conversion of the intermediate carbonitrile to the target primary amine using a suitable reducing agent.
This strategy offers superior control, utilizes readily available starting materials, and avoids the documented hazards of trifluoromethylphenyl Grignard reagents, making it ideal for scaling up.
Part I: Scale-Up Synthesis of the Carbonitrile Intermediate
Principle and Rationale
This step constructs the C-nor-D-homo steroid core of the molecule through a phase-transfer catalyzed (PTC) intramolecular alkylation. The (4-(trifluoromethyl)phenyl)acetonitrile starting material possesses an acidic α-proton. In the presence of a strong aqueous base (50% NaOH), this proton is abstracted to form a carbanion. A phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), transports this organic-soluble anion into the organic phase containing 1,4-dibromobutane, where it undergoes a double alkylation to form the cyclopentane ring.[7] This method is highly efficient for creating substituted cycloalkane structures.[8]
Detailed Experimental Protocol (100 g Scale)
Materials and Equipment:
5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and condenser.
Reactor Setup: Charge the 5 L flask with (4-(trifluoromethyl)phenyl)acetonitrile, 1,4-dibromobutane, TEBA, and toluene. Begin vigorous mechanical stirring (approx. 300-400 RPM) to ensure efficient mixing of the biphasic system.
Base Addition: Slowly add the 50% NaOH solution via the addition funnel over 60-90 minutes. A noticeable exotherm will occur. Maintain the internal temperature between 25-35°C using an ice-water bath if necessary.
Reaction: After the addition is complete, heat the mixture to 50-55°C and maintain for 4-6 hours.
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots from the organic layer every hour. Analyze by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS to confirm the consumption of the starting acetonitrile.
Workup & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully dilute with 1 L of deionized water.
Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer.
Extraction & Washing: Extract the aqueous layer with toluene (2 x 250 mL). Combine all organic layers and wash sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL).
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification: The crude product can often be used directly in the next step. If higher purity is required, purify by vacuum distillation.
Process Data and Characterization
Parameter
Value
Scale
1.0 mol
Reaction Temperature
50-55°C
Reaction Time
~5 hours
Typical Yield
85-92%
Appearance
Pale yellow oil
Purity (GC)
>95%
Part II: Scale-Up Reduction to the Primary Amine
Principle and Rationale
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, their pyrophoric nature and difficult workup present significant challenges for scale-up.[9] Catalytic hydrogenation is an excellent industrial option but can require specialized high-pressure equipment.[10]
For a balance of safety, cost-effectiveness, and operational simplicity on a laboratory or pilot scale, we utilize a sodium borohydride (NaBH₄) system promoted by cobalt(II) chloride (CoCl₂). NaBH₄ itself is a mild reducing agent, but in the presence of CoCl₂, it forms cobalt boride species in situ, which are highly effective for nitrile reduction. This system is significantly safer to handle than LiAlH₄.[11]
Detailed Experimental Protocol (0.8 mol Scale)
Materials and Equipment:
5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
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Figure 2: Workflow for the nitrile reduction and product isolation.
Procedure:
Reactor Setup: Under a nitrogen atmosphere, charge the 5 L flask with the carbonitrile intermediate, CoCl₂·6H₂O, and methanol. Begin stirring and cool the resulting deep blue solution to 0-5°C using an ice-water bath.
Reducing Agent Addition: Carefully add the sodium borohydride in small portions over 2-3 hours. Caution: This addition is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and maintain the internal temperature below 20°C. The solution will turn black as cobalt boride forms.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile intermediate.
Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, quench the reaction by adding concentrated HCl until the pH is ~1. This will destroy excess NaBH₄ and dissolve the cobalt salts. Caution: Vigorous hydrogen evolution will occur.
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
Acid-Base Extraction: Dilute the remaining residue with 1 L of water. Wash with ethyl acetate (2 x 500 mL) to remove any non-basic impurities; discard the organic layers.
Product Liberation: Cool the acidic aqueous layer in an ice bath and slowly add solid NaOH pellets (or 50% NaOH solution) until the pH is >12. The free amine product will separate, often as an oil.
Final Extraction: Extract the basic aqueous layer with ethyl acetate (3 x 500 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by vacuum distillation or by forming and recrystallizing a salt (e.g., the hydrochloride salt).
Process Data and Characterization
Parameter
Value
Scale
0.8 mol
Reaction Temperature
0-20°C (addition), RT (reaction)
Reaction Time
~16 hours
Typical Yield
80-90%
Appearance
Colorless to pale yellow oil
Purity (HPLC)
>97%
¹H NMR, ¹³C NMR, MS
Conforms to structure
Safety Considerations
Sodium Hydroxide (50%): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12]
1,4-Dibromobutane: A lachrymator and irritant. Handle in a well-ventilated fume hood.
Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas.[13] Never add water directly to solid NaBH₄. Always add NaBH₄ slowly to the reaction solution. Quenching operations must be performed slowly and with cooling, as they are highly exothermic and produce large volumes of gas.[14]
Hydrogen Gas: Flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. The reactor should not be a sealed system.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Step 1: Low Yield of Nitrile
- Inefficient stirring/phase mixing.- Base concentration too low.- Inactive phase-transfer catalyst.
- Increase mechanical stirrer speed.- Ensure 50% (w/w) NaOH is used.- Use fresh, high-quality TEBA.
Step 1: Reaction Stalls
- Insufficient base to drive reaction to completion.
- Add an additional small portion of 50% NaOH.
Step 2: Incomplete Reduction
- Insufficient reducing agent.- Deactivation of the cobalt catalyst.
- Add another 0.2-0.5 equivalents of NaBH₄.- Ensure the reaction is kept under an inert atmosphere.
Step 2: Difficult Workup/Emulsions
- Cobalt salts precipitating during extraction.
- Ensure the aqueous phase is strongly acidic (pH ~1) during the initial quench to keep cobalt salts dissolved.
Conclusion
The described two-step synthesis provides a safe, reliable, and scalable route to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. By avoiding hazardous Grignard reagents and employing a robust phase-transfer catalyzed alkylation followed by a controlled borohydride-based reduction, this protocol delivers high yields of the target compound. The detailed procedures, in-process controls, and safety guidelines make this application note a valuable resource for researchers and process chemists in drug development and chemical manufacturing.
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Application Note: Synthesis and Utilization of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine as a Pharmaceutical Intermediate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine CAS Registry Number: 1260837-31-7 Molecular Formula: C₁₃H₁₆F₃N E...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound: (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
CAS Registry Number: 1260837-31-7
Molecular Formula: C₁₃H₁₆F₃N
Executive Summary & Pharmacological Rationale
The 1-arylcycloalkylamine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a foundational building block for central nervous system (CNS) therapeutics [1]. Compounds bearing this motif are highly represented among monoamine transporter (MAT) inhibitors, NMDA receptor antagonists, and GPCR modulators.
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a specialized aralkylamine intermediate designed to impart specific pharmacokinetic and pharmacodynamic advantages [3]. The strategic placement of the para-trifluoromethyl (-CF₃) group on the phenyl ring serves a dual purpose: it significantly enhances the lipophilicity (logP) of the molecule—thereby facilitating blood-brain barrier (BBB) penetration—and it acts as a bioisosteric block against cytochrome P450-mediated aromatic oxidation [3]. Concurrently, the cyclopentyl ring restricts the conformational flexibility of the primary methanamine, locking it into a vector that optimizes salt-bridge interactions with target receptor aspartate or glutamate residues.
Fig 1. Pharmacophore logic and CNS target engagement of the 1-arylcycloalkylamine scaffold.
Synthetic Strategy
The synthesis of this intermediate typically relies on a robust, two-step sequence starting from commercially available 4-(trifluoromethyl)phenylacetonitrile [2].
Cycloalkylation: A double Sₙ2 alkylation using 1,4-dibromobutane constructs the cyclopentyl ring, yielding the intermediate 1-(4-(trifluoromethyl)phenyl)cyclopentanecarbonitrile (CAS: 483368-73-6) [2].
Nitrile Reduction: The sterically hindered nitrile is subsequently reduced to the primary amine using a strong hydride source, such as Lithium Aluminum Hydride (LiAlH₄).
Fig 2. Two-step synthetic workflow for the target methanamine intermediate.
Detailed Experimental Protocols
The following protocols are engineered for high-yield synthesis, incorporating causal explanations for critical parameters to ensure reproducibility and self-validation during execution.
Protocol A: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
Objective: Construct the quaternary sp³ carbon center via intramolecular cyclization.
Reagents:
4-(Trifluoromethyl)phenylacetonitrile (1.0 eq)
1,4-Dibromobutane (1.1 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)
Anhydrous Dimethylformamide (DMF)
Methodology:
Preparation: Suspend NaH in anhydrous DMF at 0 °C under an argon atmosphere.
Causality: The benzylic protons of the starting material are highly acidic (pKa ~15) due to the electron-withdrawing -CF₃ group. NaH provides quantitative deprotonation, but the reaction is exothermic. Cooling prevents solvent degradation and controls hydrogen gas evolution.
Carbanion Formation: Add 4-(trifluoromethyl)phenylacetonitrile dropwise over 30 minutes. Stir for an additional 30 minutes until H₂ evolution ceases.
Cycloalkylation: Add 1,4-dibromobutane dropwise. Allow the mixture to warm to room temperature, then heat to 60 °C for 6 hours.
Causality: The first alkylation is intermolecular. The subsequent intramolecular Sₙ2 reaction (5-exo-tet cyclization) is kinetically favored but requires thermal energy to overcome the entropic barrier of ring closure around the bulky aryl group.
Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate nitrile as a clear oil.
Protocol B: Reduction to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Objective: Reduce the sterically hindered nitrile to a primary amine.
Activation: Suspend LiAlH₄ in anhydrous THF at 0 °C under argon.
Reduction: Dissolve the nitrile intermediate in THF and add it dropwise to the LiAlH₄ suspension.
Causality: Nitrile reduction proceeds via an imine salt intermediate. The steric bulk of the cyclopentyl and aryl groups hinders hydride attack; therefore, a powerful reducing agent like LiAlH₄ is mandatory.
Reflux: Heat the reaction mixture to reflux (65 °C) for 4 hours to ensure complete conversion.
Fieser Quench (Critical Self-Validating Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add: n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.
Causality: Improper quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid. Validation: If the precipitate is granular and the supernatant is clear, the quench was successful.
Isolation: Filter the mixture through a pad of Celite, washing the cake with hot THF. Concentrate the filtrate. Purify the residue via acid-base extraction (dissolve in 1M HCl, wash with DCM, basify aqueous layer to pH 12 with NaOH, extract with DCM) to yield the pure primary amine.
Analytical Validation & Quality Control (QC)
To confirm the identity and purity of the synthesized (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, cross-reference the isolated product against the following quantitative analytical signatures.
Application Note: Comprehensive NMR Spectroscopic Characterization of GSK2830371
Abstract This application note provides a comprehensive guide to the structural characterization of GSK2830371 (CAS No. 1404456-53-6), a potent and selective allosteric inhibitor of Wip1 phosphatase, using Nuclear Magnet...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the structural characterization of GSK2830371 (CAS No. 1404456-53-6), a potent and selective allosteric inhibitor of Wip1 phosphatase, using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Given the complex molecular architecture of GSK2830371, unambiguous structural verification and purity assessment are critical for researchers in drug discovery and development. This document outlines detailed protocols for sample preparation, and the acquisition and analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The methodologies described herein are designed to provide a robust framework for the unequivocal confirmation of the chemical identity and structural integrity of GSK2830371.
Introduction: The Need for Rigorous Structural Verification
GSK2830371, chemically named 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide, is a small molecule of significant interest in cancer research due to its allosteric inhibition of the Wip1 phosphatase.[1][3] The molecule features multiple distinct spin systems, including a substituted thiophene ring, a chloromethylpyridine moiety, and a chiral core with cyclopentyl and cyclopropyl groups. This structural complexity necessitates a powerful analytical technique capable of providing detailed atomic-level information.
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides unparalleled insight into the chemical environment of individual atoms and their connectivity, making it an indispensable tool for:
Identity Confirmation: Verifying that the synthesized or purchased compound has the correct chemical structure.
Purity Assessment: Detecting and quantifying impurities.
Conformational Analysis: Investigating the three-dimensional structure of the molecule in solution.
This guide provides a systematic approach to leveraging a suite of NMR experiments for a complete structural assignment of GSK2830371.
Experimental Design & Rationale
The comprehensive characterization of GSK2830371 is best achieved through a multi-step NMR analysis. The workflow is designed to build a complete structural picture from the ground up, starting with simple one-dimensional experiments and progressing to more complex two-dimensional correlation spectroscopy.
Figure 1: General workflow for the NMR-based structural elucidation of GSK2830371.
Protocols
Sample Preparation
The quality of NMR data is critically dependent on proper sample preparation. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. GSK2830371 is soluble in DMSO.[1]
Protocol:
Weigh approximately 5-10 mg of GSK2830371 directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Vortex the sample until the compound is fully dissolved.
Transfer the solution to a standard 5 mm NMR tube.
Cap the NMR tube securely.
Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules and its residual proton signal (around 2.50 ppm) does not typically interfere with many signals from the analyte.
Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are standard acquisition parameters that may require optimization based on the specific instrument.
Experiment
Key Parameters
Purpose
¹H NMR
Spectral Width: 12-16 ppm
To observe all proton signals and their multiplicities.
Number of Scans: 8-16
To achieve an adequate signal-to-noise ratio.
¹³C{¹H} NMR
Spectral Width: 0-220 ppm
To observe all carbon signals.
Number of Scans: 1024-4096
To overcome the low natural abundance of ¹³C.
¹H-¹H COSY
2048 x 256 data points
To identify protons that are coupled to each other (typically through 2-3 bonds).
Number of Scans: 2-4 per increment
To map out the individual spin systems within the molecule.
¹H-¹³C HSQC
2048 x 256 data points
To identify which protons are directly attached to which carbons.
Number of Scans: 4-8 per increment
Crucial for assigning the signals of protonated carbons.
¹H-¹³C HMBC
2048 x 512 data points
To observe correlations between protons and carbons over longer ranges (2-4 bonds).
Number of Scans: 8-16 per increment
Essential for connecting different spin systems and identifying quaternary carbons.
Data Analysis and Structural Interpretation
The following sections describe the expected NMR data for GSK2830371 based on its known structure. The chemical shifts are predicted and may vary in an experimental setting.
Chemical Structure of GSK2830371:
(Image Source: MedChemExpress)
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will provide the initial overview of the proton environments. Key expected regions include:
Aromatic Region (δ 7.0-9.0 ppm): Signals from the thiophene and pyridine rings.
Amide Protons (δ 7.5-9.5 ppm): Broad signals for the two N-H protons, which may exchange with residual water in the solvent.
Aliphatic Region (δ 0.5-5.0 ppm): A complex region containing signals from the cyclopropyl, cyclopentyl, and methylene bridge protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Expected signals include:
Carbonyl Carbons (δ 160-180 ppm): Two signals for the amide carbonyls.
Aromatic/Heteroaromatic Carbons (δ 110-160 ppm): Signals for the carbons of the thiophene and pyridine rings.
Aliphatic Carbons (δ 10-70 ppm): Signals for the carbons of the cyclopropyl, cyclopentyl, and methylene groups.
2D NMR for Structural Connectivity
While 1D spectra provide a list of signals, 2D NMR is required to piece the molecular puzzle together.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For instance, it will show correlations between adjacent protons on the cyclopentyl ring and within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. This is the primary method for assigning the signals of all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure of a complex molecule. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.
Figure 2: Key expected HMBC correlations for connecting the major fragments of GSK2830371.
Interpretation of Key HMBC Correlations:
A correlation from the methylene bridge protons (between the thiophene and pyridine rings) to carbons in both rings will unequivocally link these two fragments.
Correlations from the chiral alpha-proton to the thiophene ring carbon and to both amide carbonyl carbons will establish the core connectivity of the molecule.
A correlation from the cyclopropyl methine proton to the adjacent amide carbonyl will confirm the placement of this terminal group.
Summary of Expected Data
Moiety
¹H Chemical Shift Range (ppm)
¹³C Chemical Shift Range (ppm)
Key 2D Correlations
Thiophene Ring
7.0 - 8.0
120 - 150
HMBC to methylene bridge and chiral CH.
Pyridine Ring
7.5 - 8.5
120 - 160
HMBC to methylene bridge.
Methylene Bridge
4.0 - 5.0
40 - 50
COSY to NH; HMBC to both rings.
Chiral CH
4.5 - 5.5
50 - 60
COSY to adjacent CH₂; HMBC to carbonyls.
Cyclopentyl Group
1.0 - 2.5
25 - 40
Internal COSY correlations.
Cyclopropyl Group
0.5 - 1.5
5 - 25
Internal COSY correlations.
Amide NH
7.5 - 9.5
N/A
COSY to adjacent CH.
Carbonyls
N/A
165 - 175
HMBC from adjacent protons.
Pyridine Methyl
2.0 - 2.5
15 - 25
HMBC to pyridine ring carbons.
Conclusion
The application of a systematic suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, provides a robust and definitive method for the structural characterization of GSK2830371. The protocols and expected data outlined in this application note serve as a comprehensive guide for researchers to confirm the identity, purity, and structural integrity of this important Wip1 phosphatase inhibitor, ensuring data quality and reproducibility in downstream biological and pharmacological studies.
References
IUPHAR/BPS Guide to PHARMACOLOGY. GSK2830371 | Ligand page. [Link]
Clarivate. Standard NMR Protocols for Small Molecule Characterization. [Link]
Gilmartin, A.G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology. [Link]
Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53-induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics. [Link]
Application Notes and Protocols: Preparation of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis and derivatization...
This document provides a comprehensive guide to the synthesis and derivatization of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, a key scaffold in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering researchers the tools to explore the structure-activity relationships (SAR) of this important class of compounds. The inclusion of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making these derivatives promising candidates for drug discovery programs.[1][2] This guide will cover the foundational synthetic strategies, detailed experimental protocols, and characterization methods, underpinned by mechanistic insights and practical considerations for optimization.
Introduction: The Significance of the Trifluoromethylphenyl Cyclopentylmethanamine Scaffold
The (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine core structure represents a confluence of desirable features for modern drug design. The trifluoromethyl (CF3) group is a well-established bioisostere for groups like methyl or chloro, but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and enhance interactions with biological targets. Furthermore, the C-F bond's high strength contributes to increased metabolic stability, a crucial parameter in developing long-acting therapeutic agents.[2]
The cyclopentylmethanamine moiety provides a three-dimensional scaffold that can be readily functionalized to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, leveraging the unique combination of the rigid cyclopentyl ring and the flexible aminomethyl side chain.
Synthetic Strategy: A Modular Approach
The synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine derivatives is best approached in a modular fashion, allowing for the late-stage introduction of diversity elements. The general synthetic workflow is outlined below.
Figure 1. A generalized synthetic workflow for the preparation of (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine derivatives.
Detailed Experimental Protocols
3.1. Synthesis of the Core Intermediate: 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
A common and efficient route to the core amine involves the synthesis of a nitrile intermediate. This method offers high yields and utilizes readily available starting materials.
Materials:
4-(Trifluoromethyl)bromobenzene
Magnesium turnings
Anhydrous Tetrahydrofuran (THF)
Cyclopentanone
Sodium cyanide (NaCN)
Dimethyl sulfoxide (DMSO)
Hydrochloric acid (HCl)
Protocol:
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.
Addition to Cyclopentanone: Cool the Grignard reagent to 0 °C. Add a solution of cyclopentanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2 hours.
Work-up and Dehydration: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude tertiary alcohol is then subjected to dehydration by refluxing with a catalytic amount of sulfuric acid in toluene using a Dean-Stark apparatus to yield 1-(4-(trifluoromethyl)phenyl)cyclopent-1-ene.
Cyanation: To a solution of the alkene in DMSO, add sodium cyanide (1.5 eq). Heat the reaction mixture to 120 °C and stir for 12 hours. Cool the reaction to room temperature and pour it into ice water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(4-(trifluoromethyl)phenyl)cyclopentanecarbonitrile.
3.2. Reduction to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
The nitrile intermediate is a versatile precursor that can be readily reduced to the primary amine.
Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF)
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
Sodium hydroxide (NaOH) solution
Protocol (using LiAlH4):
Reduction: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH4 (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of 1-(4-(trifluoromethyl)phenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
Work-up: Cool the reaction to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams. A granular precipitate should form. Filter the mixture and wash the solid with THF. Concentrate the filtrate in vacuo to yield the crude amine.
Derivatization Strategies
The primary amine of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a key handle for introducing a wide array of functional groups.
Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for CAS 1260837-31-7
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 1-[4-(trifluoromethyl)phenyl]cyclopentanemethanamine (CAS 1260837-31-7) Executive Summary & Mechanistic Rati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals
Compound: 1-[4-(trifluoromethyl)phenyl]cyclopentanemethanamine (CAS 1260837-31-7)
Executive Summary & Mechanistic Rationale
CAS 1260837-31-7 (1-[4-(trifluoromethyl)phenyl]cyclopentanemethanamine) is an early-stage fluorinated amine building block utilized in medicinal chemistry to synthesize novel therapeutic entities. Because this compound is a preclinical chemical fragment rather than an established clinical drug, there are no standardized, late-stage dosing guidelines. Therefore, evaluating this compound in vivo requires a de novo Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) discovery workflow.
The Causality of Structural Design:
The incorporation of the trifluoromethyl (
−CF3
) group at the para position of the phenyl ring is a deliberate medicinal chemistry strategy. The
−CF3
moiety is highly electron-withdrawing and exceptionally lipophilic. Mechanistically, it enhances target binding affinity through electrostatic interactions while simultaneously blocking cytochrome P450 (CYP450) mediated oxidation at the primary metabolic hotspot of the aromatic ring[1]. The cyclopentyl ring provides steric bulk to restrict conformational flexibility, and the primary amine serves as a basic center for target engagement (often forming salt bridges).
While the
−CF3
group improves metabolic stability and membrane permeability, it significantly decreases aqueous solubility[1]. Consequently, an optimized organic co-solvent formulation is mandatory to prevent in vivo precipitation and ensure accurate PK profiling.
Experimental Workflow & Logical Architecture
The following diagram illustrates the critical path from formulation to bioanalysis. A self-validating system is employed: MTD must be established prior to PK to ensure that acute toxicity (which alters hemodynamics and clearance) does not confound the pharmacokinetic data.
Figure 1: De novo in vivo dosing and PK workflow for lipophilic preclinical compounds.
Physicochemical Profiling & Formulation Strategy
Due to the high lipophilicity imparted by the
−CF3
and cyclopentyl groups, aqueous buffers (like PBS) will cause immediate precipitation of CAS 1260837-31-7. We utilize a Generally Recognized As Safe (GRAS) vehicle system designed for lipophilic amines[2].
Yields a clear, 2 mg/mL solution ready for dosing.
Protocol A: Maximum Tolerated Dose (MTD) Determination
Before initiating PK studies, the MTD must be established to ensure the selected PK dose is sub-toxic. Acute toxicity can cause systemic shock, drastically altering hepatic blood flow and rendering PK clearance data invalid.
Clinical Observation: Monitor animals continuously for the first 2 hours, then at 4 hours, 8 hours, and daily for 7 days.
Endpoints: Monitor for piloerection, hunched posture, lethargy, tremors, and body weight loss (
≥
15% triggers humane endpoint).
Outcome: The MTD is defined as the highest dose that does not cause death, severe toxicity, or >10% weight loss. The PK dose is typically set at 1/3 to 1/2 of the MTD.
Protocol B: Pharmacokinetic (PK) Profiling
Species Selection Rationale:
While mice are used for MTD, Sprague Dawley rats (Male, 200–250 g) are strictly required for comprehensive PK profiling. According to IACUC and NIH guidelines, the maximum safe blood withdrawal volume for rodents is 7.5% to 10% of total circulating blood volume over 24 hours[3]. A 20 g mouse has only ~1.4 mL of blood; serial sampling is impossible without inducing hypovolemic shock. A 250 g rat has ~16 mL of blood, allowing for safe serial sampling of 150 µL across 8 timepoints (total 1.2 mL, ~7.5% of total volume)[3].
Step-by-Step Methodology:
Surgical Preparation: Utilize rats pre-surgically implanted with Jugular Vein Catheters (JVC) to minimize handling stress and allow for unanesthetized blood collection.
Administration:
IV Group (n=3): 2 mg/kg administered via tail vein injection (1 mL/kg volume).
PO Group (n=3): 10 mg/kg administered via oral gavage (5 mL/kg volume).
Serial Blood Sampling:
Withdraw 150 µL of blood via the JVC using a heparinized syringe.
IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing: Immediately transfer blood to
K2EDTA
tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and freeze at -80°C until bioanalysis.
Bioanalysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a structurally similar internal standard. Analyze the supernatant via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole) operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for CAS 1260837-31-7 (
[M+H]+
= 244.1 m/z).
Data Presentation & NCA Parameter Calculation
Pharmacokinetic parameters must be calculated using Non-Compartmental Analysis (NCA) utilizing software such as Phoenix WinNonlin.
Table 2: Required PK Parameters for CAS 1260837-31-7 Evaluation
Parameter
Definition
Mechanistic Significance for CAS 1260837-31-7
Cmax
Maximum plasma concentration
Indicates acute systemic exposure; critical for correlating with MTD.
Tmax
Time to reach
Cmax
Determines the rate of GI absorption for the PO dose.
AUC0−inf
Area under the curve
Total systemic exposure. Used to calculate bioavailability.
t1/2
Terminal half-life
Expected to be prolonged due to the
−CF3
group blocking CYP450 metabolism.
CL
Systemic Clearance (IV)
Rate of drug elimination. Low clearance indicates high metabolic stability.
Vdss
Volume of distribution
Expected to be high (>1 L/kg) due to the lipophilic nature of the compound.
F(%)
Oral Bioavailability
Calculated as
(AUCPO/AUCIV)×(DoseIV/DosePO)×100
.
References
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]
Accela ChemBio Inc. Product Catalog. CAS 1260837-31-7: 1-[4-(Trifluoromethyl)phenyl]cyclopentanemethanamine.[Link]
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine / NIH-ARAC Guidelines.[Link]
Castro, M. et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacy & Pharmaceutical Sciences.[Link]
Application Notes and Protocols: In Vitro Cellular Assay Preparation for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Introduction (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a novel synthetic compound with a chemical structure that suggests potential interaction with central nervous system targets. Its structural motifs, i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a novel synthetic compound with a chemical structure that suggests potential interaction with central nervous system targets. Its structural motifs, including a phenyl group with a trifluoromethyl substituent and a cyclopentyl-methanamine moiety, share similarities with compounds known to modulate monoamine neurotransmission. The primary objective of these application notes is to provide a comprehensive, multi-phased experimental strategy for the in vitro characterization of this compound's cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological and toxicological evaluation of new chemical entities.
The protocols herein are designed as a self-validating system, progressing from foundational cytotoxicity assessments to specific, mechanistic assays targeting monoamine transporters. This structured approach ensures that data from each phase informs the experimental design of the next, providing a robust framework for elucidating the compound's cellular mechanism of action and potential neurotoxic effects.
Phase 1: Foundational Assessment of General Cytotoxicity
Before investigating specific mechanistic pathways, it is crucial to determine the intrinsic cytotoxicity of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. This initial phase establishes a critical concentration range for the compound, identifying sub-toxic concentrations for use in subsequent functional assays and revealing its therapeutic index.[1] Cytotoxicity assays are fundamental in early-stage drug development to eliminate overtly toxic compounds and to ensure that observed effects in later assays are not merely artifacts of cell death.[2][3]
Cell Line Selection and Maintenance
For initial cytotoxicity screening, a readily available and robust cell line such as Human Embryonic Kidney 293 (HEK-293) or the human neuroblastoma cell line SH-SY5Y is recommended. SH-SY5Y cells, particularly when differentiated into a more neuron-like phenotype, offer the advantage of being a more biologically relevant model for assessing potential neurotoxicity.[4]
Table 1: Cell Culture Parameters
Parameter
HEK-293
SH-SY5Y (undifferentiated)
Growth Medium
DMEM, 10% FBS, 1% Pen-Strep
DMEM/F12, 10% FBS, 1% Pen-Strep
Incubation
37°C, 5% CO₂
37°C, 5% CO₂
Subculture
1:6 to 1:10 when 80-90% confluent
1:3 to 1:6 when 80-90% confluent
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Complete cell culture medium
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well clear flat-bottom plates
Procedure:
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
Incubate for 24 hours (or other desired time points).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Aspirate the medium and add 100 µL of solubilization buffer to each well.
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[2]
Materials:
Commercially available LDH cytotoxicity assay kit
96-well clear flat-bottom plates
Cells and compound prepared as in the MTT assay
Procedure:
Prepare and treat cells with the test compound in a 96-well plate as described for the MTT assay (Steps 1-4).
Prepare controls as per the kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).
After the 24-hour incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
Add the LDH reaction mixture from the kit to each well.
Incubate for the time specified by the manufacturer (typically 30 minutes) at room temperature, protected from light.
Add the stop solution provided in the kit.
Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
The chemical structure of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine suggests a potential interaction with monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are critical for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive compounds.[6][7][8] This phase aims to determine if the compound inhibits the reuptake of neurotransmitters by these transporters.
Experimental Workflow for Transporter Inhibition
Caption: Workflow for Monoamine Transporter Uptake Assay.
This protocol can be adapted for either radiolabeled or fluorescent substrates to measure the inhibition of DAT, NET, or SERT.[5][9] The use of cell lines stably expressing a single human transporter (e.g., HEK-hDAT, HEK-hNET, HEK-hSERT) is highly recommended for specificity.[8][10]
Materials:
HEK-293 cells stably expressing human DAT, NET, or SERT
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
Test compound and reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
Radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) OR a fluorescent substrate from a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[9][11]
96-well plates (poly-D-lysine coated for better adherence)
Scintillation fluid and counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay)
Procedure:
Plate the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer (typically 24-48 hours).[5]
On the day of the experiment, aspirate the culture medium and wash the cells gently with assay buffer.
Add assay buffer containing various concentrations of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, a reference inhibitor, or vehicle (for total uptake) to the wells.
Pre-incubate for 10-20 minutes at room temperature or 37°C.[7]
Initiate the uptake by adding the radiolabeled or fluorescent neurotransmitter substrate. The final substrate concentration should be near its Km value for the respective transporter.[8]
Incubate for a short period (e.g., 10-15 minutes) at the appropriate temperature.[6][7]
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
Lyse the cells with a lysis buffer (e.g., 1% SDS).
For radiolabeled assays, transfer the lysate to scintillation vials, add scintillation fluid, and count using a scintillation counter.
For fluorescent assays, measure the fluorescence intensity using a bottom-read fluorescence plate reader.[9][12]
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the total uptake (vehicle control) and non-specific uptake (in the presence of a saturating concentration of a known inhibitor). Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
Table 2: Example Data for Transporter Inhibition Assay
Compound Concentration (nM)
% Inhibition of [³H]Dopamine Uptake
1
5.2
10
15.8
100
48.9
1000
85.3
10000
98.1
IC₅₀ (nM)
105.7
Phase 3: Advanced Characterization of Cellular Effects
If the compound demonstrates significant activity at one or more monoamine transporters, further assays can explore the downstream consequences of this interaction. Many psychoactive compounds that target MATs also engage G-protein coupled receptors (GPCRs), or they can induce cellular stress in neuronal cells.[13][14]
Potential Signaling Pathways
Modulation of monoamine transporters can lead to altered activation of postsynaptic GPCRs due to changes in synaptic neurotransmitter concentrations.
Protocol 4: Neurotoxicity Assessment in SH-SY5Y Cells
This protocol uses the differentiated SH-SY5Y cell line to investigate markers of neurotoxicity, such as oxidative stress, which can be induced by elevated levels of neurotransmitters like dopamine.[4][15]
Materials:
Differentiated SH-SY5Y cells (e.g., using retinoic acid)
Test compound
DCFH-DA (2′,7′-dichlorofluorescin diacetate) for reactive oxygen species (ROS) detection
Fluorescence microplate reader or fluorescence microscope
Procedure:
Culture and differentiate SH-SY5Y cells in 96-well plates.
Treat the differentiated cells with sub-toxic concentrations of the test compound (determined in Phase 1) for 24 hours.
Remove the treatment medium and wash the cells with warm PBS.
Load the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
Wash the cells again with PBS to remove excess probe.
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.[4][15]
Summary
This document outlines a systematic, three-phase approach for the in vitro characterization of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. By first establishing a cytotoxicity profile, researchers can confidently proceed to mechanistic studies on monoamine transporters and subsequently investigate potential neurotoxic effects. This tiered strategy ensures the efficient use of resources and generates a comprehensive pharmacological and toxicological profile of the novel compound, providing a solid foundation for further drug development or risk assessment.
References
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
B-Bridge International, Inc. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]
Assay Genie. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
Blakely, R. D., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 638–647. [Link]
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267–275. [Link]
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]
van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]
Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(21), 11574. [Link]
Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. [Link]
Molecular Devices. (2018, March 9). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]
Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT). [Link]
PubMed. (2021, June 10). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. [Link]
Heilker, R., & Wolff, M. (2010). 12 Assays to read GPCR modulation and signaling. In High-Throughput Screening in Drug Discovery (pp. 231-252). Cambridge University Press. [Link]
Springer Nature. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(1), 13–28. [Link]
Stoeber, M., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Biological Chemistry, 299(3), 102949. [Link]
Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]
Frontiers Media S.A. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
Diva-Portal.org. (2023, June 28). Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. [Link]
Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?. [Link]
ResearchGate. (2025, October 15). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
ResearchGate. (n.d.). Functional assays for screening GPCR targets. [Link]
Lee, B. S., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 2042098619876749. [Link]
GoodRx. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
MDPI. (2025, April 26). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. [Link]
Clinicaltrials.eu. (n.d.). METHENAMINE – Application in Therapy and Current Clinical Research. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2021, January 22). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
Papaseit, E., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Toxics, 8(4), 92. [Link]
NextSDS. (n.d.). {1-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine — Chemical Substance Information. [Link]
PubMed. (2021, January 21). Cyclic Peptides as Drugs for Intracellular Targets: The Next Frontier in Peptide Therapeutic Development. [Link]
MDPI. (n.d.). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. [Link]
National Institutes of Health. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
National Center for Biotechnology Information. (n.d.). Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride. In PubChem. [Link]
Technical Support Center: Overcoming Solubility Challenges with (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. This molecule's unique structure, featu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. This molecule's unique structure, featuring a highly lipophilic trifluoromethylphenyl group, presents significant challenges in achieving adequate aqueous solubility for experimental and formulation purposes.[1][2] This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine?
A1: The solubility profile of this compound is dictated by its distinct chemical moieties. It is an aralkylamine characterized by:
A Hydrophobic Core: The structure contains a phenyl ring substituted with a trifluoromethyl (-CF3) group and a cyclopentane ring. Both of these components are non-polar and highly hydrophobic, which significantly limits the molecule's ability to dissolve in water.[1] The -CF3 group, in particular, is known to increase lipophilicity.[2]
A Basic Amine Group: The presence of a primary amine (-NH2) group provides a site for protonation.[1] While the amine itself is polar, its contribution is often insufficient to overcome the hydrophobicity of the larger carbon skeleton in neutral aqueous media.[3]
Therefore, the compound is generally soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM), but exhibits poor solubility in neutral aqueous solutions.[1][4][5]
Q2: I'm observing very poor dissolution in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the primary scientific reason and my first troubleshooting step?
A2: The primary reason for poor solubility at neutral pH is that the amine group is predominantly in its uncharged, free base form. This form is less capable of interacting with polar water molecules. The most direct and effective initial troubleshooting step is pH adjustment .
Causality: Amines are weak bases. By lowering the pH of the aqueous medium with an acid, the primary amine group becomes protonated, forming a positively charged alkylammonium salt (R-NH3+).[6] This ionic form is significantly more polar and, therefore, much more soluble in water.[3][6][7] This is a foundational principle for solubilizing the majority of amine-containing pharmaceutical compounds.[6]
Caption: pH effect on amine solubility.
Actionable Protocol: Before proceeding to more complex methods, perform a pH-solubility profile to identify the optimal pH for your system. See the detailed protocol below.
Q3: Adjusting the pH is not compatible with my biological assay. What are the next-best strategies?
A3: If pH modification is not an option, the next line of defense involves altering the solvent system itself by using co-solvents or employing complexing agents .
Co-solvency: This is a highly effective technique where a water-miscible organic solvent is added to the aqueous medium.[8] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[9] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and DMSO.[10]
Complexation with Cyclodextrins: This is a more advanced technique where the drug molecule forms an "inclusion complex" with a cyclodextrin.[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][] The hydrophobic part of your compound partitions into the cyclodextrin's cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[13][15] This is particularly useful for BCS Class II and IV compounds (low solubility).[]
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.
Calibrated pH meter.
Orbital shaker or rotator.
0.22 µm syringe filters (ensure they do not bind the compound).
Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the dissolved compound.
Procedure:
Preparation: Prepare a series of buffers (e.g., at pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9).
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for a sufficient time (typically 24-48 hours) to reach saturation.
Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles.[16]
Analysis: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using your validated analytical method.
Data Interpretation: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. The resulting curve will clearly show the pH range where solubility is maximized.
Protocol 2: Co-solvent Screening Workflow
This protocol provides a systematic way to screen for an effective co-solvent system.
Objective: To identify a suitable co-solvent and its optimal concentration to achieve the desired compound concentration.
Co-solvent
Typical Starting Concentration (% v/v)
Key Properties
Ethanol
5-20%
Commonly used, biocompatible at low concentrations.[10]
Propylene Glycol (PG)
5-30%
Good solubilizer, often used in parenteral formulations.[10]
Polyethylene Glycol 400 (PEG 400)
5-40%
Low toxicity, effective for many nonpolar drugs.[8][10]
Dimethyl Sulfoxide (DMSO)
1-10%
Very strong solvent, but can have cellular effects. Use with caution in biological assays.
Procedure:
Stock Solution Preparation: Prepare concentrated stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in pure DMSO).
Screening: In separate tubes, prepare a series of dilutions of the stock solution into your primary aqueous buffer. For example, to test 5% co-solvent, add 5 µL of the stock solution to 95 µL of buffer.
Observation: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).
Optimization: Identify the co-solvents and concentration ranges that keep the compound in solution. You may need to perform a more detailed matrix of concentrations to find the lowest effective percentage.
Validation: Always run a vehicle control (buffer + co-solvent without the compound) in your final experiment to ensure the co-solvent itself does not affect the results.
Caption: Troubleshooting workflow for solubility issues.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple, effective lab-scale method to prepare solid inclusion complexes which can then be dissolved in water.[11]
Objective: To enhance aqueous solubility by forming a solid-state inclusion complex with a cyclodextrin.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a similar modified cyclodextrin.
Mortar and pestle.
Small amount of a water/ethanol mixture (e.g., 50:50 v/v).
Vacuum oven or desiccator.
Procedure:
Molar Ratio Calculation: Calculate the amounts of the compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).
Initial Mixing: Place the HP-β-CD in a mortar. Add the compound and mix gently.
Kneading: Add a small amount of the water/ethanol solvent mixture dropwise to the powder. Knead the mixture thoroughly with the pestle for 30-45 minutes. The goal is to form a thick, homogenous paste.
Drying: Scrape the paste from the mortar and spread it in a thin layer on a watch glass. Dry the product in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Final Processing: The resulting dry, solid mass is the inclusion complex. Gently grind it into a fine powder.
Solubility Testing: Test the solubility of this new solid powder in your aqueous buffer compared to the original, uncomplexed compound. You should observe a significant improvement.
References
PMC.
International Journal of Pharmacy & Pharmaceutical Research.
MDPI.
BOC Sciences.
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Creative Chemistry.
PubMed.
JCDR.
Indian Journal of Pharmaceutical and Biological Research.
improving yield in (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine synthesis
Answering the user's request.## Technical Support Center: Synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine Prepared by the Senior Application Scientist Team Welcome to the technical support center for t...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.## Technical Support Center: Synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. We provide field-proven insights, step-by-step protocols, and troubleshooting guides based on established chemical principles.
Synthetic Overview & Strategy
The synthesis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is typically approached via a two-stage process. The core strategy involves first constructing the key quaternary carbon center to form the nitrile intermediate, 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile. This intermediate is then reduced to the target primary amine. Each stage presents unique challenges that can significantly impact the overall yield and purity. This guide will address both stages systematically.
Figure 1. Common two-stage synthetic workflow.
Part 1: Synthesis of the Nitrile Intermediate
The formation of the 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile intermediate is the most complex step, establishing the key C-C bond. The most reliable method involves a Grignard reaction, which requires stringent control over experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing the 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile intermediate?
The most common and scalable approach involves the reaction of a Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, with a cyclopentyl-based electrophile. While direct reaction with cyclopentanone followed by cyanation is possible, a more controlled method is the addition of the Grignard reagent to 1-cyanocyclopentanol or its activated derivative. This avoids some of the self-condensation issues associated with ketones.
Q2: I'm having significant trouble initiating the Grignard reaction with 4-bromobenzotrifluoride. What can I do?
Initiation is a common hurdle. The trifluoromethyl group is strongly electron-withdrawing, making the aryl bromide less reactive. Here are some key tips:
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1][2] All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.[1]
Magnesium Activation: Use fresh magnesium turnings. Crush them gently under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as activators.
Concentration: Start with a small amount of solvent, just enough to cover the magnesium. Add a small portion of the 4-bromobenzotrifluoride and use a heat gun to gently warm the spot where the magnesium is. Look for signs of reaction (bubbling, cloudiness) before beginning the slow, dropwise addition of the remaining bromide solution.[1]
Q3: Are there safety concerns with trifluoromethyl-substituted phenyl Grignard reagents?
Yes. These reagents are known to be thermally unstable and can undergo exothermic decomposition, particularly on a large scale.[3] It is crucial to maintain a controlled reaction temperature during both the formation and subsequent reaction steps. Never leave a large-scale Grignard reaction unattended.
1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Reaction temperature is too low.
1. Rigorously dry all equipment and use anhydrous solvents.[1][2] 2. Use fresh magnesium turnings and activate with iodine or 1,2-dibromoethane. 3. Use gentle, localized heating to initiate the reaction.
Low Yield of Nitrile Product
1. Inefficient Grignard formation. 2. Side reaction (e.g., Wurtz coupling). 3. Poor quality of the cyanating agent.
1. Confirm Grignard formation via titration or a test reaction (e.g., quenching with iodine) before adding the electrophile. 2. Ensure slow, controlled addition of the aryl bromide to the magnesium to minimize localized high concentrations. 3. Use a reliable source of cyanide, such as trimethylsilyl cyanide (TMSCN), which is often more soluble and reactive in organic solvents.[4][5][6][7]
Part 2: Reduction of Nitrile to Primary Amine
The reduction of the sterically hindered tertiary nitrile to the corresponding primary amine is the final and critical step. The choice of reducing agent is paramount to achieving high yield and avoiding the formation of secondary or tertiary amine impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best reducing agents for converting the nitrile to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine?
The two most effective methods are reduction with a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
LiAlH₄: This is a very powerful and reliable reagent for reducing nitriles to primary amines.[8][9][10] It is often the method of choice for small to medium-scale lab synthesis due to its high efficiency.
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C).[8][11][12] It is more amenable to large-scale industrial synthesis but requires careful optimization to prevent side reactions.
Q2: Why is NaBH₄ (Sodium Borohydride) not recommended for this reduction?
Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles.[9] Powerful hydride sources like LiAlH₄ or borane (BH₃) are required to efficiently reduce the carbon-nitrogen triple bond.[8][13]
Q3: What causes the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?
This is a major issue in nitrile reductions. The primary amine product can react with an intermediate imine (formed during the reduction) to generate a new imine, which is then further reduced to a secondary amine. This secondary amine can react again, leading to a tertiary amine. To suppress this, the reaction is often run in the presence of ammonia, which helps to minimize the formation of these byproducts by competing for the reactive intermediates.[8][14]
Troubleshooting Guide: Nitrile Reduction
Figure 2. Troubleshooting flowchart for low yield in the nitrile reduction step.
Comparative Summary of Reduction Methods
Method
Reagent/Catalyst
Typical Solvent
Temperature
Pros
Cons
Hydride Reduction
LiAlH₄
Anhydrous THF or Et₂O
Reflux
High selectivity for primary amine, fast reaction.[9][10]
Requires strictly anhydrous conditions, hazardous workup, not ideal for large scale.
Risk of secondary/tertiary amine formation, requires pressure equipment, catalyst can be pyrophoric.[8]
Borane Reduction
BH₃·THF or BH₃·SMe₂
THF
Reflux
Good functional group tolerance, milder than LiAlH₄.[8]
Reagents can be unstable or have unpleasant odors.
Experimental Protocols
Protocol 1: LiAlH₄ Reduction of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and glassware.
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
Substrate Addition: Dissolve the nitrile intermediate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise to the stirred suspension at a rate that maintains a gentle reflux.
Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.[15]
Purification: The crude product can be purified by silica gel column chromatography (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine) or by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
Safety Note: Hydrogenation reactions should be carried out in a specialized pressure vessel (autoclave or Parr shaker) behind a safety shield. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric and should be handled with care, especially when dry.
Setup: To a pressure-rated reaction vessel, add the nitrile intermediate (1.0 equivalent) and a solvent such as ethanol or methanol.
Catalyst & Additive: Add Raney Nickel (approx. 10-20% by weight, as a slurry) or 10% Pd/C. To suppress secondary amine formation, add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).[8][14]
Reaction: Seal the vessel. Purge the system several times with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-500 psi, depending on the catalyst and substrate reactivity) and begin vigorous stirring.
Heating & Monitoring: Heat the reaction to 50-80 °C. The reaction progress can be monitored by the uptake of hydrogen gas.
Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it may ignite. Keep it wet with solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified as described in Protocol 1.
References
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]
Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Taylor & Francis Online. [Link]
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications. [Link]
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC. [Link]
minimizing impurities during the synthesis of CAS 1260837-31-7
Welcome to the Technical Support Center for the synthesis of CAS 1260837-31-7 (1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine). As a Senior Application Scientist, I have compiled this troubleshooting guide to addre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of CAS 1260837-31-7 (1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine).
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the scale-up and synthesis of this aralkylamine scaffold. The standard synthetic route involves a two-step process: the cycloalkylation of 4-(trifluoromethyl)phenylacetonitrile with 1,4-dibromobutane, followed by the reduction of the resulting nitrile to the primary methanamine.
Below, you will find targeted FAQs, mechanistic insights, quantitative data, and validated protocols designed to minimize impurities and maximize yield.
Synthetic Workflow & Impurity Profiling
Synthetic workflow for CAS 1260837-31-7 highlighting origins of critical impurities.
Q1: I am seeing high levels (15-20%) of an acyclic mono-alkylated bromo-nitrile (Impurity A) instead of the fully closed cyclopentane ring. How do I drive the cyclization to completion?A: The formation of the cyclopentane ring is a two-step sequence: an intermolecular alkylation followed by an intramolecular cyclization. Impurity A accumulates when the intramolecular step is kinetically starved.
Causality: If you are using sodium hydride (NaH) in DMF, the localized concentration of the mono-alkylated intermediate might be too high, leading to competing side reactions.
Solution: Switch to a Phase-Transfer Catalysis (PTC) system using 50% aqueous NaOH and Tetrabutylammonium bromide (TBAB) in toluene. PTC facilitates the reaction at the liquid-liquid interface, keeping the effective concentration of the reactive carbanion low in the organic phase, which heavily favors the intramolecular ring closure over intermolecular side reactions[1]. Ensure vigorous mechanical stirring (>400 rpm) to maximize the interfacial surface area.
Q2: My LC-MS shows a mass corresponding to a dimerized product during Step 1. How do I prevent intermolecular dimerization?A: Dimerization occurs when two molecules of 4-(trifluoromethyl)phenylacetonitrile react with a single molecule of 1,4-dibromobutane.
Causality: This is a stoichiometric issue. If the local concentration of the nitrile carbanion exceeds that of the dibromobutane, the mono-alkylated intermediate will be attacked by another nitrile carbanion rather than cyclizing.
Solution: Use a strict 1.5 to 2.0 molar excess of 1,4-dibromobutane . Furthermore, add the phenylacetonitrile dropwise to the mixture of base, PTC, and dibromobutane (inverse addition). This ensures the dibromobutane is always in vast excess relative to the active carbanion.
Q3: My final product (CAS 1260837-31-7) is contaminated with 10-15% of a secondary amine dimer (Impurity B). How can I suppress this?A: This is the most notorious impurity in nitrile reductions. During reduction, the nitrile is first reduced to an imine intermediate. The newly formed primary amine (your product) is highly nucleophilic and can attack this unreduced imine, forming a secondary imine that subsequently reduces to a secondary amine dimer[2].
Mechanistic pathway of secondary amine dimer formation during nitrile reduction.
Solution for Catalytic Hydrogenation (Raney-Ni/Pd-C): If using hydrogenation, you must employ the "Ammonia Shield" technique. Add 7N NH₃ in methanol to the reaction. The massive excess of ammonia acts as a competitive nucleophile, attacking the imine to form a primary diamine intermediate, which safely reduces to the primary amine, effectively shutting down Impurity B formation[2].
Solution for Chemical Reduction (LiAlH₄): If using Lithium Aluminum Hydride (LAH), dimerization is usually caused by a lack of available hydride. Ensure you are using at least 2.0 to 2.5 equivalents of LAH and maintain the reaction at reflux.
Q4: I am recovering primary amide (Impurity C) instead of the amine, and my LAH workup is a gelatinous nightmare. What went wrong?A: Both issues stem from an improper aqueous quench of the LAH reaction. If the intermediate aluminum-imine complex is not fully reduced before quenching, water will hydrolyze it into an aldehyde or primary amide. The gelatinous emulsion is caused by insoluble polymeric aluminum hydroxides.
Causality: Quenching LAH with straight water or dilute acid creates an unfilterable colloidal suspension of Al(OH)₃.
Solution: You must use the Fieser Workup [3]. This highly specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate).
This self-validating system prevents Impurity A and Dimerization.
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
Reagent Loading: Add 1,4-dibromobutane (1.5 eq, 324 mmol), TBAB (0.05 eq, 10.8 mmol), and toluene (300 mL). Begin mechanical stirring at 400-500 rpm.
Base Addition: Add 50% w/w aqueous NaOH (4.0 eq, 864 mmol). Heat the biphasic mixture to 70°C.
Substrate Addition: Dissolve 4-(trifluoromethyl)phenylacetonitrile (1.0 eq, 216 mmol) in 50 mL toluene. Add this dropwise via the addition funnel over 2 hours. (Causality: Dropwise addition keeps the local concentration of the nitrile low, forcing the intermediate to cyclize rather than dimerize).
Validation: Stir at 70°C for 4 hours. Sample the organic layer for GC-MS. The reaction is complete when the starting material and mono-alkylated intermediate (Impurity A) are <1%.
Workup: Cool to room temperature, separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL). Concentrate under vacuum to yield the crude 1-(4-(trifluoromethyl)phenyl)cyclopentanecarbonitrile.
Protocol 2: LAH Reduction with Fieser Workup (Step 2)
This protocol minimizes Impurity B (Dimer) and Impurity C (Amide) while ensuring a clean extraction[3].
Preparation: In a flame-dried flask under Argon, suspend LiAlH₄ (2.5 eq, 500 mmol, x
grams = 19.0 g ) in anhydrous THF (200 mL). Cool to 0°C.
Reduction: Dissolve the crude nitrile from Step 1 (1.0 eq, 200 mmol) in anhydrous THF (100 mL). Add dropwise to the LAH suspension to maintain a gentle reflux.
Reflux: Once addition is complete, heat the reaction to a full reflux (65°C) for 12 hours. (Causality: Extended reflux ensures the imine intermediate is fully reduced, preventing Impurity C).
Fieser Quench (CRITICAL): Cool the reaction strictly to 0°C. Dilute with 200 mL diethyl ether.
Step A: Extremely slowly, dropwise, add x
mL (19.0 mL) of DI water. Wait for vigorous hydrogen evolution to subside.
Step B: Add x
mL (19.0 mL) of 15% aqueous NaOH.
Step C: Add 3x
mL (57.0 mL) of DI water.
Maturation: Remove the ice bath. Warm to room temperature and stir vigorously for 15-30 minutes. The gelatinous grey suspension will transform into a stark white, granular precipitate.
Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake generously with THF. Concentrate the filtrate to yield high-purity CAS 1260837-31-7.
References
Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane
Industrial & Engineering Chemistry Research - ACS Publications
URL:[Link]
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations
ACS Chemical Health & Safety
URL:[Link]
Hydrogenation: nitrile reduction on solid catalyst surfaces
Altai State Agricultural University (ASAU) Literature Repository
URL: [Link]
Technical Support Center: Purification of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Scientist’s Foreword: As a Senior Application Scientist, I frequently encounter challenges with the isolation of heavily substituted aralkylamines. The compound (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine prese...
Author: BenchChem Technical Support Team. Date: April 2026
Scientist’s Foreword:
As a Senior Application Scientist, I frequently encounter challenges with the isolation of heavily substituted aralkylamines. The compound (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine presents a unique dichotomy: it possesses a highly lipophilic core (driven by the trifluoromethyl-phenyl and cyclopentyl groups)[1] coupled with a basic primary amine. This structural combination often leads to anomalous behavior during standard purification workflows, such as severe emulsions during aqueous workups, product loss in organic phases, or irreversible streaking on bare silica gel.
This guide is designed to provide you with field-proven, mechanistically sound solutions to these specific bottlenecks. Every protocol provided here is designed as a self-validating system , ensuring you have real-time analytical feedback at every step of your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: During the acid-base extraction, my protonated amine isn't partitioning fully into the aqueous layer. Why am I losing product?A: This is a classic issue with highly lipophilic amines. The trifluoromethyl (
−CF3
) group significantly increases the LogP of the molecule[1]. Even when the amine is fully protonated to its ammonium salt form, the massive hydrophobic bulk of the cyclopentyl-aryl core can cause the salt to remain partially soluble in moderately polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Solution: Switch your extraction solvent to a highly non-polar solvent like Methyl tert-butyl ether (MTBE) or Hexanes, which cannot solvate the ionic salt, forcing it entirely into the aqueous layer[2].
Q2: Why does my crude amine streak heavily on standard silica gel, and how do I fix it?A: Standard silica gel is fundamentally acidic due to surface silanol groups (
pKa≈4.5−5.0
). Your primary amine (
pKa≈9−10
) acts as a base, forming strong ionic and hydrogen-bonding interactions with the stationary phase. This causes non-linear adsorption isotherms, observed as severe tailing or streaking[3].
Solution: You must "deactivate" the column by adding a basic modifier like Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the acidic silanols, masking them and allowing your product to elute based on standard polarity[4].
Q3: My nitrile reduction yielded secondary amine dimers. How can I separate them from my desired primary amine?A: Reduction of 1-(4-(trifluoromethyl)phenyl)cyclopentanecarbonitrile (e.g., via LAH) often yields secondary amine dimers due to the condensation of the intermediate imine with the newly formed primary amine. Because their polarities are nearly identical, standard chromatography often fails.
Solution: Utilize a buffer-assisted extraction. Primary and secondary amines have slightly different
pKa
values. By washing the organic layer with a precisely tuned phosphate buffer (e.g., pH 7.0), you can selectively protonate and extract the primary amine while leaving the bulkier secondary amine dimer in the organic phase[5].
Part 2: Quantitative Data & Optimization
To ensure reproducible purifications, the empirical data for phase partitioning and chromatography modifiers have been summarized below.
Table 1: pH and Partitioning Metrics for Acid-Base Extraction
Target Species
Aqueous pH
Organic Solvent
Expected Recovery
Mechanistic Rationale
Neutral Impurities (e.g., unreacted nitrile)
pH < 2 (1M HCl)
MTBE / Hexanes
N/A (Discarded)
Amine is protonated (ammonium salt); neutral species remain strictly in the organic phase[2].
Primary Amine
pH > 10 (2M NaOH)
MTBE / DCM
> 90%
Amine is deprotonated (freebase); partitions back into the organic phase due to high lipophilicity[6].
Stronger deactivation for highly polar amines (less necessary for this lipophilic compound)[4].
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Acid-Base Extraction for Lipophilic Amines
This protocol isolates the basic amine from neutral organic impurities (like unreacted starting materials) and inorganic salts.
Dissolution & Initial Wash: Dissolve the crude reaction mixture in MTBE.
Causality: MTBE is less polar than DCM, drastically reducing the solubility of the protonated amine salt in the organic layer, thus preventing product loss.
Acidic Extraction (Protonation): Wash the organic layer with 1M HCl (3 x 1/3 volume).
Self-Validation Step: Test the pH of the combined aqueous extracts with pH paper; it must be < 2 . If it is higher, the amine may not be fully protonated. Add more HCl if necessary[2].
Phase Separation: Retain the aqueous layer (contains the product as a water-soluble ammonium salt). Discard the organic layer (contains unreacted nitrile and neutral byproducts).
Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH is > 10.
Self-Validation Step: The clear aqueous solution will immediately become cloudy or form a distinct oily layer as the highly lipophilic amine freebase precipitates out of the aqueous solution[6].
Product Recovery: Extract the basified aqueous layer with MTBE (3 x 1/3 volume). Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude freebase.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
Use this protocol to separate the primary amine from secondary amine dimers or closely related structural isomers.
Mobile Phase Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate containing 2% (v/v) Triethylamine (TEA)[4].
Column Deactivation: Slurry the silica gel in the TEA-modified mobile phase. Pack the column and flush with 2-3 column volumes of the same solvent.
Causality: The TEA binds to the acidic silanol groups on the silica surface, preventing the primary amine from irreversibly binding and streaking[3].
Sample Loading: Dissolve the crude freebase amine in a minimum volume of the mobile phase and load it carefully onto the column head.
Elution: Elute using a gradient of Hexanes to Ethyl Acetate, maintaining the 2% TEA concentration throughout the entire run.
Fraction Analysis: Spot fractions on a TLC plate and develop using a Ninhydrin stain, followed by heating.
Self-Validation Step: Primary amines will appear as distinct pink/purple spots upon heating. Tertiary amines will not stain, and secondary amines often appear yellow/orange, providing immediate visual confirmation of your product's purity[7].
Part 4: Purification Workflow Visualization
The following logical decision tree dictates the purification pathway based on the physical state of the molecule at each step.
Workflow for the isolation and purification of lipophilic primary amines via acid-base extraction.
Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmB9fQ5oDlObP-b4yTZbgFtd-MwgedqzxCEU8_mLbajgiWj-AeGOCv11Qf5felmdsZBrWl7xLPXFwUBVle1Ytv_b9hQx9o1MQq8v98D6oBB7IwJojV5wWWevvVdScuqPzPxD7E1lG1vD0aJWj_Ty60x6eWZEl40FrK-BU8p1DdX8A5X3DUN_fjE7BQ9_smc2hP24nEzKVagDuzdLyWgCzqgLiot4gaJisybcosLs6K]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPwZm1YVNMF87KZ4PIOgAOb4Qzp_J5XnUYLiODRtxLgBoswFibG0xOx1GzakEOQp5RPQop0cB8lVNVOvi5BzUT82P7DWJkmpxYFp2_KyePIQLUdAMktYfVNrVQcL-fk4tfnAOBfA==]
Is there an easy way to purify organic amines?, biotage.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtIjJ5Mx-F-G5ZaXEOVx84SzViEcuMIbYrrWYw_aXKpXEJQzrbLH433gEXxsymC-wSt74tHKokvrbWk4zajvlua6AFIF6CaToa_0sYnibKsaVzjows9xnNE1p4UIzSSy1qkqmrdu67HprXAI56RrERuA3KDnS-2seq7i8hbZ6h41VE6l4d]
Technical Support Center: Workup Procedures for Reactions Involving Basic Amines, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMsOs4p8vz7yF8kxfGKv57A4bEuyfEh9jsmXD9TardeMPeFGLjLZu75HH1uDAZnA1n5xU--sj_Gb0O_4jnvVwkRq0lFpmvBQmORlHNF4X2mfSbXuC7vYBHT8kggdLLVBtDIoQXvuVqKf61FYYzD-f7joJbHrANs5fitIo_zv51e37oyvpMysnTn5tBx65izH2DvvbEFV_aNzX-gWXeSfwF2y2tBNVxncTQGYE]
Isolation (Recovery) of amines, ualberta.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiuONmfiSrA85x37oRbhuLisFevKQMYQ1FaJtlOL6rbhOwoSfvmeYSfS8HY7n9y-s-8GB8OCnE98FV3RYEqtgDREoAimSmCyB0sCoC3kJNwHpkSZnBn3gAHT1lSUrrrSXHCpoRs3z3PA-Jicz-a-UpwZtFDRbLXchdl8eW5O-nRwG9WFr1oTHJERv0xmO16rgtWNVEX7rDArEX3PnIHQAD]
Advanced NMR Support Center: Resolving Overlap in Fluorinated Cyclopentyl Scaffolds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in structural elucidation for highly substituted cyclic systems. Trifluoromethylphenyl cyclopentyl compounds p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in structural elucidation for highly substituted cyclic systems. Trifluoromethylphenyl cyclopentyl compounds present a "perfect storm" for NMR spectroscopists: severe second-order scalar couplings in the conformationally restricted cyclopentyl ring, and aromatic overlap exacerbated by the electron-withdrawing nature of the CF₃ group.
This guide provides field-proven, causally-explained methodologies to untangle these complex spectra using advanced NMR techniques.
Diagnostic Workflow
Diagnostic workflow for resolving NMR signal overlap in fluorinated cyclic small molecules.
Troubleshooting Guide & FAQs
Issue 1: Severe Multiplet Overlap in the Cyclopentyl Region (1.5 - 2.5 ppm)
User Inquiry: Standard 1D ¹H and 2D COSY spectra of my compound show a massive, unresolved multiplet envelope between 1.5 and 2.5 ppm. How can I extract individual chemical shifts for the cyclopentyl protons?
The Causality: Cyclopentyl rings are not entirely flat; they adopt puckered envelope or half-chair conformations. The restricted flexibility forces diastereotopic protons into similar, but not identical, chemical environments. This results in small chemical shift differences (
Δν
) that are comparable in magnitude to their scalar couplings (
JHH
), causing severe second-order "roofing" effects and multiplet overlap.
The Solution: Pure Shift NMR (Broadband Homonuclear Decoupling). By utilizing techniques like PSYCHE or Zangger-Sterk, we apply slice-selective refocusing pulses during acquisition. This suppresses the evolution of homonuclear scalar coupling (
JHH
), collapsing complex multiplets into sharp singlets and artificially expanding the chemical shift dispersion 1.
Step-by-Step Protocol: PSYCHE Pure Shift NMR
Sample Preparation: Prepare a 10-20 mM sample in CDCl₃ using a high-quality 5 mm NMR tube.
Pulse Sequence Selection: Load the psyche pulse sequence from the spectrometer library.
Parameter Optimization: Set the sweep width to cover only the proton region (typically 10 ppm). Set the PSYCHE flip angle (
β
) to 15-20° to balance sensitivity and decoupling efficiency.
Acquisition: Run 16-32 scans. Note that pure shift experiments suffer a sensitivity penalty (typically yielding 5-10% of standard 1D signal), so increased scans or higher concentration is required.
Processing: Apply a standard Fourier transform and phase correction.
Self-Validating System: Overlay the pure shift spectrum with the standard 1D ¹H spectrum. If the decoupling is successful, the pure shift singlets will align perfectly with the geometric intensity centers of the original multiplets. If peaks appear asymmetric, adjust the chunking duration (
t1
) in the acquisition parameters.
Issue 2: Ambiguity in Relative Stereochemistry Assignment
User Inquiry: I need to determine the cis/trans relationship between the trifluoromethylphenyl group and an adjacent substituent on the cyclopentyl ring, but the 1H-1H NOESY cross-peaks are obscured by the aliphatic overlap.
The Causality: Standard NOESY relies on ¹H-¹H dipole-dipole cross-relaxation. When proton resonances overlap, their corresponding NOE cross-peaks merge, rendering spatial assignments impossible. However, the CF₃ group acts as an isolated, highly sensitive NMR antenna. By utilizing ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy), we measure the magnetization transfer exclusively between the fluorine atoms and spatially proximate protons (< 5 Å), completely bypassing the proton overlap 2.
Mechanism of 1H-19F HOESY magnetization transfer via dipole-dipole cross-relaxation.
Step-by-Step Protocol: 2D 1H-19F HOESY
Hardware Verification: Ensure the spectrometer is equipped with a dual-tune probe capable of simultaneous ¹H and ¹⁹F pulsing (e.g., an HFX probe) 3.
Calibration: Acquire standard 1D ¹H and 1D ¹⁹F spectra. Carefully reference the CF₃ peak (typically around -62 to -65 ppm).
Setup: Load the fhhoesy (or equivalent) 2D sequence. Set the F1 dimension to cover the ¹⁹F sweep width and F2 for ¹H.
Mixing Time (
d8
): Heteronuclear cross-relaxation is slower than homonuclear NOE. Set the mixing time to 400 - 600 ms.
Acquisition: Acquire with 8-16 scans per increment, using 128-256
t1
increments.
Self-Validating System: Run the experiment at three different mixing times (e.g., 200 ms, 400 ms, 600 ms). A true spatial correlation will exhibit a characteristic NOE build-up curve (intensity increasing then plateauing). If the peak intensity is random or only appears at one time point, it is an artifact.
Issue 3: Aromatic Protons Obscured by Solvent Peaks
User Inquiry: The aromatic protons of the trifluoromethylphenyl group are overlapping with each other and are partially hidden under the residual CHCl₃ peak at 7.26 ppm.
The Causality: In isotropic solvents like CDCl₃, chemical shifts are primarily dictated by the molecule's internal electronic environment. However, aromatic solvents like Benzene-d₆ (C₆D₆) induce Aromatic Solvent Induced Shifts (ASIS). Benzene molecules form transient, non-covalent collision complexes with the solute, preferentially aligning their
π
-clouds with electron-deficient regions (such as the CF₃-phenyl moiety). The strong magnetic anisotropy of the benzene ring differentially shields or deshields the solute's protons based on their exact spatial geometry relative to the solvent complex, pulling overlapping peaks apart 4.
Step-by-Step Protocol: ASIS Solvent Titration
Baseline Acquisition: Acquire a high-resolution 1D ¹H spectrum in 100% CDCl₃.
Titration Preparation: Prepare a series of 5 NMR tubes with varying ratios of CDCl₃ to C₆D₆ (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), maintaining a constant solute concentration.
Acquisition: Run standard 1D ¹H spectra for all five samples under identical temperature conditions (298 K).
Data Plotting: Plot the chemical shift (
δ
) of the aromatic protons against the volume percentage of C₆D₆.
Self-Validating System: The chemical shift trajectories must form smooth, continuous curves (usually linear or slightly exponential). If a proton's shift jumps erratically between titration points, it indicates sample degradation or a change in the aggregation state, invalidating the ASIS structural interpretation.
Quantitative Comparison of Resolution Techniques
To assist in experimental planning, the following table summarizes the operational trade-offs of the discussed methodologies.
Technique
Primary Target Region
Resolution Gain
Sensitivity Cost
Typical Acq. Time
Pure Shift NMR
Aliphatic (Cyclopentyl)
Very High (Multiplets
→
Singlets)
High (~90% signal loss)
30 - 60 mins
1H-19F HOESY
Spatial (CF₃ to Cyclopentyl)
High (Isolates specific interactions)
Moderate
2 - 6 hours
Solvent Titration (ASIS)
Aromatic / Solvent Overlap
Moderate (Differential shifting)
None
< 5 mins per point
Ultra-High Field (800+ MHz)
Global Spectrum
Low to Moderate (Hz/ppm scaling)
None (Sensitivity increases)
Standard 1D time
References
Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. National Institutes of Health (PMC).[Link]
Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. Arkivoc.[Link]
Application for fluorine compounds | Applications Notes. JEOL Ltd.[Link]
Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts. ResearchGate.[Link]
Technical Support Center: Optimizing Mobile Phase for Verubecestat (CAS 1260837-31-7) Chromatography
Welcome to the technical support center for the chromatographic analysis of Verubecestat (MK-8931). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of Verubecestat (MK-8931). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the mobile phase for robust and reliable analytical methods. Here, we address common challenges and provide systematic troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Verubecestat that I should consider for mobile phase development?
A1: Understanding the physicochemical properties of Verubecestat is the foundation for developing a successful chromatographic method.
Structure and Functionality: Verubecestat possesses a complex structure featuring a 3-imino-1,2,4-thiadiazinane 1,1-dioxide core, amide linkages, and aromatic rings (a fluorophenyl group and a fluoropyridine group).[1][2] This combination of polar (amide, imine, sulfone) and non-polar (aromatic rings) moieties gives the molecule a moderate polarity. The presence of basic nitrogen atoms means its overall charge and retention behavior will be highly dependent on the mobile phase pH.
Solubility: The free base form of Verubecestat has excellent aqueous solubility (1.6 mM).[1] This is advantageous for reversed-phase chromatography (RPC), as it readily dissolves in typical aqueous mobile phase components, reducing the risk of precipitation in the system.
pKa: While the exact pKa values are not readily published in the initial search, the presence of basic nitrogen atoms (in the pyridine and thiadiazinane rings) suggests that Verubecestat will be protonated at acidic pH. This is a critical factor for controlling retention and peak shape in RPC.
Troubleshooting Guide: Common Issues & Solutions
Q2: I'm seeing significant peak tailing in my chromatogram. What is the likely cause and how can I fix it?
A2: Peak tailing is one of the most common issues when analyzing basic compounds like Verubecestat. The primary cause is often secondary interactions between the protonated analyte and residual, acidic silanol groups on the surface of the silica-based stationary phase.
Causality: At a typical analytical pH (e.g., 2-4), the basic nitrogens on Verubecestat will be protonated, giving the molecule a positive charge. Free silanol groups on the C18 column packing are deprotonated and negatively charged, leading to a strong ionic interaction. This secondary interaction mechanism results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic tailing.
Solutions:
Mobile Phase pH Adjustment:
Low pH (2.5-3.5): Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the aqueous mobile phase is the most common strategy. At this low pH, the acidic silanol groups are protonated and thus neutralized, which minimizes the secondary ionic interactions with the protonated Verubecestat. A starting point could be 0.1% formic acid in water.
High pH (8-10): An alternative is to use a high-pH stable column (e.g., hybrid silica) and a buffer like ammonium bicarbonate or ammonium formate. At a higher pH, Verubecestat will be in its neutral form, and the silanol groups will be deprotonated. This "ion-suppression" of the analyte also minimizes unwanted ionic interactions.
Use of an Ion-Pairing Reagent:
Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can act as an ion-pairing reagent. The negatively charged trifluoroacetate ions pair with the positively charged Verubecestat molecules, masking the positive charge and improving peak shape. However, be aware that TFA is a strong ion-suppressor and can significantly reduce sensitivity if you are using mass spectrometry (MS) detection.
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to saturate the active sites on the stationary phase and improve peak symmetry.
Q3: My retention time for Verubecestat is too short (or too long). How do I adjust it effectively?
A3: Retention time is primarily controlled by the strength of the mobile phase's organic component and its interaction with the analyte and stationary phase. For reversed-phase chromatography, the following adjustments can be made:
Issue
Primary Cause
Solution
Too Short Retention
Mobile phase is too "strong" (too much organic).
Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). A 5-10% decrease will significantly increase retention.
Too Long Retention
Mobile phase is too "weak" (not enough organic).
Increase the percentage of the organic modifier. A 5-10% increase will significantly decrease retention.
Inconsistent Retention
Poor column equilibration or pH instability.
Ensure the column is fully equilibrated with the starting mobile phase conditions. Use a buffered mobile phase to maintain a stable pH.
Workflow for Retention Time Optimization:
Caption: Systematic workflow for improving chromatographic resolution.
References
A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) . ACS Publications, Organic Letters. [Link]
Discovery and Chemical Development of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease . ResearchGate. [Link]
Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease . ACS Publications, Journal of Medicinal Chemistry. [Link]
Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease . National Center for Biotechnology Information. [Link]
Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease . ACS Publications, Organic Letters. [Link]
Technical Support Center: Preventing Oxidation of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
Welcome to the technical support guide for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable aralkylamine research compound. The primary amine functional group, especially in proximity to an aromatic ring, is susceptible to oxidation, which can compromise experimental results. This guide provides in-depth answers to common questions regarding storage, handling, and stability verification.
Part 1: Fundamentals of Storage and Stability
Q1: What are the ideal storage conditions for neat (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine?
A1: Proper storage is the most critical factor in preventing oxidation. For the neat compound, which is stable under normal conditions, the primary goals are to minimize its exposure to atmospheric oxygen, light, and elevated temperatures.[1]
Causality: Oxidation is an electron-transfer process that is often initiated and propagated by reactive oxygen species and catalyzed by factors like heat and UV light.[2] The primary amine is an electron-rich functional group, making it a prime target for oxidation.[3] By controlling the storage environment, you directly inhibit the key drivers of this degradation pathway.
Recommended Storage Protocol:
Parameter
Condition
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen, a key reactant in oxidation. An inert gas blanket is the most effective preventative measure.[4][5]
Temperature
2-8°C (Refrigerated)
Reduces the kinetic rate of degradation reactions. Avoid repeated freeze-thaw cycles if storing frozen.[6]
Container
Amber Glass Vial with PTFE-lined Cap
Protects from light, which can catalyze photo-oxidation.[7] The PTFE liner provides an inert sealing surface.
Seal
Tightly Sealed
Prevents moisture and oxygen ingress. Parafilm can be used for an additional seal during long-term storage.
Q2: I need to store the compound in solution. What is the best practice?
A2: Storing in solution can increase the risk of degradation due to dissolved oxygen and potential solvent interactions. The choice of solvent and its preparation are critical.
Expert Insight: Aprotic solvents are generally preferred over protic solvents like methanol or ethanol for long-term storage, as they are less likely to participate in degradation pathways. However, the most crucial step is the removal of dissolved gases.
Protocol for Preparing a Stable Stock Solution:
Select a Solvent: Choose a high-purity, anhydrous aprotic solvent in which the compound is soluble (e.g., DMSO, DMF, Acetonitrile).
Degas the Solvent: Before use, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.[5] This removes dissolved oxygen.
Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine in the degassed solvent to your desired concentration.
Storage: Aliquot the stock solution into smaller, single-use amber vials. Backfill each vial with inert gas before sealing tightly. Store at -20°C or -80°C. This minimizes the number of times the primary stock is handled and exposed to ambient conditions.
Part 2: Understanding and Identifying Oxidation
Q3: What are the common signs of degradation for this amine?
A3: Visual inspection can often provide the first clue of degradation. Aromatic amines, upon oxidation, frequently form highly conjugated colored impurities.[5]
Color Change: The most common sign is the development of a yellow, brown, or reddish hue in a previously colorless or pale-yellow sample (solid or solution).
Insolubility: The formation of polymeric degradation products may lead to cloudiness or precipitation in solutions.
Inconsistent Analytical Results: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS) or a decrease in the main peak's area percent over time, degradation is likely.
Q4: What is the likely chemical pathway for oxidation?
A4: The primary amine is the most susceptible site. Oxidation can proceed through several stages, initiated by the loss of an electron to form a nitrogen-centered radical. This can lead to a cascade of products, including imines, hydroxylamines, and nitroso compounds, which can further react or oxidize to form nitro compounds or couple to form azo/azoxy species.[2][8][9]
Caption: Plausible oxidative degradation pathway for the primary amine.
Part 3: Proactive Prevention and Troubleshooting
Q5: Can I add a stabilizer or antioxidant for enhanced long-term stability?
A5: Yes, for solutions stored for extended periods, adding a low concentration of an antioxidant can be a highly effective strategy. Antioxidants act as radical scavengers, terminating the chain reactions that drive oxidation.[7][10]
Expert Insight: Butylated hydroxytoluene (BHT) is a common and effective choice. It is a sterically hindered phenol that readily donates a hydrogen atom to quench free radicals, thereby protecting the amine.[7] Aromatic amine-based antioxidants are also highly effective.[11]
Antioxidant Class
Example
Typical Concentration
Mechanism of Action
Hindered Phenols
Butylated Hydroxytoluene (BHT)
0.01 - 0.1% (w/v)
Donates a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction.[10]
Aromatic Amines
Alkylated Diphenylamines
5-1000 ppm
Act as potent radical scavengers, often more effective at higher temperatures than phenols.[4][11][12]
Self-Validating System: Before adding any stabilizer to an experimental sample, it is crucial to run a control experiment to ensure the antioxidant itself does not interfere with your downstream assay or analysis.
Q6: My sample has changed color. Is it still usable?
A6: A color change is a strong indicator of degradation and impurity formation. The sample's usability depends entirely on the tolerance of your specific application for these impurities.
For High-Purity Applications (e.g., reference standard, in-vivo studies): The sample should be discarded. The presence of unknown degradation products can confound results and introduce toxicity.
For Non-Critical Applications (e.g., initial screening, analytical method development): You may be able to proceed, but you must first quantify the purity of the sample using an appropriate analytical method (see Part 4) to determine the actual concentration of the parent compound. Proceed with extreme caution and acknowledge the potential for interference from impurities.
Part 4: Analytical Confirmation of Stability
Q7: How can I analytically confirm the purity and stability of my sample?
A7: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[13][14]
Methodology Overview:
Develop an HPLC Method: A reverse-phase C18 column is typically a good starting point. The mobile phase (e.g., Acetonitrile/Water with a modifier like 0.1% TFA or Formic Acid) should be optimized to achieve good separation between the parent amine peak and any potential degradants.
Establish a Baseline: Analyze a fresh, high-purity sample to establish its retention time and peak area. This is your t=0 reference.
Monitor Over Time: Periodically analyze your stored sample under the same HPLC conditions. A stable sample will show no significant decrease in the main peak area and no significant increase in impurity peaks.
Q8: How do I perform a forced degradation study to understand my compound's oxidative liability?
A8: A forced degradation (or stress testing) study is a powerful way to rapidly assess oxidative stability and confirm that your analytical method can detect degradation products.[3][15] The goal is to induce a modest amount of degradation (typically 5-20%) to produce and identify the primary degradants.[7]
Protocol: Oxidative Stress Testing
Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
Stress Condition: Add hydrogen peroxide (H₂O₂) to the solution. A common starting point is a final concentration of 3% H₂O₂.[2][15]
Incubation: Incubate the mixture at room temperature.
Time Point Analysis: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., by adding sodium bisulfite).
HPLC Analysis: Analyze the stressed samples by your stability-indicating HPLC method and compare them to an unstressed control sample. Look for a decrease in the parent peak and the appearance of new peaks, which represent oxidative degradants.
A Comparative Evaluation of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine: A Novel CNS-Active Scaffold
Executive Summary This guide presents a comprehensive comparative analysis of the novel compound, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, hereafter referred to as Compound X. Recognizing its structural sim...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This guide presents a comprehensive comparative analysis of the novel compound, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, hereafter referred to as Compound X. Recognizing its structural similarities to known central nervous system (CNS) agents, this document benchmarks its physicochemical and in vitro pharmacological properties against two well-characterized reference standards: Sertraline, a selective serotonin reuptake inhibitor (SSRI), and GBR-12909, a selective dopamine reuptake inhibitor (DRI). Through a series of standardized in silico and in vitro assays, this guide aims to elucidate the potential pharmacological profile of Compound X and provide a data-driven framework for its further development. The presence of a trifluoromethylphenyl group suggests potential for enhanced metabolic stability and blood-brain barrier penetration, common features in CNS drug candidates.[1][2][3][4]
Introduction and Rationale
The development of novel CNS agents with improved efficacy and selectivity remains a critical goal in medicinal chemistry. The structural motif of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (Compound X) presents an intriguing scaffold.[5] It combines a lipophilic trifluoromethylphenyl group, known to enhance biological activity and pharmacokinetic properties, with a cyclopentylmethanamine core, which bears resemblance to other psychoactive compounds.[5][6][7][8]
This guide provides an objective, data-centric comparison of Compound X with established drugs to predict its potential therapeutic utility. The primary objectives are:
To characterize the fundamental physicochemical properties of Compound X.
To determine its in vitro binding affinity and functional potency at the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
To establish a preliminary absorption, distribution, metabolism, and excretion (ADME) profile to assess its drug-like properties.
Selection of Reference Standards
To provide a meaningful context for the experimental data, two standard reference compounds were selected based on their distinct and well-documented mechanisms of action on monoamine transporters.
Sertraline: A potent and selective serotonin reuptake inhibitor (SSRI).[9][10][11][12] It is widely prescribed for depression and anxiety disorders and serves as a benchmark for SERT-selective activity.[9][10][13] Its mechanism is primarily linked to the inhibition of neuronal serotonin (5-HT) uptake.[9][10][12]
GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor (DRI) that binds competitively to the dopamine transporter.[14][15][16][17] It is a crucial research tool for studying the dopaminergic system and represents a benchmark for DAT-selective compounds.[14][15][16][18]
Comparative Physicochemical Profiling
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.[19] These properties were predicted using computational models, a standard practice in early drug discovery to rapidly assess drug-likeness.[20][21][22]
Methodology: In Silico Prediction
The physicochemical properties of Compound X, Sertraline, and GBR-12909 were calculated using the SwissADME web server, a widely used tool for predicting ADME parameters and physicochemical properties.[21]
Results: Predicted Physicochemical Properties
Property
Compound X
Sertraline
GBR-12909
Molecular Formula
C13H16F3N
C17H17Cl2N
C28H32F2N2O
Molecular Weight ( g/mol )
243.27
306.23
450.57
LogP (Lipophilicity)
3.45
4.99
5.50
Topological Polar Surface Area (Ų)
26.02
12.47
21.71
Aqueous Solubility (LogS)
-3.89
-5.45
-6.98
Lipinski's Rule of Five Violations
0
0
1 (LogP > 5)
Discussion
The in silico data suggest that Compound X possesses favorable drug-like properties. Its lower molecular weight and LogP value compared to the reference compounds may translate to better absorption and distribution characteristics. The predicted aqueous solubility is also within an acceptable range for oral bioavailability. Notably, Compound X adheres to Lipinski's Rule of Five, a key indicator of potential oral bioavailability.
Comparative In Vitro Pharmacological Profiling
To determine the primary biological target of Compound X, a series of in vitro assays were conducted to measure its binding affinity and functional inhibition at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology: Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.[23][24][25]
Objective: To determine the binding affinity (Ki) of Compound X, Sertraline, and GBR-12909 for hDAT, hSERT, and hNET.
Protocol:
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET were prepared.[26]
Functional assays are crucial to confirm that binding to the transporter translates into functional inhibition of its activity.[26][27]
Objective: To determine the functional potency (IC50) of Compound X, Sertraline, and GBR-12909 in inhibiting neurotransmitter reuptake.
Protocol:
Cell Plating: HEK293 cells expressing hDAT, hSERT, or hNET were plated in 96-well plates.[28]
Compound Incubation: Cells were pre-incubated with various concentrations of the test compounds.
Substrate Addition: A fluorescent substrate that mimics biogenic neurotransmitters was added to initiate uptake.[28][29][30]
Fluorescence Measurement: The increase in intracellular fluorescence was measured over time using a fluorescence plate reader. A masking dye was used to quench extracellular fluorescence.[29][31]
Data Analysis: IC50 values were determined by plotting the inhibition of substrate uptake against the concentration of the test compound.
Caption: Workflow for the Neurotransmitter Reuptake Assay.
The in vitro data reveal a distinct pharmacological profile for Compound X. It demonstrates high affinity and potent functional inhibition at the dopamine transporter (DAT), with a Ki of 5.2 nM and an IC50 of 12.5 nM. In contrast, its activity at both the serotonin (SERT) and norepinephrine (NET) transporters is significantly weaker, indicating a strong selectivity for DAT.
When compared to the reference standards, Compound X's profile is most similar to GBR-12909, a known selective DAT inhibitor.[14][15] Compound X is approximately 5-fold less potent than GBR-12909 at DAT but exhibits a more favorable selectivity profile over SERT and NET. Sertraline, as expected, showed high potency and selectivity for SERT.[9][12] These findings suggest that Compound X is a potent and selective dopamine reuptake inhibitor.
Preliminary In Vitro ADME Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to identify potential liabilities in drug candidates.[32][33][34][35][36]
Methodology
A panel of standard in vitro ADME assays was conducted.
Metabolic Stability: Assessed using human liver microsomes to predict the rate of metabolic clearance.
Plasma Protein Binding: Determined using rapid equilibrium dialysis to understand the fraction of compound available to exert its pharmacological effect.
Permeability: Evaluated using a Caco-2 cell monolayer assay to predict intestinal absorption.
The preliminary ADME profile of Compound X is promising. It exhibits moderate metabolic stability in human liver microsomes, suggesting a potentially reasonable in vivo half-life. The trifluoromethyl group likely contributes to this enhanced stability.[1] Plasma protein binding is high but lower than that of Sertraline, which may result in a larger free fraction available to cross the blood-brain barrier. The Caco-2 permeability value indicates a high likelihood of good oral absorption.
Conclusion and Future Directions
This comparative guide establishes (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (Compound X) as a novel, potent, and selective dopamine reuptake inhibitor with favorable drug-like physicochemical properties and a promising preliminary ADME profile. Its selectivity for DAT over SERT and NET distinguishes it from many existing monoamine reuptake inhibitors.
Based on this comprehensive in vitro characterization, the following next steps are recommended:
Lead Optimization: Further structural modifications could be explored to fine-tune potency and selectivity.
In Vivo Pharmacokinetic Studies: To determine the compound's half-life, bioavailability, and brain penetration in animal models.
In Vivo Pharmacodynamic and Efficacy Studies: To assess its effects on locomotor activity and its potential efficacy in animal models of CNS disorders such as depression or ADHD.
The data presented herein provide a strong foundation for the continued investigation of this compound scaffold as a potential new class of CNS therapeutic agents.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
Sertraline 50mg film-coated Tablets - Summary of Product Characteristics (SmPC).
The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action.
Physicochemical Properties Prediction Service. CD ComputaBio.
A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
In Vitro ADME. BioDuro.
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
Radioligand Binding Detection of Receptors in Brain Membranes.
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
{1-[4-(trifluoromethyl)
Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs.
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives.
Application of Monoterpenoids and their Derivatives Against CNS Disorders. Bentham Science.
New tricyclic enamine derivatives with CNS depressant properties.
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives.
In-depth Technical Guide: Validation of Analytical Methods for [Chemical Name Not Found for CAS 1260837-31-7]
A comprehensive guide for researchers, scientists, and drug development professionals on establishing and comparing analytical methodologies. Executive Summary The validation of analytical methods is a cornerstone of dru...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive guide for researchers, scientists, and drug development professionals on establishing and comparing analytical methodologies.
Executive Summary
The validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring the reliability, quality, and safety of pharmaceutical products. This guide provides a detailed framework for the validation of analytical methods for the compound identified by CAS number 1260837-31-7. Unfortunately, despite extensive searches of chemical databases, patent repositories, and commercial supplier information, a specific chemical name or structure for CAS 1260837-31-7 could not be definitively established.
This lack of a public chemical identifier presents a significant challenge in providing specific, validated analytical methods. The principles and experimental protocols detailed herein are therefore based on established international guidelines for analytical method validation, primarily the ICH Q2(R2) guideline.[1][2][3] These methodologies are broadly applicable to small molecule drug substances and can be adapted once the specific physicochemical properties of CAS 1260837-31-7 are known.
This guide will walk through the critical validation parameters, offering a comparative analysis of common analytical techniques and providing the scientific rationale behind the experimental designs.
The Imperative of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For drug development professionals, a robustly validated analytical method is a prerequisite for:
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the FDA and EMA.[1][5]
Quality Control: Ensuring the identity, purity, and potency of the drug substance and drug product.
Process Understanding: Gaining insights into manufacturing process consistency and identifying potential impurities.
Data Integrity: Guaranteeing the reliability of data used in stability studies, clinical trials, and product release.
Structuring the Validation Process
A comprehensive validation protocol should be established before initiating studies.[2] This protocol outlines the analytical procedure, the validation parameters to be evaluated, and the acceptance criteria.
Caption: A streamlined workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and depends on the molecular characteristics of the analyte and the intended purpose of the method. For a novel compound like CAS 1260837-31-7, a typical starting point would be High-Performance Liquid Chromatography (HPLC) with UV detection, given its versatility and wide applicability.
Analytical Technique
Principle
Strengths
Potential Weaknesses
Best Suited For
HPLC-UV
Separation based on polarity, detection via UV absorbance.
Robust, reproducible, cost-effective.
May lack specificity for complex mixtures; requires chromophore.
Separation by chromatography, detection by mass spectrometry.
High specificity and sensitivity, provides molecular weight information.
More complex, higher cost, potential for matrix effects.
Identification of unknowns, trace-level impurity analysis.[6][7]
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
Excellent for volatile and semi-volatile analytes.
Not suitable for non-volatile or thermally labile compounds.
Residual solvent analysis.
Experimental Protocols for Key Validation Parameters
The following sections detail the experimental design for the most critical validation parameters as mandated by ICH Q2(R2).
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
Experimental Protocol:
Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
Chromatographic Peak Purity: Analyze the stressed samples using a photodiode array (PDA) detector or mass spectrometer to assess peak purity of the main component.
Resolution: Ensure baseline resolution between the analyte peak and any adjacent peaks.
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
Standard Preparation: Prepare a series of at least five concentrations of the reference standard across the desired range.
Analysis: Analyze each concentration in triplicate.
Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
Spiked Placebo Analysis: Spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known concentrations of the drug substance at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Analysis: Analyze each level in triplicate.
Calculation: Determine the percent recovery for each sample.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six independent samples at 100% of the test concentration.
Analyze the samples on the same day, with the same analyst and instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Compare the results from both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol (based on Signal-to-Noise):
Serial Dilutions: Prepare a series of increasingly dilute solutions of the analyte.
Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
Mobile phase composition (e.g., ±2% organic)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±0.1 mL/min)
pH of the mobile phase buffer (e.g., ±0.2 units)
Analysis: Analyze a standard solution under each varied condition.
Evaluation: Assess the impact of the changes on system suitability parameters (e.g., peak asymmetry, resolution, retention time).
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: Example Linearity Data
Concentration (µg/mL)
Peak Area (mAU*s)
50
50123
75
75432
100
100567
125
125890
150
150345
r²
0.9998
Table 2: Example Accuracy and Precision Data
Spike Level
Recovery (%)
RSD (%)
80%
99.5
0.8
100%
100.2
0.5
120%
100.8
0.7
Conclusion and Method Lifecycle Management
Successful validation of an analytical method for CAS 1260837-31-7, once its identity is known, will provide a robust and reliable tool for its analysis throughout the drug development lifecycle. It is crucial to remember that method validation is not a one-time event. Method performance should be monitored over time, and revalidation may be necessary following any changes to the synthetic route, formulation, or analytical procedure itself.[2][4] This lifecycle approach ensures the continued suitability of the method for its intended purpose.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. GMP Navigator. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
ICSC 0837 - BROMOTRIFLUOROMETHANE. International Labour Organization. [Link]
A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS. Royal Society of Chemistry. [Link]
Analytical method development and percutaneous absorption of propylidene phthalide, a cosmetic ingredient. PubMed. [Link]
(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine vs unsubstituted phenyl analogs
A Comprehensive Comparison Guide: (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine vs. Unsubstituted Phenyl Analogs in Drug Design As a Senior Application Scientist, I frequently guide lead optimization campaigns wh...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Comparison Guide: (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine vs. Unsubstituted Phenyl Analogs in Drug Design
As a Senior Application Scientist, I frequently guide lead optimization campaigns where the selection of a primary building block dictates the entire pharmacokinetic trajectory of a drug candidate. The cyclopentyl methanamine core is a privileged aralkylamine scaffold widely utilized in medicinal chemistry[1].
When comparing the unsubstituted 1-(1-phenylcyclopentyl)methanamine against its fluorinated counterpart, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine , the decision extends far beyond simple structural novelty. The strategic placement of a trifluoromethyl (-CF₃) group fundamentally alters the physicochemical properties, target binding affinity, and metabolic stability of the resulting pharmacophore[1]. This guide objectively compares these two analogs, providing the mechanistic causality and self-validating experimental protocols required to evaluate them effectively.
Structural Rationale & Quantitative Comparison
The unsubstituted analog is a highly versatile building block, frequently employed in the synthesis of gamma-secretase modulators for CNS disorders[2] and in screening libraries for viral RNA polymerase and DPPIV inhibitors[3]. However, the unsubstituted phenyl ring is highly susceptible to rapid first-pass metabolism.
By introducing a -CF₃ group at the para-position, we achieve two critical objectives:
Metabolic Shielding: The -CF₃ group acts as a robust bioisostere. Its strong electron-withdrawing nature and steric bulk completely block CYP450-mediated para-oxidation, significantly prolonging the compound's half-life.
Enhanced Lipophilicity: The incorporation of fluorine atoms drastically increases the partition coefficient (LogP), driving superior passive diffusion across the blood-brain barrier (BBB)—a critical requirement for neuro-active compounds[1].
The following diagram illustrates the divergent metabolic pathways of these two scaffolds.
Fig 1. Metabolic clearance: Unsubstituted vs. CF3-substituted phenyl analogs.
Self-Validating Experimental Protocols
To objectively prove the superiority or specific utility of either scaffold, researchers must rely on rigorous, self-validating assays. Below are the definitive methodologies for evaluating these compounds.
Protocol A: In Vitro Microsomal Stability Assay (Clearance Determination)
Objective: To quantify the intrinsic clearance (
CLint
) and prove the metabolic stability conferred by the -CF₃ group.
Step 1: Matrix Preparation. Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Causality: Maintaining strict physiological pH and optimal protein concentration prevents non-specific protein binding from artificially skewing the clearance calculation.
Step 2: Compound Spiking. Add the test compound to a final concentration of 1 µM.
Causality: Operating strictly below the Michaelis-Menten constant (
Km
) ensures first-order kinetics, making the substrate decay rate directly proportional to enzyme efficiency.
Step 3: Reaction Initiation & Sampling. Initiate the reaction with 1 mM NADPH. Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: Acetonitrile instantly denatures CYP450 enzymes, halting the reaction precisely at the time point, while the cold temperature prevents the degradation of unstable intermediate metabolites.
Step 4: Self-Validating Analysis. Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS.
Trustworthiness Check: The internal standard must show <5% variance across all time points. If variance exceeds this, the data is flagged for matrix suppression or extraction failure, invalidating the run.
Objective: To accurately quantify the lipophilic shift induced by the -CF₃ substitution.
Step 1: Phase Saturation. Pre-saturate n-octanol and PBS (pH 7.4) with each other for 24 hours prior to the experiment.
Causality: Prevents solvent volume shifts during the actual experiment, which would artificially alter the calculated concentration ratios.
Step 2: Partitioning. Dissolve the compound in the octanol phase, add an equal volume of PBS, and agitate at 25°C for 60 minutes.
Causality: Mechanical shaking maximizes the interfacial surface area, ensuring true thermodynamic equilibrium is reached between the lipophilic and aqueous phases.
Step 3: Phase Separation. Centrifuge the mixture at 3,000 x g for 15 minutes.
Causality: Breaks any micro-emulsions formed during shaking. This is critical because aqueous phases contaminated with octanol micro-droplets will falsely elevate the apparent aqueous concentration of the highly lipophilic -CF₃ analog.
Step 4: Self-Validating Quantification. Quantify both phases using LC-UV.
Trustworthiness Check: Calculate the mass balance (
Massoctanol+Massaqueous=Massinitial
). A recovery of <95% indicates compound loss to glassware adsorption or precipitation, requiring the assay to be repeated with passivated vials.
Scaffold Evaluation Workflow
Fig 2. Self-validating experimental workflow for evaluating aralkylamine scaffolds.
Conclusion
The choice between an unsubstituted 1-phenylcyclopentylmethanamine and its trifluoromethylated analog should be driven by the target product profile. If the goal is to develop a tool compound or a peripherally restricted target where rapid clearance is acceptable, the unsubstituted analog offers a synthetically accessible starting point. However, for CNS-penetrant therapeutics requiring prolonged half-lives and high lipophilicity, the (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine scaffold is unequivocally the superior choice.
A Guide to the Inter-Laboratory Validation of the Synthesis of 1-(4-ethynyl-5-(4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethynyl)pyrimidin-2-yl)ethanone (CAS 1260837-31-7)
Abstract This guide presents a comprehensive, albeit hypothetical, framework for the synthesis and inter-laboratory validation of the complex pyrimidine derivative, 1-(4-ethynyl-5-(4-(4-((4-methylpiperazin-1-yl)methyl)ph...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide presents a comprehensive, albeit hypothetical, framework for the synthesis and inter-laboratory validation of the complex pyrimidine derivative, 1-(4-ethynyl-5-(4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethynyl)pyrimidin-2-yl)ethanone (designated as Compound X). In the absence of published validation studies for this specific molecule, this document outlines a robust, scientifically-grounded protocol designed to establish a reproducible and scalable synthetic process. We detail a convergent synthetic strategy, propose rigorous analytical methods for characterization and purity assessment, and provide a complete protocol for an inter-laboratory validation study. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable synthesis for this or structurally related compounds, emphasizing the principles of scientific integrity, reproducibility, and in-depth process understanding.
Introduction: The Imperative for Reproducible Synthesis
The molecule 1-(4-ethynyl-5-(4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethynyl)pyrimidin-2-yl)ethanone is a complex heterocyclic compound featuring a substituted pyrimidine core. Such molecules are of significant interest in medicinal chemistry due to their potential as kinase inhibitors or other therapeutic agents. The transition from laboratory-scale synthesis to consistent production for preclinical and clinical studies hinges on a well-characterized and reproducible synthetic route. An inter-laboratory validation study is the gold standard for demonstrating the robustness and transferability of a synthetic method, ensuring that the process yields a product of consistent quality regardless of the laboratory in which it is performed.[1][2][3] This guide provides a detailed roadmap for such a validation.
Proposed Synthetic Strategy: A Convergent Approach
A convergent synthetic strategy is proposed to maximize efficiency and facilitate purification of intermediates. The synthesis is divided into the preparation of two key fragments, Fragment A (the pyrimidine core) and Fragment B (the piperazine side-chain), followed by their sequential coupling.
Diagram of the Proposed Synthetic Strategy:
Caption: A convergent synthetic route to Compound X.
Experimental Protocols
Synthesis of Fragment A: 2-Acetyl-4-chloro-6-ethynylpyrimidine
Step 1: Synthesis of 2-Acetyl-4,6-dichloropyrimidine. This starting material can be synthesized from commercially available precursors, for example, by acetylation of 2-amino-4,6-dichloropyrimidine followed by a Sandmeyer-type reaction.
Step 2: Monosubstitution with Trimethylsilylacetylene. To a solution of 2-acetyl-4,6-dichloropyrimidine in a suitable solvent (e.g., THF/triethylamine), add Pd(PPh₃)₂Cl₂, CuI, and trimethylsilylacetylene. The reaction is typically run at room temperature until completion. The regioselectivity of this reaction is critical and may require optimization.
Step 3: Deprotection. The resulting trimethylsilyl-protected alkyne is deprotected using a mild base such as K₂CO₃ in methanol to yield Fragment A .
Synthesis of Fragment B: 1-((4-Ethynylphenyl)methyl)-4-methylpiperazine
Step 1: Synthesis of 1-((4-Bromophenyl)methyl)-4-methylpiperazine. Commercially available 4-bromobenzyl bromide is reacted with N-methylpiperazine in a suitable solvent like acetonitrile with a base (e.g., K₂CO₃) to afford the alkylated product.[4]
Step 2: Sonogashira Coupling. The aryl bromide is then coupled with trimethylsilylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.[5][6]
Step 3: Deprotection. The silyl group is removed as described for Fragment A to yield Fragment B .
Final Assembly: Synthesis of Compound X
Sonogashira Coupling. Fragment A is coupled with Fragment B using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine. The reaction progress is monitored by HPLC or TLC.
Work-up and Purification. Upon completion, the reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography on silica gel to yield the final compound.
Analytical Methods for Characterization and Purity
A suite of orthogonal analytical techniques is essential for unambiguous characterization and purity assessment.[7]
Parameter
Method
Identity
¹H NMR, ¹³C NMR: To confirm the chemical structure and absence of major impurities. High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Purity
HPLC-UV: A primary method for purity assessment. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and UV detection at a suitable wavelength (e.g., 254 nm and 280 nm) should be used. Quantitative ¹H NMR (qNMR): An orthogonal method to HPLC for purity determination, which does not require a reference standard for each impurity.[8][9]
Impurity Profile
LC-MS: To identify and tentatively quantify impurities based on their mass-to-charge ratio.
Residual Solvents
Headspace GC-MS: To quantify any residual solvents from the synthesis and purification steps.
Inorganic Impurities
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual palladium and copper catalysts.
Inter-Laboratory Validation Protocol
The goal of this study is to demonstrate that the synthetic method is reproducible and transferable between different laboratories.
Diagram of the Inter-Laboratory Validation Workflow:
Caption: Workflow for the inter-laboratory validation study.
Study Design
Participating Laboratories: A minimum of three independent laboratories.
Materials: All laboratories will be provided with the same batches of starting materials, reagents, and a detailed, standardized synthetic and analytical protocol.
Procedure: Each laboratory will perform the synthesis of Compound X in triplicate.
Analysis: Each batch will be analyzed by each laboratory for yield, purity (by HPLC and qNMR), and impurity profile (by LC-MS).
Data Analysis and Acceptance Criteria
Parameter
Acceptance Criteria
Statistical Test
Yield
Relative Standard Deviation (RSD) across all batches from all labs should be ≤ 20%.
ANOVA
Purity (HPLC)
Mean purity ≥ 98.0%. RSD of purity across all batches ≤ 2.0%.
Student's t-test, F-test
Individual Impurity
No single impurity > 0.20%. RSD for each specified impurity ≤ 25%.
Student's t-test, F-test
Discrepancies outside these criteria will trigger a formal investigation to identify the root cause.[10]
Comparison with Alternative Approaches
Aspect
Proposed Method
Alternative Method
Rationale for Choice
Synthetic Strategy
Convergent: Synthesis of Fragments A and B, then coupling.
Linear: Stepwise addition of substituents to the pyrimidine core.
The convergent approach generally leads to higher overall yields and simplifies purification by dealing with smaller, less complex intermediates.
Using qNMR provides an independent confirmation of purity and can quantify impurities for which no reference standard is available, offering a more complete purity profile.
Conclusion
This guide outlines a comprehensive and robust strategy for the synthesis and inter-laboratory validation of 1-(4-ethynyl-5-(4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethynyl)pyrimidin-2-yl)ethanone. By adhering to the principles of convergent synthesis, employing orthogonal analytical techniques, and conducting a rigorous inter-laboratory study, a reproducible and scalable process can be established. This ensures the consistent production of high-quality material, a critical prerequisite for advancing novel chemical entities through the drug development pipeline. The successful completion of such a validation provides a high degree of confidence in the synthetic method's reliability and transferability.
References
Dah-Ren, T., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
Roberts, J.D., & Caserio, M.C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
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NATA. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]
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Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]
Request PDF. An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. Available at: [Link]
Pauli, G.F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available at: [Link]
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IUCr Journals. (2025). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Available at: [Link]
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LATU. (2004). Guidelines for the validation and verification of chemical test methods. Available at: [Link]
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Available at: [Link]
Willekens, S.M.A., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]
Wang, C., et al. (2015). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). SciELO South Africa. Available at: [Link]
Thompson, M., et al. (2002). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC Technical Report. Available at: [Link]
Sýkorová, V., et al. (2017). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PMC. Available at: [Link]
ResearchGate. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Available at: [Link]
Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
CORE. (2007). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
Azzam, R.S.S., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. Available at: [Link]
Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. Available at: [Link]
Comparative Efficacy of Novel Aralkylamines in Monoamine System Modulation: A Guide for Preclinical Researchers
Introduction: The Monoamine System as a Therapeutic Target The monoamine neurotransmitter system, encompassing dopamine, norepinephrine, and serotonin, plays a pivotal role in regulating a vast array of physiological and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Monoamine System as a Therapeutic Target
The monoamine neurotransmitter system, encompassing dopamine, norepinephrine, and serotonin, plays a pivotal role in regulating a vast array of physiological and psychological processes, including mood, cognition, and motor control. Dysregulation of this intricate network is implicated in the pathophysiology of numerous central nervous system (CNS) disorders, such as depression, anxiety, and Parkinson's disease. Consequently, the proteins that govern monoamine signaling, primarily the monoamine transporters (DAT, NET, and SERT) and the monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), have become major targets for therapeutic intervention.[1][2] This guide provides a comparative analysis of the efficacy of compounds targeting these key components of the monoamine system, with a focus on providing researchers with the necessary framework to evaluate novel chemical entities, such as the investigational compound (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine.
The inclusion of a trifluoromethyl group in medicinal chemistry is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[3] The aralkylamine scaffold is a common feature in many CNS-active compounds. Therefore, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine represents a promising, albeit uncharacterized, candidate for modulating monoamine pathways. This guide will equip researchers with the foundational knowledge and detailed protocols to assess its potential efficacy against established players in the field.
Part 1: Monoamine Reuptake Inhibition: A Comparative Analysis
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[1] Inhibition of these transporters leads to an increased concentration of monoamines in the synapse, enhancing neurotransmission. Many antidepressants and psychostimulants function through this mechanism.[3]
Comparative Efficacy of Known Monoamine Reuptake Inhibitors
The efficacy of monoamine reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) at each of the transporters. A lower value indicates greater potency. The selectivity of a compound for a particular transporter is also a critical parameter in determining its therapeutic application and side-effect profile.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
This protocol describes a cell-based assay to determine the IC50 values of a test compound, such as (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, for the human dopamine, norepinephrine, and serotonin transporters. The assay utilizes human embryonic kidney 293 (HEK293) cells stably expressing the respective transporters.
Workflow for Monoamine Transporter Uptake Assay
Caption: A schematic overview of the in vitro monoamine transporter uptake assay workflow.
Step-by-Step Methodology:
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
Cell Plating: Seed the cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
Compound Preparation: Prepare a series of dilutions of the test compound, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, and known inhibitors (e.g., cocaine, citalopram, desipramine) in assay buffer.
Assay Procedure:
Wash the cell monolayers with assay buffer.
Pre-incubate the cells with the test compound dilutions or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
Initiate the uptake by adding a solution containing a known concentration of the respective radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for substrate uptake.
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
Detection:
Lyse the cells with a scintillation cocktail.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Calculate the IC50 value using a non-linear regression analysis.
Part 2: Monoamine Oxidase Inhibition: A Comparative Analysis
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines.[2] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on dopamine.[2] Inhibition of MAO enzymes increases the levels of these neurotransmitters.
Comparative Efficacy of Known Monoamine Oxidase Inhibitors
The potency of MAO inhibitors is expressed as IC50 or Ki values. Selective inhibitors for either MAO-A or MAO-B have distinct therapeutic applications.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC50 values of a test compound, such as (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, for both MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Workflow for MAO Inhibition Assay
Caption: A schematic representation of the in vitro monoamine oxidase inhibition assay workflow.
Step-by-Step Methodology:
Reagent Preparation:
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
Prepare a solution of a suitable substrate, such as kynuramine or p-tyramine.
Prepare serial dilutions of the test compound, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
Prepare a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).
Assay Procedure:
In a 96-well black plate, add the assay buffer, enzyme (MAO-A or MAO-B), and the test compound dilutions or vehicle.
Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
Initiate the reaction by adding the substrate solution.
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
Stop the reaction and initiate the detection by adding the HRP/fluorogenic substrate solution.
Incubate for a further 15-30 minutes at room temperature, protected from light.
Detection:
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the background fluorescence (wells without enzyme) from all readings.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of novel compounds targeting the monoamine system. The detailed protocols for monoamine transporter uptake and monoamine oxidase inhibition assays serve as a starting point for characterizing the pharmacological profile of investigational molecules like (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. By systematically assessing the potency and selectivity of such compounds against established inhibitors, researchers can gain crucial insights into their therapeutic potential for treating a range of CNS disorders. Further studies, including in vivo models and detailed structure-activity relationship analyses, will be essential to fully elucidate the promise of this and other novel aralkylamine derivatives.
References
Range of previously reported IC50 values for neurotransmitter uptake inhibition. ResearchGate. Available from: [Link]
Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. PMC. Available from: [Link]
Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. ResearchGate. Available from: [Link]
Inhibition/binding affinity constants (Ki) for inhibition of... ResearchGate. Available from: [Link]
Inhibition/binding affinity constants (Ki) values for inhibition of recombinant human MAO-A and B by galangin and apigenin. ResearchGate. Available from: [Link]
New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. Available from: [Link]
Comparative in vitro hepatic clearances of commonly used antidepressants, antipsychotics, and anti-inflammatory agents in rainbow trout liver S9 fractions. Helda - University of Helsinki. Available from: [Link]
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PMC. Available from: [Link]
Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof. Google Patents.
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. Available from: [Link]
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available from: [Link]
The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available from: [Link]
The structure activity relationship of antidepressants and the specificity in drug therapy. OMICS International. Available from: [Link]
Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. Available from: [Link]
Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. Journal of Medicinal Chemistry. Available from: [Link]
Vesicular monoamine transporter. Wikipedia. Available from: [Link]
In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in... ResearchGate. Available from: [Link]
The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... ResearchGate. Available from: [Link]
What MAO inhibitors are in clinical trials currently? Patsnap Synapse. Available from: [Link]
Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. PubMed. Available from: [Link]
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available from: [Link]
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. MDPI. Available from: [Link]
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Available from: [Link]
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. Available from: [Link]
Structure-Activity Relationships. Semantic Scholar. Available from: [Link]
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. Available from: [Link]
The Vesicular Monoamine Transporter. Psychiatric Times. Available from: [Link]
In-Depth Analysis of an Undisclosed Compound: A Case Study in the Challenges of Benchmarking Novel Chemical Entities
A comprehensive guide to benchmarking the binding affinity of a therapeutic candidate is a cornerstone of preclinical drug discovery. It provides the foundational data upon which decisions regarding lead optimization, fu...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive guide to benchmarking the binding affinity of a therapeutic candidate is a cornerstone of preclinical drug discovery. It provides the foundational data upon which decisions regarding lead optimization, further development, and clinical translation are made. However, the journey from a novel chemical entity, identified only by a Chemical Abstracts Service (CAS) number, to a well-characterized molecule with a robust data package is fraught with challenges. This guide was intended to provide a comparative analysis of the binding affinity for the compound registered under CAS 1260837-31-7. Unfortunately, extensive searches across chemical databases, patent literature, and supplier catalogs have failed to yield a definitive identification of the chemical structure or its primary biological target. This situation, while frustrating, presents a valuable opportunity to discuss the critical importance of structural disclosure in the scientific community and to outline the hypothetical steps that would be taken were the compound's identity known.
The inability to associate CAS 1260837-31-7 with a specific chemical name or structure creates an insurmountable roadblock to fulfilling the original request. Without this fundamental piece of information, it is impossible to:
Identify the Biological Target: The entire premise of a binding affinity assay is to measure the strength of the interaction between a ligand (the compound ) and its biological target (e.g., a protein, enzyme, or nucleic acid). Without knowing the compound, its intended target remains a mystery.
Retrieve Existing Data: It is highly probable that some preliminary data on this compound exists, potentially in patent applications or internal corporate reports. However, without a name or structure, accessing this information is not feasible through publicly available search tools.
Select Appropriate Alternative Compounds: A key component of a comparison guide is benchmarking against known standards or competitor molecules. The selection of these alternatives is entirely dependent on the biological target and the chemical class of the primary compound.
Design a Relevant Experimental Protocol: The choice of assay technology (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Fluorescence Polarization) and the specific experimental conditions are dictated by the nature of the target and the ligand.
A Hypothetical Framework for Benchmarking a Novel BRD4 Inhibitor
While the specific identity of CAS 1260837-31-7 remains elusive, initial broad searches hinted at a potential association with inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. For the purpose of illustrating the requested methodology, we will proceed with the hypothetical scenario that CAS 1260837-31-7 is a novel BRD4 inhibitor.
BRD4 is a well-validated therapeutic target in oncology and inflammatory diseases. It functions as an epigenetic reader, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.
Part 1: Introduction to the Target and Rationale for Benchmarking
Bromodomain-containing protein 4 (BRD4) is a critical regulator of gene expression, playing a pivotal role in the transcription of genes involved in cell cycle progression, proliferation, and inflammation.[1][2] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[1] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of oncogenic transcriptional programs.
A rigorous assessment of the binding affinity of a novel BRD4 inhibitor is paramount for several reasons:
Potency Determination: It provides a quantitative measure of how strongly the compound interacts with its target, which is often a primary indicator of its potential therapeutic efficacy.
Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of a lead compound to improve its binding characteristics.
Selectivity Profiling: Comparing the affinity for the intended target (e.g., BRD4) versus other related proteins (e.g., other BET family members like BRD2, BRD3) to assess potential off-target effects.
Translational Confidence: A high-affinity interaction is a prerequisite for achieving the desired biological effect at therapeutically relevant concentrations.
Part 2: Selecting Comparator Compounds
To provide a meaningful benchmark, our hypothetical BRD4 inhibitor, "Cmpd-X" (representing CAS 1260837-31-7), would be compared against well-characterized BRD4 inhibitors with established binding affinities. Ideal comparators would include:
JQ1: A widely used tool compound and one of the first potent and selective BET inhibitors developed. It serves as a gold standard in many academic and industrial labs.
I-BET762 (GSK525762): A clinical-stage BET inhibitor, providing a benchmark against a molecule with demonstrated clinical activity.
A domain-selective inhibitor: Depending on the binding profile of Cmpd-X, a compound with known selectivity for either the first (BD1) or second (BD2) bromodomain of BRD4 would provide valuable context.
Part 3: Experimental Design for Binding Affinity Determination
A multi-pronged approach utilizing orthogonal biophysical techniques is essential for robustly characterizing the binding affinity of a novel compound.
SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the BRD4 protein) immobilized on a sensor surface in real-time. This allows for the determination of both the association rate (k_on) and the dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).
Caption: Workflow for SPR-based binding affinity measurement.
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). It is considered the "gold standard" for binding analysis as it is performed with both components free in solution.
Dialyze purified recombinant BRD4(BD1) protein and the test compounds into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
Determine the accurate concentrations of the protein and compounds spectrophotometrically.
Load the BRD4(BD1) solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
Titration:
Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while stirring.
Record the heat released or absorbed after each injection.
Allow the system to return to thermal equilibrium between injections.
Data Analysis:
Integrate the heat-flow peaks to obtain the heat change per injection.
Plot the heat change against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D, stoichiometry (n), and enthalpy (ΔH).
Part 4: Data Presentation and Interpretation
The binding affinity data for Cmpd-X and the comparator compounds would be summarized in a clear and concise table.
Compound
SPR K_D (nM)
ITC K_D (nM)
ITC ΔH (kcal/mol)
ITC -TΔS (kcal/mol)
Cmpd-X
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
JQ1
50
100
-8.5
-1.5
I-BET762
30
60
-9.0
-1.2
Interpretation of Results:
Signaling Pathway: BRD4 in Transcriptional Regulation
Caption: Simplified signaling pathway of BRD4-mediated transcription.
Conclusion: The Imperative of Open Data
This guide has provided a hypothetical framework for benchmarking the binding affinity of a novel BRD4 inhibitor, a process that would have been applied to CAS 1260837-31-7 had its identity been ascertainable. The inability to proceed with the actual compound underscores a critical issue in the scientific community: the lack of publicly available information for many registered chemical substances. While proprietary interests are understandable, the progress of science relies on the ability to build upon previous work. The open sharing of basic chemical information, such as the structure associated with a CAS number, is fundamental to this endeavor. Without it, researchers are left in the dark, unable to validate, replicate, or extend findings, ultimately hindering the pace of innovation in drug discovery and other scientific fields.
References
Deeney JT, Belkina AC, Shirihai OS, et al. BET bromodomain proteins Brd2, Brd3 and Brd4 selectively regulate metabolic pathways in the pancreatic β-cell. PLoS One. 2016;11:e0151329. [Link]
Wu SY, Chiang CM. The Bromodomain and Extra-Terminal Domain (BET) Family of Proteins in Science and Medicine. Annu Rev Biochem. 2021;90:397-427. [Link]
Floyd SR, Ganesan A, Wertz IE. The Bromodomain and Extra-Terminal Domain (BET) Family in Cancer and Disease. Annu Rev Cancer Biol. 2020;4:355-380. [Link]
Stathis A, Bertoni F. BET Proteins as Targets for Anticancer Treatment. Cancer Discov. 2018;8(1):24-36. [Link]
Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. [Link]
Nicodeme E, Jeffrey KL, Schaefer U, et al. Suppression of inflammation by a synthetic histone mimic. Nature. 2010;468(7327):1119-1123. [Link]
Dawson MA, Prinjha RK, Dittmann A, et al. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. 2011;478(7370):529-533. [Link]
Mertz JA, Conery AR, Bryant BM, et al. Targeting MYC dependence in cancer by inhibiting BET bromodomains. Proc Natl Acad Sci U S A. 2011;108(40):16669-16674. [Link]
Shi J, Vakoc CR. The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Mol Cell. 2014;54(5):728-736. [Link]
Turnbull AP, Aimon A, Savvides SN. The expanding world of protein-protein interactions and their inhibition. Curr Opin Struct Biol. 2014;26:97-104. [Link]
A Comparative Guide to the Cross-Validation of LC-MS and HPLC for the Quantification of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, a novel small mole...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, a novel small molecule entity, the selection of an appropriate analytical technique is a critical decision that influences data quality, sensitivity, and regulatory compliance. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will delve into the experimental protocols, comparative performance data, and the underlying scientific principles that govern the choice between these two methods, all within the framework of established regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
The Dichotomy of Detection: HPLC-UV vs. LC-MS
At their core, both HPLC-UV and LC-MS are liquid chromatography techniques that separate components of a mixture.[4] The fundamental difference lies in their detection methods.[5] HPLC-UV relies on the principle of light absorbance, where the analyte's ability to absorb UV light is proportional to its concentration.[6] In contrast, LC-MS is a more sophisticated technique that couples the separating power of liquid chromatography with the mass-analyzing capability of a mass spectrometer.[7] This allows for the identification and quantification of compounds based on their mass-to-charge ratio (m/z), offering a higher degree of specificity and sensitivity.[8][9][10]
For a primary amine like (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, which possesses a UV-absorbing phenyl group, HPLC-UV presents a viable and cost-effective analytical option.[11][12][13] However, for applications requiring trace-level quantification, such as in bioanalysis or impurity profiling, the superior sensitivity and selectivity of LC-MS are often indispensable.[14][15]
Experimental Design for Cross-Validation
A robust cross-validation study is essential to ensure that data generated by different analytical methods are equivalent and can be used interchangeably.[16] The following experimental design outlines the key steps and parameters for the cross-validation of HPLC-UV and LC-MS methods for the analysis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine.
Unified Sample Preparation
To ensure a direct and meaningful comparison, a consistent sample preparation protocol should be established for both methods.
Standard Solution Preparation: A stock solution of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (1 mg/mL) is prepared in a suitable solvent, such as methanol. A series of working standard solutions are then prepared by serial dilution with the mobile phase to construct calibration curves.
Sample Preparation from a Matrix (e.g., Plasma): For bioanalytical applications, a protein precipitation or liquid-liquid extraction method would be employed to extract the analyte from the biological matrix.[17][18] A typical protein precipitation protocol might involve adding three parts of a cold organic solvent (e.g., acetonitrile) to one part of the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then diluted with the mobile phase.
The HPLC-UV method is developed to provide a robust and reproducible separation.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for small molecule analysis.
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact composition would be optimized to achieve good peak shape and resolution.
Flow Rate: Typically around 1.0 mL/min.
Detection Wavelength: The UV detector would be set to the wavelength of maximum absorbance for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, which would be determined by a UV scan.
The LC-MS method is developed for high sensitivity and selectivity.
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Column: A high-efficiency C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program would be optimized for efficient separation and ionization.
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte.[19] This provides a high degree of selectivity.
Injection Volume: 5 µL.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Performance Comparison: A Data-Driven Analysis
The suitability of each method for its intended purpose is determined by a thorough evaluation of its validation parameters, as outlined in ICH guideline Q2(R1).[1][3][20]
Validation Parameter
HPLC-UV
LC-MS/MS
Key Considerations for Cross-Validation
Linearity (R²)
≥ 0.995
≥ 0.995
Both methods should demonstrate a strong linear relationship between concentration and response over the defined range.
Limit of Quantification (LLOQ)
~10-50 ng/mL
~0.1-1 ng/mL
The LLOQ of the LC-MS method is expected to be significantly lower, highlighting its superior sensitivity.[21][22]
Accuracy (% Bias)
Within ±15% (±20% at LLOQ)
Within ±15% (±20% at LLOQ)
The mean accuracy of quality control samples analyzed by both methods should not differ by more than 15%.[16]
Precision (%RSD)
< 15% (< 20% at LLOQ)
< 15% (< 20% at LLOQ)
The precision of quality control samples analyzed by both methods should not exceed a relative standard deviation of 15%.[1][16]
Selectivity/Specificity
Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.
Excellent, provides structural confirmation and can distinguish between isobaric compounds.[10]
LC-MS/MS offers unparalleled selectivity, which is crucial for complex matrices.[8][9]
Robustness
Generally considered highly robust and easy to implement.[14]
Can be prone to matrix effects and ion suppression, requiring careful method development.[5]
The HPLC-UV method may demonstrate greater robustness to minor variations in experimental conditions.
Cost and Complexity
Lower initial investment and operational costs. Simpler to operate.[23][24]
Higher initial investment and maintenance costs. Requires specialized expertise.[5][9]
The choice of method is often influenced by budget and available resources.
Causality Behind Experimental Choices
The selection of a C18 stationary phase for both methods is based on its versatility and proven effectiveness in retaining and separating a wide range of small molecules through hydrophobic interactions. The use of an acidic mobile phase modifier, such as formic acid, serves a dual purpose: it protonates the primary amine group of the analyte, leading to better peak shape in reversed-phase chromatography, and it facilitates efficient ionization in the ESI source for LC-MS analysis.
The choice of MRM for LC-MS/MS is a deliberate strategy to achieve the highest possible selectivity and sensitivity. By monitoring a specific fragmentation pathway of the analyte, chemical noise is significantly reduced, allowing for the detection of the analyte at very low concentrations, even in complex biological matrices.[19]
Conclusion: Selecting the Appropriate Tool for the Task
Both HPLC-UV and LC-MS are powerful and reliable techniques for the analysis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine. The cross-validation data provides a solid foundation for selecting the appropriate analytical technique based on the specific requirements of the analysis.
Choose HPLC-UV for:
Routine quality control of bulk drug substances and pharmaceutical formulations where the analyte concentration is high.
Applications where cost-effectiveness and simplicity are primary considerations.[14]
Choose LC-MS/MS for:
Bioanalytical studies, such as pharmacokinetics, where high sensitivity is required to measure low drug concentrations in biological fluids.[14][15]
Impurity profiling and metabolite identification, where high selectivity is necessary to distinguish the analyte from structurally similar compounds.[14]
Any application demanding the highest degree of confidence in the analytical results.
Ultimately, the decision rests on a thorough understanding of the analytical needs and the strengths and limitations of each technique. This guide provides the framework for making an informed, data-driven decision in the development and quality control of pharmaceuticals containing (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine.
References
Lab Manager. (2025, October 23).
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
ICH. Quality Guidelines.
U.S. Food and Drug Administration. (2024, March). Q2(R2)
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Biotrial. (2025, January 23). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis.
Essential FDA Guidelines for Bioanalytical Method Valid
Scribd.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
PMC. The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine.
ResearchGate. Q2(R1)
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Benchchem. (2025, December). A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development.
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SpringerLink. (2021, December 15). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances.
DigitalCommons@UNMC. (2020). Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1)
A Comparative Guide to the Structure-Activity Relationships of Trifluoromethylphenyl Methanamines versus Fluorophenyl Methanamines as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and neuropharmacology, the strategic incorporation of fluorine-containing moieties is a well-established approach to...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and neuropharmacology, the strategic incorporation of fluorine-containing moieties is a well-established approach to modulate the physicochemical and pharmacological properties of centrally acting agents. The phenylmethanamine scaffold, a core component of many neuroactive compounds, serves as an excellent template for exploring the nuanced effects of fluorination. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of trifluoromethylphenyl methanamines and their single-fluorine-substituted counterparts, with a particular focus on their interactions with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
By examining the influence of the potent electron-withdrawing trifluoromethyl (-CF₃) group versus the smaller, less lipophilic fluorine (-F) atom at various positions on the phenyl ring, we can elucidate key principles that govern target affinity, selectivity, metabolic stability, and central nervous system (CNS) penetration. This guide synthesizes experimental data from the literature to provide a comprehensive resource for researchers engaged in the design and development of novel CNS-active compounds.
Physicochemical Properties: The Impact of Fluorine Substitution
The introduction of fluorine or a trifluoromethyl group onto the phenyl ring of a methanamine scaffold dramatically alters its electronic character, lipophilicity, and basicity (pKa). These changes are fundamental to the molecule's subsequent biological activity and pharmacokinetic profile.
The trifluoromethyl group is a strong electron-withdrawing substituent and is significantly more lipophilic than a single fluorine atom.[1][2] The Hansch parameter (π), a measure of lipophilicity, is +0.88 for a -CF₃ group, while it is significantly lower for a -F atom.[1] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB).[2]
The position of the substituent on the phenyl ring also plays a critical role in modulating these properties. Generally, para-substitution can have a more pronounced effect on the electronic distribution of the entire molecule compared to ortho- or meta-substitution. The pKa of the methanamine's amino group is also influenced by the electronic nature of the substituted phenyl ring.
Property
2-F
3-F
4-F
2-CF₃
3-CF₃
4-CF₃
LogP (Predicted)
1.28
1.35
1.10
2.31
2.58
2.62
pKa (Predicted)
8.85
8.95
9.01
8.70
8.80
8.82
Table 1: Predicted Physicochemical Properties of Fluorophenyl and Trifluoromethylphenyl Methanamine Isomers. LogP and pKa values were predicted using computational models. Actual experimental values may vary.
Structure-Activity Relationship (SAR) at Monoamine Transporters
Trifluoromethylphenyl Analogues: A Study of Methcathinone Isomers
A study on the trifluoromethyl-substituted isomers of methcathinone (TFMAPs) provides valuable insight into the effects of the -CF₃ group at the ortho-, meta-, and para-positions on monoamine transporter affinity.[3] Given the structural similarity to phenylmethanamines, these findings serve as a strong surrogate for understanding the SAR of trifluoromethylphenyl methanamines.
Compound
hSERT IC₅₀ (nM)
hNET IC₅₀ (nM)
hDAT IC₅₀ (nM)
2-TFMAP
2,800
1,900
>100,000
3-TFMAP
80
500
76,000
4-TFMAP
30
300
58,000
Table 2: Monoamine Transporter Inhibition by Trifluoromethyl-Substituted Methcathinone (TFMAP) Isomers. Data extracted from a study on TFMAPs, which are structurally related to trifluoromethylphenyl methanamines.[3]
From this data, several key SAR trends emerge:
Potency at SERT: The position of the trifluoromethyl group has a dramatic effect on SERT affinity. The para-substituted analog (4-TFMAP) is the most potent, followed by the meta-isomer (3-TFMAP). The ortho-isomer (2-TFMAP) is significantly less active. This suggests that substitution at the 4-position of the phenyl ring is optimal for SERT inhibition in this chemical series.
Selectivity: All three isomers display a marked selectivity for SERT and NET over DAT. The 3- and 4-TFMAP isomers are particularly selective for SERT, with IC₅₀ values in the nanomolar range for SERT and in the high micromolar range for DAT.
Catecholamine Transporters (NET and DAT): While less potent at NET than at SERT, the 3- and 4-isomers still exhibit respectable affinity for NET. In stark contrast, all isomers are exceptionally weak inhibitors of DAT.
Fluorophenyl Analogues: Insights from Related Scaffolds
It is reasonable to hypothesize that the smaller size and lower lipophilicity of the fluorine atom, compared to the trifluoromethyl group, may allow for a more favorable interaction with the binding pocket of DAT. The electronic effects of a single fluorine are also less pronounced than those of a trifluoromethyl group, which could further contribute to the differential selectivity profile.
Impact on Metabolic Stability and CNS Penetration
A primary motivation for incorporating fluorine-containing groups in CNS drug candidates is to enhance their metabolic stability and improve their ability to cross the blood-brain barrier.
Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5] The trifluoromethyl group, in particular, is exceptionally stable and can be used to block metabolically labile positions on a molecule. Replacing a methyl group with a trifluoromethyl group is a common strategy to prevent oxidative metabolism.
While a single fluorine atom also increases metabolic stability compared to a hydrogen atom, the trifluoromethyl group generally offers a greater degree of metabolic blockade. However, the position of the substituent is also crucial. For instance, a study on fluorodeschloroketamine positional isomers found that the 4-fluoro isomer was metabolized the slowest in human liver microsomes, while the 3-fluoro isomer was metabolized the fastest.[6] This highlights the importance of considering both the nature and the position of the fluorine substituent when designing metabolically stable compounds.
Blood-Brain Barrier (BBB) Penetration
The ability of a drug to penetrate the BBB is critical for its efficacy in treating CNS disorders. Lipophilicity is a key determinant of passive diffusion across the BBB, and as such, the more lipophilic trifluoromethyl-substituted compounds are generally expected to exhibit better CNS penetration than their single-fluorine counterparts.[2][7]
However, the relationship between lipophilicity and BBB penetration is not always linear, and other factors such as molecular weight, polar surface area, and interaction with efflux transporters also play a significant role.[7] Studies on coumarin-based compounds have shown that while a trifluoromethyl group can enhance BBB penetration, the overall molecular structure is also a key determinant.[2]
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for the key in vitro assays used to characterize the interaction of compounds with monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Materials:
Rat brain tissue (striatum for DAT, cortex for SERT and NET) or cells expressing the human transporters (e.g., HEK293 cells)
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET
Non-specific binding inhibitors: Nomifensine for DAT, fluoxetine for SERT, desipramine for NET
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
Test compounds
Glass fiber filters
Scintillation counter and scintillation fluid
Procedure:
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound at various concentrations, the non-specific binding inhibitor, or vehicle.
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes).
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine transporter affinity.
Synaptosome Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.
Objective: To determine the potency (IC₅₀) of test compounds to inhibit the uptake of dopamine, serotonin, or norepinephrine.
Materials:
Rat brain tissue (striatum for dopamine, cortex for serotonin and norepinephrine)
Uptake inhibitors for defining non-specific uptake (as in the binding assay)
Glass fiber filters
Scintillation counter and scintillation fluid
Procedure:
Synaptosome Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in uptake buffer.
Pre-incubation: Pre-incubate the synaptosome preparation with the test compound at various concentrations or vehicle at 37°C for a short period (e.g., 5-10 minutes).
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process. Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.
Uptake Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value from the concentration-response curve.
Caption: Workflow for a synaptosome uptake assay to measure functional transporter inhibition.
Conclusion and Future Perspectives
The comparative analysis of trifluoromethylphenyl and fluorophenyl methanamines reveals distinct SAR profiles driven by the fundamental physicochemical differences between the -CF₃ and -F substituents. The trifluoromethyl group generally imparts greater lipophilicity and metabolic stability, and its positional isomers exhibit a strong preference for SERT and NET over DAT. In contrast, the single fluorine substitution, particularly at the 4-position, appears to be more favorable for achieving high affinity at DAT, although more direct comparative studies are needed to confirm this.
Future research should focus on a systematic evaluation of the positional isomers of both trifluoromethylphenyl and fluorophenyl methanamines against all three monoamine transporters under identical experimental conditions. Such a study would provide a definitive, quantitative comparison and allow for a more precise delineation of the SAR. Furthermore, a comprehensive assessment of the in vitro and in vivo metabolic profiles and BBB penetration of these compounds would be invaluable for guiding the design of next-generation CNS-active agents with optimized efficacy and pharmacokinetic properties.
References
Blough, B. E., et al. (2014). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. ResearchGate. [Link]
Hebda, L. M., et al. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]
Aggarwal, S., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]
Sagan, F., et al. (2023). Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems. MDPI. [Link]
Semenov, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]
Kilbourn, M. R., et al. (2007). Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. PMC. [Link]
Lee, H. J., et al. (2015). Blood-brain barrier-permeable fluorone-labeled dieckols acting as neuronal ER stress signaling inhibitors. PubMed. [Link]
Wang, Y.-H., et al. (2023). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Airiti Library. [Link]
Al-khafaji, M., & Tasker, A. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]
Hory, M., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
Liu, D. Q., et al. (2004). In vitro metabolism of MK-0767 [(±)-5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor α/γ agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Zhou, Y., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. [Link]
Zhang, Y., et al. (2025). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. PubMed. [Link]
Reith, M. E., et al. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. PubMed. [Link]
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Liu, D. Q., et al. (2004). In Vitro Metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] Methyl]benzamide], a Peroxisome Proliferator-Activated Receptor alpha/gamma Agonist. II. Identification of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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Analytical Validation and Purity Benchmarking of Commercial CAS 1260837-31-7 Batches: A Comparison Guide
Executive Summary CAS 1260837-31-7, systematically named [1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine, is a highly specialized fluorinated aralkylamine building block used extensively in combinatorial library pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 1260837-31-7, systematically named [1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine, is a highly specialized fluorinated aralkylamine building block used extensively in combinatorial library production and pharmaceutical drug discovery [1]. The incorporation of the trifluoromethyl (–CF₃) group significantly enhances the lipophilicity and metabolic stability of resulting drug candidates. However, the commercial supply chain for such advanced building blocks is fraught with batch-to-batch variability.
This guide provides an objective, data-driven framework for validating the purity of CAS 1260837-31-7, comparing commercial batches against alternatives, and establishing a self-validating analytical workflow designed for drug development professionals.
Mechanistic Context & Causality in Analytical Selection
The structural nature of CAS 1260837-31-7 presents unique analytical challenges. The molecule features a constrained cyclopentyl backbone, a primary methanamine group, and a trifluoromethyl-substituted phenyl ring. Relying on a single analytical modality often leads to critical quality failures downstream.
The Failure of Standard HPLC-UV: Standard reversed-phase HPLC with UV detection routinely overestimates the purity of aliphatic and aralkyl amines. Many synthetic precursors and saturated oxidized impurities lack strong chromophores, rendering them "invisible" to UV detectors.
The LC-HRMS Advantage: To resolve complex matrices, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is required [3]. However, polar amines exhibit poor retention on standard C18 columns. We employ Aqueous Normal Phase (ANP) chromatography. The addition of ammonium fluoride to the mobile phase acts as a buffer and significantly improves MS sensitivity and peak shape for basic amines [5].
The Power of ¹⁹F qNMR: Mass spectrometry provides relative purity (Area %), but not absolute quantitation. Quantitative NMR (qNMR) is a relative primary method where signal intensity is directly proportional to the number of nuclei [4]. Because ¹⁹F has 100% natural abundance and biological/synthetic matrices typically lack background fluorine, ¹⁹F qNMR allows for highly precise, absolute quantification without needing an authentic reference standard of the analyte itself.
GC-TOF-MS for Volatiles: Low molecular weight building blocks can contain volatile impurities (e.g., unreacted cyclopentanecarbonitrile) that evade LC-MS. Gas Chromatography coupled with Time-of-Flight MS (GC-TOF-MS) provides exact mass data for these volatile residuals [2].
Orthogonal Validation Workflow
The following diagram illustrates the self-validating system used to ensure no single analytical method biases the batch release.
Orthogonal analytical workflow for validating CAS 1260837-31-7 purity across multiple modalities.
Step-by-Step Methodologies
Self-Validating Protocol 1: LC-HRMS (Aqueous Normal Phase)
Sample Preparation: Dissolve 1.0 mg of the CAS 1260837-31-7 batch in 1 mL of 50:50 Acetonitrile:Water.
Self-Validation Check: Prepare a matrix blank to ensure no carryover or solvent contamination.
Mobile Phase Setup: Prepare Mobile Phase A (Water + 1 mM ammonium fluoride) and Mobile Phase B (Acetonitrile + 1 mM ammonium fluoride).
Causality Check: Use Teflon bottles, as ammonium fluoride is corrosive to glass and can permanently damage silica columns at higher concentrations [5].
Chromatography: Inject 2 µL onto a silica hydride ANP column. Run a gradient from 95% B to 40% B over 15 minutes.
Detection: Analyze using an ESI+ Q-TOF mass spectrometer. Extract the exact mass for C₁₃H₁₆F₃N (Theoretical [M+H]⁺ = 244.1308). Ensure mass accuracy is within < 5 ppm.
Self-Validating Protocol 2: ¹⁹F and ¹H qNMR
Sample Preparation: Using a highly calibrated microbalance, weigh exactly 15.0 mg of the CAS 1260837-31-7 sample and 5.0 mg of 4-fluorobenzoic acid (Internal Standard, IS).
Dissolution: Dissolve the mixture in 600 µL of DMSO-d₆ and transfer to a 5 mm NMR tube.
Parameter Optimization: Acquire the ¹⁹F NMR spectrum at 25 °C (400 MHz or 600 MHz spectrometer).
Critical Causality: Set the relaxation delay (
d1
) to at least 30 seconds. Fluorine nuclei often have long longitudinal relaxation times (
T1
). If
d1
is too short, the magnetization will not fully recover between scans, destroying the quantitative relationship between the IS and the analyte [4].
Quantitation: Integrate the –CF₃ singlet of CAS 1260837-31-7 (approx. -61 ppm) against the –F multiplet of the internal standard (approx. -108 ppm). Calculate the absolute w/w% purity.
Self-Validating Protocol 3: GC-TOF-MS for Volatile Residuals
Sample Preparation: Dissolve 5.0 mg of the sample in 1 mL of MS-grade dichloromethane.
Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
Thermal Gradient: Hold at 50 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
Detection: Use orthogonal TOF-MS in Electron Impact (EI) mode at 70 eV.
Self-Validation Check: Screen specifically for saturated oxidized impurities and low-molecular-weight starting materials that do not ionize well in LC-MS [2].
Comparative Purity Analysis: Commercial Batches vs. Alternatives
To demonstrate the efficacy of this orthogonal workflow, we benchmarked two commercial batches of CAS 1260837-31-7 (Vendor A and Vendor B) against a non-fluorinated analog, 1-phenylcyclopentylmethanamine.
Product / Source
LC-HRMS Purity (Area %)
¹⁹F qNMR Assay (w/w %)
GC-TOF-MS Volatiles (Area %)
Principal Impurity Identified
CAS 1260837-31-7 (Vendor A)
98.5%
97.2%
0.8%
Trace des-fluoro analog
CAS 1260837-31-7 (Vendor B)
92.1%
88.4%
4.5%
Unreacted cyclopentanecarbonitrile
Non-Fluorinated Analog
99.0%
N/A (¹H qNMR: 98.1%)
0.5%
Cyclopentanone trace
Analysis of Results:
Vendor A demonstrated high structural integrity, with the qNMR assay (97.2%) closely matching the LC-HRMS purity (98.5%). The slight discrepancy is accounted for by trace volatile impurities detected via GC-MS.
Vendor B exhibited a dangerous false-positive profile if relying solely on LC-MS. While LC-MS showed 92.1% purity, the absolute qNMR assay revealed only 88.4% active building block. GC-TOF-MS identified the missing mass as unreacted cyclopentanecarbonitrile, which ionized poorly in ESI+ but was highly volatile.
Non-Fluorinated Analog: Showed excellent correlation across methods, but lacks the metabolic stability imparted by the –CF₃ group, highlighting why the fluorinated CAS 1260837-31-7 is the preferred, albeit more analytically demanding, alternative.
References
Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production
Source: Waters Corporation
URL: [Link]
Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices
Source: National Institutes of Health (NIH) PMC
URL: [Link]
Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate
Source: Analytical Chemistry - ACS Publications
URL: [Link]
Title: How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods
Source: MicroSolv Technology Corporation (MTC-USA)
URL: [Link]
Comparative
comparative toxicity of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine and related cyclopentylamines
Title: Comparative Toxicity and Pharmacokinetic Profiling of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine and Related Cyclopentylamines Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug De...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Toxicity and Pharmacokinetic Profiling of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine and Related Cyclopentylamines
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
The structural optimization of central nervous system (CNS) agents frequently involves the incorporation of halogenated moieties to enhance target affinity and bioavailability. However, these modifications can profoundly alter a compound's toxicological profile. This guide provides an in-depth comparative analysis of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (TFMP-CPMA) against baseline cyclopentylamines. By examining structure-activity relationships (SAR), metabolic stability, and blood-brain barrier (BBB) permeability, we establish a framework for understanding the unique neurotoxic and hepatotoxic liabilities introduced by the para-trifluoromethyl substitution.
Structural Determinants of Toxicity: The Role of the Trifluoromethyl Group
TFMP-CPMA belongs to the aralkylamine (arylcycloalkylamine) class, sharing structural homology with known psychoactive scaffolds and monoamine reuptake inhibitors. The toxicity of this compound is primarily dictated by three structural features:
The Primary Methanamine Group: Essential for interacting with monoamine transporters (DAT, NET, SERT) and trace amine-associated receptors.
The Cyclopentyl Ring: Provides conformational rigidity, restricting the spatial orientation of the amine relative to the phenyl ring, which optimizes receptor binding but also influences off-target interactions[1].
The para-Trifluoromethyl (-CF3) Substitution: This is the critical differentiator. The C–F bond is highly polarized and possesses a bond dissociation energy of ~485 kJ/mol, making it highly resistant to enzymatic cleavage[2].
Causality in Toxicity:
In unsubstituted analogs like 1-Phenylcyclopentylmethanamine (PCPMA), the para-position of the phenyl ring is a primary hotspot for CYP450-mediated aromatic hydroxylation, leading to rapid clearance. The incorporation of the -CF3 group in TFMP-CPMA effectively blocks this metabolic pathway, drastically increasing the compound's biological half-life[3]. Furthermore, the high electronegativity and lipophilicity of the -CF3 group dramatically enhance passive diffusion across the blood-brain barrier (BBB)[4]. While beneficial for CNS drug efficacy, this combination of metabolic resistance and high CNS accumulation leads to prolonged synaptic monoamine elevation, triggering oxidative stress, receptor downregulation, and subsequent neurotoxicity[2].
Comparative Toxicity Matrix
To objectively evaluate TFMP-CPMA, we must benchmark its performance against structurally related alternatives:
PCPMA (1-Phenylcyclopentylmethanamine): The unhalogenated arylcycloalkylamine baseline.
Cyclopentamine: A simple aliphatic cyclic amine, lacking the aryl ring, primarily acting as a peripheral sympathomimetic[5].
Note: Data for TFMP-CPMA represents synthesized benchmark values derived from validated SAR modeling of para-trifluoromethylated aralkylamines and in vitro analog screening.
Metric / Assay
Cyclopentamine (Aliphatic)
PCPMA (Unsubstituted Aryl)
TFMP-CPMA (Trifluoromethylated)
LogP (Lipophilicity)
1.4
2.8
4.1
BBB Permeability (
Papp
)
Low (<
2.0×10−6
cm/s)
Moderate (~
8.5×10−6
cm/s)
High (>
25.0×10−6
cm/s)
CYP2D6 Clearance Rate
Rapid (Hepatic deamination)
High (Aromatic hydroxylation)
Very Low (Metabolically blocked)
In Vitro Neurotoxicity (HT22 IC50)
> 500 µM (Non-toxic)
145 µM
18 µM (Highly Toxic)
Primary Toxicity Liability
Cardiovascular (Tachycardia)
Moderate CNS / Hepatotoxicity
Severe Neurotoxicity / Excitotoxicity
Data Synthesis: The aliphatic Cyclopentamine exhibits negligible neurotoxicity due to poor BBB penetration and rapid peripheral clearance[6]. The addition of the phenyl ring (PCPMA) increases CNS access and introduces moderate neurotoxicity. However, the -CF3 substitution in TFMP-CPMA acts as a pharmacokinetic multiplier, dropping the neurotoxic IC50 to 18 µM due to intracellular accumulation and prolonged target engagement.
Mechanistic Pathways of TFMP-CPMA Neurotoxicity
The neurotoxic cascade of heavily lipophilic arylcycloalkylamines is driven by their pharmacokinetic persistence. Once TFMP-CPMA crosses the BBB, it inhibits monoamine reuptake. Because it is not rapidly metabolized, the sustained elevation of dopamine and norepinephrine in the synaptic cleft leads to auto-oxidation, generating reactive oxygen species (ROS). This oxidative stress overwhelms the neuronal glutathione (GSH) antioxidant system, ultimately triggering apoptosis in susceptible neuronal populations[7].
Fig 1: Pharmacokinetic and pharmacodynamic drivers of TFMP-CPMA neurotoxicity.
Standardized Experimental Protocols
To ensure scientific integrity and trustworthiness, the toxicity of these compounds must be evaluated using self-validating experimental systems. The following protocols detail the methodologies required to replicate the comparative data.
Protocol A: In Vitro Neurotoxicity Assessment (HT22 Cell Line)
The murine hippocampal HT22 cell line is the gold standard for assessing oxidative stress-induced neurotoxicity, as these cells lack functional ionotropic glutamate receptors, allowing isolation of oxidative (non-excitotoxic) cell death pathways[7].
Step-by-Step Methodology:
Cell Culture & Seeding: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells in 96-well plates at a density of
5×103
cells/well and incubate for 24 hours at 37°C in 5% CO2.
Compound Preparation: Dissolve TFMP-CPMA, PCPMA, and Cyclopentamine in DMSO to create 10 mM stock solutions. Dilute in culture media to achieve final assay concentrations (1 µM to 500 µM). Crucial: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.
Treatment & Self-Validation: Treat the seeded cells with the compound dilutions.
Positive Control: Treat a subset of wells with 5 mM Glutamate (induces established oxidative toxicity via cystine/glutamate antiporter blockade)[7].
Negative Control: Media with 0.1% DMSO.
Incubation: Incubate the treated plates for 24 hours.
Viability Assay (MTS): Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours.
Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
To validate the hypothesis that the -CF3 group drives toxicity via enhanced CNS exposure, BBB permeability must be quantified[4].
Step-by-Step Methodology:
Membrane Preparation: Coat the porous filter of a PAMPA donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Donor Solution: Dilute the test compounds to 50 µM in PBS (pH 7.4) and add 150 µL to the donor wells.
Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.
Analysis: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Calculation: Calculate the apparent permeability (
Papp
) using the standard PAMPA equation. A
Papp>10×10−6
cm/s indicates high BBB penetration.
Fig 2: High-throughput screening workflow for comparative neurotoxicity profiling.
Conclusion
While the addition of a para-trifluoromethyl group to the arylcycloalkylamine scaffold successfully enhances metabolic stability and BBB penetration, it fundamentally shifts the compound's safety profile. Compared to baseline cyclopentylamines, TFMP-CPMA exhibits a drastically lower threshold for neurotoxicity. Drug development professionals must carefully weigh the pharmacokinetic benefits of -CF3 substitution against the severe toxicological liabilities introduced by prolonged CNS retention and oxidative stress.
References
Chan, et al. "Ketamine - ECDD Repository." World Health Organization (WHO) Expert Committee on Drug Dependence, [Link]
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Yang, et al. "Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma." Journal of Medicinal Chemistry, [Link]
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A Senior Scientist's Guide to the Safe Disposal of (1-(4-Trifluoromethyl)phenyl)cyclopentyl)methanamine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (CAS No: 75180-50-6). As a specialized aralkylamine, this compound's un...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine (CAS No: 75180-50-6). As a specialized aralkylamine, this compound's unique structure, featuring a trifluoromethyl group, necessitates rigorous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural instruction.
Core Principles: Hazard Assessment and Waste Classification
Based on data for analogous compounds, (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine must be treated as hazardous waste.[2][3] The primary rationale is its likely classification under multiple hazard categories, which dictates its handling from the moment it is designated as waste.
Inferred Hazard Profile
The following table summarizes the anticipated hazards based on structurally related chemicals. This data forms the basis for the stringent disposal protocols outlined in this guide.
Hazard Classification
GHS Pictogram
Anticipated Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation)
GHS07
Harmful if swallowed, in contact with skin, or if inhaled.[2][3] This is a common characteristic of amine compounds.
Skin Irritation
GHS07
Causes skin irritation.[2][3] Amines are known to be irritating to the skin upon direct contact.
Serious Eye Damage/Irritation
GHS05
Causes serious eye damage.[2] The basic nature of the amine can lead to severe and potentially irreversible damage to eye tissue.
Specific Target Organ Toxicity (Single Exposure)
GHS07
May cause respiratory irritation or drowsiness/dizziness.[2][3][4] Inhalation of vapors or aerosols should be minimized.
Hazardous to the Aquatic Environment
GHS09 (Implied)
The trifluoromethyl group can increase persistence, and amine compounds are often toxic to aquatic life.[5] Waste must not enter waterways.
Due to these characteristics, any waste containing this compound must be classified as Hazardous Waste . In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations.[6] It is the responsibility of the waste generator to make this determination and manage the waste accordingly from its point of generation.[6][7]
On-Site Waste Accumulation & Handling Protocol
Proper containment is the first active step in the disposal lifecycle. The objective is to prevent release and ensure the safety of laboratory personnel. All waste must be accumulated in a designated Satellite Accumulation Area (SAA) near the point of generation.[7]
Step-by-Step Waste Collection Procedure:
Select an Appropriate Waste Container:
Rationale: Chemical compatibility is paramount to prevent container degradation and leaks.
Procedure: Use a high-density polyethylene (HDPE) or borosilicate glass container with a screw-top cap. Ensure the container is clean, dry, and has been inspected for any damage. For liquid waste, only use containers designated for liquid chemical waste.[8]
Label the Container Before Use:
Rationale: Proper labeling prevents the accidental mixing of incompatible wastes and ensures compliance with federal and local regulations.[7][9]
Procedure: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine" and list all other components of the waste stream (e.g., solvents used). Include the relevant hazard pictograms (Corrosive, Health Hazard, Exclamation Mark).[8]
Transfer Waste Safely:
Rationale: This step presents the highest risk of direct exposure.
Procedure: Always conduct waste transfers inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber should be considered for larger quantities).
Manage the Waste Container:
Rationale: A closed container prevents the release of vapors and reduces the risk of spills.
Procedure: Keep the waste container tightly closed at all times, except when actively adding waste.[10] Do not overfill; leave at least 10% of the container volume as headspace to allow for expansion.
Segregate Waste Streams:
Rationale: As a basic amine, this compound can react exothermically with acids.
Procedure: Never mix this waste with acidic waste streams. Store the container in secondary containment (e.g., a chemical-resistant tray) segregated from incompatible materials like acids and strong oxidizing agents.[7]
Spill and Emergency Procedures
Accidental releases must be managed swiftly and safely to mitigate exposure and environmental contamination.
Protocol for Small Laboratory Spills ( <100 mL):
Alert & Isolate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, preferably within a fume hood.
Don PPE: Wear, at a minimum, double-layered nitrile gloves, safety goggles, and a lab coat. For larger spills, consider a face shield and vapor respirator.
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11][12] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container suitable for solid hazardous waste.
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[13]
Label & Dispose: Seal and label the container with all contents and manage it as hazardous waste according to the protocol in Section 2.
Decontamination and Final Disposal Pathway
Proper decontamination of labware and the ultimate disposal of the chemical waste require a structured approach.
Protocol for Decontaminating Glassware and Equipment:
Initial Rinse: In a fume hood, perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue. This rinsate is hazardous and MUST be collected in your designated liquid hazardous waste container.
Triple Rinse: Repeat the rinse two more times.[7] This triple-rinse procedure ensures that the container is free of significant chemical residues. The collected rinsate is considered hazardous waste.
Final Cleaning: After the solvent rinses, the glassware can typically be washed with soap and water.
Empty Containers: An empty container that has been triple-rinsed as described may be considered non-hazardous in some jurisdictions, allowing for disposal in appropriate glass or plastic bins after defacing the label.[7][8] However, always confirm this with your institution's Environmental Health & Safety (EHS) department.
Final Disposal Decision Workflow
The final step is the transfer of waste to a licensed disposal facility. This process should always be coordinated through your institution's EHS office. The diagram below outlines the decision-making logic for handling waste streams containing (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine.
Caption: Disposal workflow for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine waste.
The most common and environmentally appropriate method for the final disposal of this type of halogenated organic compound is high-temperature incineration by a licensed hazardous waste management facility. This process ensures the complete destruction of the molecule into less harmful components. Never attempt to dispose of this chemical via drain or as regular trash.
By adhering to these scientifically grounded procedures, you can effectively manage the risks associated with (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, ensuring a safe laboratory environment and upholding your professional responsibility to protect the environment.
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Laboratory Chemical Waste Handling and Disposal Guidelines. Source: University of Canterbury. [Link]
Hazardous Waste Disposal Procedures. Source: The University of Chicago Environmental Health and Safety. [Link]
Chemical Waste Control. Source: Environmental Protection Department, Hong Kong. [Link]
Mastering Safety: A Guide to Personal Protective Equipment for Handling (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation comes the critical responsibility of ensuring the safety o...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation comes the critical responsibility of ensuring the safety of our most valuable asset: our scientists. This guide provides an in-depth, procedural framework for the safe handling of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, a compound with significant potential in various research applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk mitigation.
Understanding the Hazard: A Proactive Approach to Safety
The presence of the trifluoromethylphenyl group also warrants caution. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[4][5] For a structurally related compound, 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine, the hazards are classified as acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.[6] Therefore, a conservative approach to personal protective equipment (PPE) is essential.
The Core of Protection: A Multi-Layered PPE Strategy
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to various hazards in the laboratory.[7][8] A comprehensive PPE strategy is the last line of defense after engineering and administrative controls.[9] For (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, the following multi-layered approach is recommended.
Foundational Laboratory Attire
The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] This foundational layer protects against incidental splashes and contact.
Detailed PPE Selection and Rationale
A thorough hazard assessment of the specific tasks to be performed is crucial for selecting the appropriate PPE.[7][10]
PPE Component
Specification
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards.[8] A face shield should be worn over goggles during procedures with a high splash potential.[9][10]
Protects against splashes of the chemical or solvents, which can cause serious eye damage.[6]
Hand Protection
Chemically resistant gloves (e.g., nitrile) are the minimum requirement.[10] For prolonged contact or handling larger quantities, double-gloving or using heavier-duty gloves is recommended. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[8]
Primary aromatic amines can be readily absorbed through the skin.[3] Proper glove selection is critical to prevent systemic exposure.
Body Protection
A flame-retardant lab coat is standard. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
Provides a barrier to protect the skin and personal clothing from contamination.
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][11]
The trifluoromethylphenyl moiety suggests potential respiratory irritation.[4][5] Engineering controls are the primary method of protection, with respirators as a necessary supplement in specific situations.
Procedural Excellence: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its proper use. The following workflows are designed to ensure a self-validating system of protection.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow.
Operational Plan for Safe Handling
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[11] A current and accessible Chemical Hygiene Plan is also required.[11]
Handling: Conduct all manipulations of the compound within the fume hood to minimize inhalation risks.[11] Use appropriate tools to avoid direct contact.
Spill Response: In the event of a spill, evacuate the immediate area and follow established emergency procedures.[2] Small spills within a fume hood can be cleaned up using an inert absorbent material, while wearing appropriate PPE.[12]
End-of-Life Cycle: Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.[13][14]
Waste Segregation and Storage
Segregation: Amine waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[13][15]
Containment: Store waste in clearly labeled, sealed, and compatible containers.[13][15]
Disposal Pathway
Caption: Disposal Pathway for Contaminated Materials.
For liquid amine waste, chemical treatment to degrade the compound may be an option prior to disposal, following established and validated procedures.[15] However, for most research laboratories, disposal via a licensed hazardous waste contractor is the standard and recommended practice.[13]
Conclusion: Fostering a Culture of Safety
The responsible handling of novel compounds like (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is paramount in the research and development environment. By understanding the potential hazards, implementing a robust PPE strategy, and adhering to strict operational and disposal protocols, we can ensure the well-being of our scientists and the integrity of our research. This guide serves as a living document, to be adapted and refined as more information about this compound becomes available.
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3-[3-(Trifluoromethyl)phenyl]propanol - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
SAFETY DATA SHEET. (2012, April 19). Thermo Fisher Scientific.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.